alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
Beschreibung
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVLTPAGJIYSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074737 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24155-42-8 | |
| Record name | (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24155-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESCHLOROBENZYL ECONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP4AM80T68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, with the CAS number 24155-42-8, is a critical intermediate in the synthesis of numerous imidazole-based antifungal agents, including Miconazole and Econazole.[1][2][3] Its molecular structure, featuring a 2,4-dichlorophenyl group linked to an imidazole-ethanol moiety, is fundamental to its role as a precursor in the pharmaceutical and agrochemical industries.[2] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to support research and development efforts.
-
Molecular Formula: C₁₁H₁₀Cl₂N₂O
-
Molecular Weight: 257.12 g/mol
-
Appearance: Cream-colored to beige or white to off-white crystalline solid.[1][2]
-
Melting Point: 134-135 °C.[1]
Core Synthesis Pathways
Two primary synthetic routes for this compound are prominently described in the literature. These pathways are:
-
Pathway A: Reduction of an acetophenone precursor.
-
Pathway B: N-alkylation of imidazole with a chloroethanol derivative.
The following sections provide a detailed exploration of each pathway.
Pathway A: Reduction of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone
This widely utilized method involves the reduction of the ketone group of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone to a secondary alcohol. The reaction is typically carried out using a borohydride reducing agent in an alcoholic solvent.
Reaction Scheme:
Caption: Synthesis of this compound via reduction.
A general procedure for this synthesis is as follows:[1][4][5]
-
Reaction Setup: In a 1000 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 102 g (0.4 mol) of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone and 300 mL of methanol.
-
Reduction: Add potassium borohydride in portions while slowly heating the mixture to reflux.
-
Monitoring: Continue stirring for 1 hour after the addition is complete and monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate:methanol (10:1, v/v).
-
Work-up:
-
Once the reaction is complete, recover the methanol by distillation under reduced pressure.
-
Adjust the pH of the concentrated residue to 4-5 using a 5% hydrochloric acid solution.
-
Perform diafiltration.
-
Adjust the pH of the filtrate to 7-8 with a 5% sodium bicarbonate solution to precipitate a white solid.
-
-
Purification:
-
Collect the solid by filtration.
-
Wash the solid with water.
-
Dry the solid and recrystallize it to obtain the final product.
-
| Parameter | Value | Reference(s) |
| Starting Material | 102 g (0.4 mol) of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone | [1] |
| Product Yield | 93.1 g | [1] |
| Molar Yield | 90.5% | [1] |
| Melting Point | 134-135 °C | [1] |
Pathway B: N-Alkylation of Imidazole with 1-(2,4-dichlorophenyl)-2-chloroethanol
This alternative synthesis route involves the N-alkylation of imidazole with 1-(2,4-dichlorophenyl)-2-chloroethanol. This reaction is typically performed in the presence of a base and a suitable solvent. A variation of this method utilizes a solid-supported catalyst to promote a greener synthesis.
Reaction Scheme:
Caption: Synthesis via N-alkylation of imidazole.
A detailed procedure for this method is outlined below:[6]
-
Catalyst Preparation (KOH/Al₂O₃):
-
Dissolve 15 g of KOH in 20 g of water.
-
Add 30 g of Al₂O₃ and stir while heating to 60°C for 1 hour.
-
Remove the water by rotary evaporation (70 rpm, -0.09 to -0.1 MPa vacuum, 80-90°C water bath).
-
Dry the resulting solid at 120°C for 4 hours to obtain the KOH/Al₂O₃ catalyst. Store in a desiccator.
-
-
N-Alkylation Reaction:
-
In a reaction vessel, add 270 g of hexafluoroisopropanol (HFIP), 36 g of the prepared KOH/Al₂O₃ catalyst, 19 g of imidazole, and 44.7 g of 1-(2,4-dichlorophenyl)-2-chloroethanol.
-
Heat the mixture to 45°C for 3.5 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture.
-
Rinse the filter cake with HFIP.
-
Combine the filtrate and the rinsing solution and remove the solvent by rotary evaporation (70 rpm, -0.09 to -0.1 MPa vacuum, 40-50°C water bath).
-
Add 13 g of 10% dilute hydrochloric acid.
-
Further purification steps, such as recrystallization, are performed to obtain the final product.
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| Parameter | Value | Reference(s) |
| Starting Material (Chloroethanol) | 44.7 g | [6] |
| Starting Material (Imidazole) | 19 g | [6] |
| Catalyst (KOH/Al₂O₃) | 36 g | [6] |
| Solvent (HFIP) | 270 g | [6] |
| Reaction Temperature | 45°C | [6] |
| Reaction Time | 3.5 hours | [6] |
Applications and Significance
This compound is a cornerstone intermediate in the pharmaceutical industry, primarily for the synthesis of imidazole antifungal drugs like econazole and miconazole.[1][2] These drugs are widely used to treat a variety of fungal infections.[1] In the agrochemical sector, it serves as a precursor for fungicides used to control plant diseases such as powdery mildew and black rot, thereby enhancing crop yields.[1] The compound's mechanism of action as an antifungal agent is attributed to its ability to interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes.[5]
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways: the reduction of a corresponding acetophenone or the N-alkylation of imidazole. Both methods have demonstrated high yields and produce a product of sufficient purity for subsequent applications. The choice of synthesis route may depend on factors such as the availability of starting materials, desired scale of production, and environmental considerations. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the fields of drug development and chemical synthesis to optimize and implement these synthetic strategies.
References
alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, also known by various synonyms including Imazalil impurity A and Miconazole impurity A, is a halogenated organic compound belonging to the azole class of fungicides.[1][2] Its chemical structure features a dichlorophenyl group and an imidazole ring attached to an ethanol backbone.[3] This structure is pivotal to its biological activity as an antifungal agent.
General Information
| Identifier | Value |
| IUPAC Name | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol[2][4] |
| CAS Registry Number | 24155-42-8[2][5] |
| Molecular Formula | C₁₁H₁₀Cl₂N₂O[5][6] |
| Synonyms | (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, ALPHA-(2,4-DICHLOROPHENYL)-2-1H-IMIDAZOLE-1-ETHANOL, 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol[2][5] |
Physicochemical Properties
A summary of the key physicochemical properties of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is presented in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 257.12 g/mol | [5][6] |
| Appearance | White to off-white or cream-colored crystalline powder | [1][6][7] |
| Melting Point | 134-138 °C | [3][5][7] |
| Boiling Point | 468.5±45.0 °C (Predicted) | [5] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol. | [1][8] |
| pKa | 12.25±0.20 (Predicted) | [1] |
| EINECS Number | 246-042-5 | [5] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is a precursor to several imidazole antifungal drugs.[3][6] The primary mode of action for this class of compounds is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[9][10] Specifically, these molecules target and inhibit the enzyme lanosterol 14-alpha-demethylase (CYP51), a cytochrome P450 enzyme.[10][11][12] This inhibition disrupts the integrity of the fungal cell membrane, leading to increased permeability and ultimately, cell death.[9]
Experimental Protocols
Synthesis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
A common method for the synthesis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol involves the reduction of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone.[6]
Materials:
-
2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone
-
Methanol
-
Potassium borohydride
-
5% Hydrochloric acid solution
-
5% Sodium bicarbonate solution
-
Ethyl acetate (for TLC)
Procedure:
-
In a 1000 mL three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 102 g of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone (0.4 mol) and 300 mL of methanol.[6]
-
Add potassium borohydride in batches and slowly heat the mixture to reflux.[6]
-
Continue stirring for 1 hour after the addition is complete. Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate:methanol (10:1, v/v).[6]
-
Once the reaction is complete, recover the methanol by distillation under reduced pressure.[6]
-
Adjust the pH of the concentrated residue to 4-5 with a 5% hydrochloric acid solution and perform diafiltration.[6]
-
Adjust the pH of the filtrate to 7-8 with a 5% sodium bicarbonate solution to precipitate a white solid.[6]
-
Collect the solid by filtration, wash it with water, and dry it.[6]
-
Recrystallize the crude product to obtain pure 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.[6] The expected yield is approximately 90.5%, with a melting point of 134-135 °C.[6]
Applications
α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is a crucial intermediate in the synthesis of various imidazole-based antifungal drugs, including:
-
Econazole: Another common topical antifungal agent.[3][6][7]
-
Fenticonazole and Ketoconazole: It is also an impurity in the synthesis of these antifungals.[6][14]
Beyond its role in pharmaceuticals, this compound is also utilized in the production of agricultural fungicides to control a variety of plant diseases.[3][6][7]
Spectral Information
While detailed spectral data is proprietary to various manufacturers, general information indicates the availability of the following analytical spectra for α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol:
-
Infrared (IR) Spectroscopy: Available from sources like ChemicalBook.[15]
-
Mass Spectrometry (MS): GC-MS data is mentioned in the PubChem database.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR data are also available.[14]
Researchers requiring detailed spectral analysis should consult commercial suppliers or specialized databases.
References
- 1. Page loading... [guidechem.com]
- 2. (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | C11H10Cl2N2O | CID 32238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. royal-chem.com [royal-chem.com]
- 4. pschemicals.com [pschemicals.com]
- 5. tjelong.en.made-in-china.com [tjelong.en.made-in-china.com]
- 6. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]
- 7. royal-chem.com [royal-chem.com]
- 8. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. Imazalil: An Outstanding Expert for Fruit Freshguard - HEBEN [hb-p.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Many facets of mammalian lanosterol 14alpha-demethylase from the evolutionarily conserved cytochrome P450 family CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lanosterol 14alpha-demethylase (CYP51) and spermatogenesis. | Semantic Scholar [semanticscholar.org]
- 13. This compound - this compound Exporter, Manufacturer, Distributor, Supplier, Trading Company, Mumbai, India [rasinodrugs.com]
- 14. echemi.com [echemi.com]
- 15. This compound(24155-42-8) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide on the Biological Activity of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is a pivotal chemical entity within the class of imidazole-based compounds. Primarily recognized as a key intermediate in the synthesis of numerous marketed antifungal agents, it also functions as a principal metabolite of the widely used agricultural fungicide, Imazalil. Its biological significance is intrinsically linked to its potent antifungal properties, which are exerted through the specific inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. This technical guide provides a comprehensive overview of the known biological activities of this compound, its mechanism of action, and detailed protocols for its evaluation.
Introduction
This compound, with the CAS number 24155-42-8, is a well-characterized organic compound. It serves as a foundational building block in the pharmaceutical industry for the production of prominent antifungal drugs such as miconazole, econazole, and ketoconazole.[1][2] Furthermore, it is identified as the major and relatively stable metabolite of Imazalil (also known as Enilconazole), a systemic fungicide extensively used in agriculture for pre-harvest and post-harvest treatment of fruits, vegetables, and ornamentals.[3] This dual role as a synthetic precursor and a biological metabolite underscores the importance of understanding its intrinsic biological activity.
The core biological function of this compound lies in its ability to disrupt the integrity of fungal cell membranes. This is achieved by interfering with the synthesis of ergosterol, the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. This targeted action forms the basis of its fungistatic and, at higher concentrations, fungicidal effects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₁H₁₀Cl₂N₂O |
| Molecular Weight | 257.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 134–138 °C |
| Solubility | Sparingly soluble in water, soluble in ethanol and other organic solvents |
Biological Activity and Mechanism of Action
The primary biological activity of this compound is its antifungal action against a broad spectrum of pathogenic fungi.
Antifungal Activity
As a member of the imidazole class, this compound is effective against a wide range of fungi, including yeasts and molds that are pathogenic to both plants and animals. Its activity is particularly noted against species of Aspergillus, Penicillium, Trichophyton, and Microsporum.[3]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The antifungal effect of this compound is primarily due to the inhibition of the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the fungal cytochrome P450 system and is essential for the biosynthesis of ergosterol.
The proposed mechanism involves the binding of the imidazole nitrogen atom to the heme iron atom in the active site of the CYP51 enzyme. This interaction prevents the demethylation of lanosterol, a precursor to ergosterol. The disruption of this step in the biosynthetic pathway leads to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. The consequence of ergosterol depletion is a dysfunctional cell membrane with altered fluidity and permeability, ultimately leading to the inhibition of fungal growth and replication.
References
Imazalil as an Ergosterol Biosynthesis Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imazalil, a systemic imidazole fungicide, is a potent inhibitor of ergosterol biosynthesis in fungi. Its primary mechanism of action involves the specific targeting of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p), a critical enzyme in the fungal sterol biosynthesis pathway.[1][2][3] By disrupting the conversion of lanosterol to ergosterol, Imazalil compromises the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.[2][4] This technical guide provides an in-depth overview of Imazalil's core function, presenting quantitative efficacy data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Mechanism of Action
Imazalil's fungicidal activity stems from its ability to inhibit the ergosterol biosynthesis pathway, which is essential for the formation of functional fungal cell membranes. Ergosterol plays a crucial role in regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[5][6]
The key target of Imazalil is the enzyme lanosterol 14α-demethylase, encoded by the CYP51 gene.[7][8] This enzyme catalyzes the removal of a methyl group from lanosterol, a critical step in the multi-enzyme pathway that leads to the synthesis of ergosterol.[2][9] Imazalil, through its imidazole group, binds to the heme iron atom in the active site of CYP51, preventing the natural substrate from binding and effectively halting the demethylation process.[7][10]
The inhibition of lanosterol 14α-demethylase leads to two primary consequences:
-
Depletion of Ergosterol: The lack of ergosterol production weakens the fungal cell membrane, making it more permeable and unable to maintain its structural integrity.[2][4]
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, which are toxic to the fungal cell and further disrupt membrane function.[2][11]
This dual effect ultimately leads to the cessation of fungal growth and, eventually, cell death.
Quantitative Efficacy Data
The in vitro efficacy of Imazalil has been evaluated against a broad spectrum of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values for Imazalil against various fungal species. It is important to note that these values can vary depending on the specific fungal isolate, testing methodology, and laboratory conditions.[1]
Table 1: Imazalil Activity Against Penicillium Species [2]
| Fungal Species | Imazalil EC50 (µg/mL) | Imazalil MIC (µg/mL) |
| Penicillium digitatum (sensitive) | 0.065 | - |
| Penicillium italicum | - | 0.005 - 2 (pH dependent) |
Table 2: Imazalil Activity Against Aspergillus Species [2]
| Fungal Species | Imazalil EC50 (µg/mL) | Imazalil MIC (µg/mL) |
| Aspergillus niger | - | 0.005 - 2 (pH dependent) |
| Aspergillus alternata | 0.492 ± 0.133 | - |
| Aspergillus arborescens | 0.327 ± 0.180 | - |
Table 3: Imazalil Activity Against Fusarium Species [2]
| Fungal Species | Imazalil EC50 (µg/mL) | Imazalil MIC (µg/mL) |
| Fusarium oxysporum | - | Complete inhibition at 40 ppm |
| Fusarium solani | - | Complete inhibition at 40 ppm |
Table 4: Imazalil Activity Against Candida Species
| Fungal Species | Imazalil IC50 for cCYP51 (µM) | Imazalil IC50 for hCYP51 (µM) |
| Candida albicans | ~0.06 | ~26.4 |
Note: Data for whole-cell MIC and EC50 values for Candida species were limited in the reviewed literature. The IC50 values presented here are for the isolated CYP51 enzyme, demonstrating the selectivity of Imazalil for the fungal target over the human ortholog.[12]
Experimental Protocols
Antifungal Susceptibility Testing
Standardized methods are crucial for determining the in vitro efficacy of antifungal agents like Imazalil. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2]
This method determines the minimum concentration of an antifungal agent that inhibits the visible growth of a fungus.
1. Inoculum Preparation:
- Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 28-35°C until sporulation is evident.[1]
- Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.[1]
- Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.[1]
- Adjust the spore suspension to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a hemocytometer or spectrophotometer.[13]
- Dilute this stock suspension in RPMI-1640 medium to achieve a final working inoculum concentration of approximately 0.5 x 10^4 to 2.5 x 10^4 CFU/mL.[13]
2. Assay Procedure:
- Prepare serial twofold dilutions of Imazalil in RPMI-1640 medium in a 96-well microtiter plate to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.[1]
- Add 100 µL of the working fungal inoculum to each well containing 100 µL of the diluted Imazalil solution. The final volume in each well will be 200 µL.[1]
- Include a growth control well (inoculum without Imazalil) and a sterility control well (medium without inoculum).[1]
- Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.[13]
3. Determination of MIC:
- The MIC is determined as the lowest concentration of Imazalil that causes complete visual inhibition of fungal growth.[13]
This method is used to determine the concentration of an antifungal agent that inhibits fungal growth by 50%.[2]
1. Preparation of Imazalil-Amended Agar:
- Prepare a stock solution of Imazalil in a suitable solvent like acetone or ethanol.[1]
- Prepare Potato Dextrose Agar (PDA) medium and autoclave. Cool to 45-50°C in a water bath.[1]
- Add appropriate volumes of the Imazalil stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL). Ensure the final solvent concentration does not exceed 1% (v/v) and is consistent across all plates.[1]
- Pour approximately 20 mL of the Imazalil-amended PDA into each sterile petri dish and allow it to solidify.[1]
2. Inoculation and Incubation:
- Prepare a standardized inoculum of the test fungus as described in the broth microdilution method.
- Inoculate a small, defined area in the center of each agar plate with the fungal suspension.[2]
- Incubate the plates at the optimal growth temperature for the fungus in the dark.[1]
3. Data Collection and Analysis:
- Measure the colony diameter in two perpendicular directions daily until the growth in the control plate (without Imazalil) has reached approximately 80% of the plate diameter.[1]
- Calculate the percentage of growth inhibition for each Imazalil concentration relative to the growth on the control plate.[2]
- The EC50 value, the concentration of Imazalil that inhibits fungal growth by 50%, is determined by regressing the percentage of inhibition against the logarithm of the Imazalil concentration.[1][2]
Ergosterol Extraction and Quantification by HPLC
This protocol allows for the quantification of ergosterol in fungal cells to assess the impact of Imazalil treatment.
1. Saponification and Extraction:
- Harvest fungal mycelia from liquid culture by filtration and dry them.
- To a known weight of dried mycelia, add a solution of potassium hydroxide in methanol (e.g., 10% KOH in methanol).[14]
- Heat the mixture at 80°C for 30 minutes to saponify the lipids and release ergosterol.[14]
- After cooling, partition the non-saponifiable lipids, including ergosterol, into an organic solvent such as n-hexane or pentane by vigorous mixing.[15][16]
- Separate the organic phase containing the ergosterol.
2. HPLC Analysis:
- Evaporate the organic solvent and redissolve the lipid extract in a suitable solvent for HPLC, such as isopropanol or methanol.[14][17]
- Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.[17]
- Use a mobile phase typically consisting of a mixture of methanol and water or methanol and acetic acid.[18]
- Detect ergosterol by its UV absorbance at approximately 282 nm.[16]
- Quantify the ergosterol content by comparing the peak area of the sample to a standard curve prepared with pure ergosterol.[14]
Visualizations
Signaling Pathways and Mechanisms
Caption: Imazalil inhibits the 14α-demethylase enzyme in the ergosterol biosynthesis pathway.
Experimental Workflows
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Molecular Interaction
Caption: Conceptual diagram of Imazalil docking with the fungal CYP51 enzyme.
Resistance Mechanisms
The emergence of fungal strains resistant to Imazalil poses a significant challenge.[1] The primary mechanisms of resistance to azole fungicides, including Imazalil, involve alterations in the target enzyme or its expression:
-
Mutations in the CYP51 Gene: Point mutations in the CYP51 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme.[8][11] These changes can reduce the binding affinity of Imazalil to its target, thereby decreasing its inhibitory effect.
-
Overexpression of the CYP51 Gene: Increased expression of the CYP51 gene leads to higher levels of the target enzyme in the cell.[8] This can be caused by insertions in the promoter region of the gene, which enhance its transcription.[8][19] The increased amount of enzyme requires a higher concentration of Imazalil to achieve the same level of inhibition.
-
Efflux Pumps: Fungi can develop resistance by overexpressing efflux pumps, which are membrane transporters that actively pump the antifungal drug out of the cell, reducing its intracellular concentration.[11]
Understanding these resistance mechanisms is crucial for the development of new antifungal strategies and for the effective management of existing antifungal therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Imazalil 500g/L EC Fungicide [smagrichem.com]
- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. davidmoore.org.uk [davidmoore.org.uk]
- 10. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 15. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Discovery and History of Imazalil Fungicide
Abstract
Imazalil, a systemic imidazole fungicide, represents a significant milestone in the post-harvest protection of agricultural products, particularly citrus fruits and bananas. Developed by Janssen Pharmaceutica in the early 1970s, its introduction provided a critical tool against fungal pathogens, notably those that had developed resistance to previously used benzimidazole fungicides. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane, leading to compromised membrane integrity and cell death. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, mechanism of action, and fungicidal activity of Imazalil. It includes detailed experimental protocols for its synthesis, in vitro susceptibility testing, and analysis of its effects on the fungal sterol profile, designed to be a valuable resource for professionals in agricultural science and drug development.
Discovery and Historical Development
Imazalil, chemically known as 1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole, was discovered and developed by Janssen Pharmaceutica in Belgium.[1] The foundational research and synthesis of the compound are detailed in U.S. Patent 3,658,813, first filed on January 13, 1970, and subsequently granted in 1972.[2]
The compound emerged as a critical agricultural tool in the 1970s, a period when resistance to the widely used benzimidazole class of fungicides was becoming a significant problem. Imazalil's novel mode of action provided an effective alternative for controlling these resistant strains.[3] The Joint Meeting on Pesticide Residues (JMPR) first evaluated Imazalil in 1977, marking its formal entry and acceptance as a commercial fungicide for agricultural use.[1][4][5]
Following its initial application as a post-harvest treatment for citrus and bananas, the use of Imazalil expanded.[3][6] In 1984, it was adopted as a seed treatment for cereals to combat diseases caused by Fusarium and Helminthosporium spp. Its application was further extended to use in chicken hatcheries in 1990 to control fungal pathogens like Aspergillus spp.[3] Today, Imazalil, also known by the international nonproprietary name enilconazole for veterinary applications, remains a key fungicide for post-harvest protection and seed treatment globally.[7]
Table 1: Physicochemical Properties of Imazalil
| Property | Value | Reference(s) |
| IUPAC Name | (RS)-1-(β-allyloxy-2,4-dichlorophenethyl)imidazole | [3] |
| CAS Number | 35554-44-0 | [3] |
| Molecular Formula | C₁₄H₁₄Cl₂N₂O | [3] |
| Molecular Weight | 297.2 g/mol | [3] |
| Appearance | Slightly yellow to brown solidified oil / crystalline mass | [3] |
| Melting Point | 52.7 °C | [3] |
| Vapor Pressure | 0.158 mPa (at 20 °C) | [3] |
| Solubility in Water | 0.18 g/L (at 20 °C, pH 7.6) | [3] |
| Solubility in Organic Solvents (g/L at 20 °C) | >500 in acetone, ethanol, methanol, xylene, toluene; 19 in hexane | [3] |
| Stability | Stable to hydrolysis in dilute acids/alkalis at room temp. Thermally stable up to ~285 °C. | [3] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Imazalil exerts its fungicidal effect by disrupting the integrity of the fungal cell membrane.[6][7] It is a member of the Demethylation Inhibitor (DMI) class of fungicides.[5] Its specific molecular target is the cytochrome P450-dependent enzyme lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, the primary sterol component in the cell membranes of most fungi, where it serves a role analogous to that of cholesterol in mammalian cells.[6]
The 14α-demethylase enzyme catalyzes the removal of a methyl group from lanosterol (or eburicol), a key step in the multi-stage conversion to ergosterol. By binding to the heme iron cofactor of this enzyme, Imazalil effectively blocks this demethylation step. This inhibition leads to two primary consequences:
-
Depletion of Ergosterol: The lack of ergosterol disrupts the proper packing of phospholipids, altering the fluidity and permeability of the fungal membrane.
-
Accumulation of Toxic Precursors: The blockage causes an accumulation of methylated sterol precursors, such as lanosterol. The integration of these atypical sterols into the membrane further destabilizes its structure and impairs the function of membrane-bound enzymes.
The combined effect of ergosterol depletion and precursor accumulation leads to a loss of membrane integrity, leakage of essential cellular contents, and ultimately, cessation of fungal growth and cell death.
Caption: Imazalil inhibits Lanosterol 14α-demethylase, blocking ergosterol synthesis.
In Vitro Fungicidal Activity
Imazalil exhibits a broad spectrum of activity against numerous plant pathogenic fungi. It is particularly valued for its efficacy against Penicillium species that cause post-harvest decay in citrus. The fungicidal potency is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the Effective Concentration required to inhibit 50% of growth (EC₅₀).
Table 2: In Vitro Efficacy of Imazalil Against Key Fungal Pathogens
| Fungal Species | Efficacy Metric | Value (µg/mL) | Reference(s) |
| Penicillium digitatum (Green Mold) | EC₅₀ (Mycelial Growth) | 0.065 | |
| Alternaria alternata | EC₅₀ (Mycelial Growth) | 0.492 ± 0.133 | [8] |
| Alternaria solani | EC₅₀ (Mycelial Growth) | 0.327 ± 0.180 | [8] |
| Botrytis cinerea (Gray Mold) | EC₅₀ (Mycelial Growth) | < 1.0 (for sensitive isolates) | [9] |
| Aspergillus niger | MIC | 0.005 - 2.0 (pH dependent) | |
| Fusarium oxysporum | MIC | Complete inhibition at 40 ppm (~40 µg/mL) |
Note: Efficacy can be influenced by experimental conditions, such as media pH, temperature, and isolate sensitivity.
Experimental Protocols
Chemical Synthesis of Imazalil
The synthesis of Imazalil is described in U.S. Patent 3,658,813.[2] The protocol involves a multi-step process starting from 2,4-dichloroacetophenone. A generalized laboratory-scale procedure is outlined below.
Materials:
-
2,4-dichloroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Thionyl chloride (SOCl₂)
-
Imidazole
-
Sodium hydride (NaH)
-
Allyl bromide
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (e.g., for distillation and chromatography)
Procedure:
-
Reduction: 2,4-dichloroacetophenone is dissolved in methanol. The solution is cooled in an ice bath, and sodium borohydride is added portion-wise to reduce the ketone to the corresponding alcohol, 1-(2,4-dichlorophenyl)ethanol. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.
-
Chlorination: The resulting alcohol is dissolved in an inert solvent (e.g., dichloromethane). Thionyl chloride is added dropwise at a low temperature to convert the alcohol to the chloride, 1-(1-chloroethyl)-2,4-dichlorobenzene.
-
Alkylation of Imidazole: Imidazole is dissolved in a polar aprotic solvent such as DMF. Sodium hydride is added carefully to deprotonate the imidazole, forming the imidazolide anion. The chlorinated intermediate from step 2 is then added to the reaction mixture, leading to the formation of 1-[1-(2,4-dichlorophenyl)ethyl]-1H-imidazole via nucleophilic substitution.
-
Etherification: The product from step 3 is again treated with a strong base like sodium hydride in DMF to deprotonate the benzylic alcohol intermediate (formed in situ or via hydrolysis). Allyl bromide is then added to the reaction mixture to form the final ether linkage, yielding Imazalil.
-
Purification: The final product is purified from the reaction mixture by extraction and column chromatography to yield Imazalil as a slightly yellow to brown oil.
Caption: A simplified workflow for the chemical synthesis of Imazalil.
Protocol for In Vitro Antifungal Susceptibility Testing (EC₅₀ Determination)
This protocol is based on the agar dilution method to determine the concentration of Imazalil that inhibits fungal mycelial growth by 50%.
Materials:
-
Pure Imazalil standard
-
Acetone or DMSO (for stock solution)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile petri dishes (90 mm)
-
Actively growing culture of the test fungus
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of Imazalil (e.g., 10,000 µg/mL) in acetone or DMSO.
-
Media Preparation: Autoclave PDA and cool it to 45-50 °C in a water bath.
-
Serial Dilution: Add appropriate volumes of the Imazalil stock solution to aliquots of the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). Also prepare a control plate containing only the solvent at the highest concentration used. Ensure thorough mixing.
-
Plating: Pour approximately 20 mL of each Imazalil-amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the margin of an actively growing fungal colony. Place one plug, mycelium-side down, in the center of each prepared plate (including the control).
-
Incubation: Incubate the plates at the optimal temperature for the test fungus (e.g., 25 °C) until the colony on the control plate has reached a significant portion of the plate diameter (e.g., 70-80%).
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony on each plate in two perpendicular directions and calculate the average.
-
Calculate the percentage of growth inhibition for each concentration relative to the control using the formula: Inhibition (%) = [(Control Diameter - Treatment Diameter) / Control Diameter] * 100.
-
Plot the percentage of inhibition against the logarithm of the Imazalil concentration.
-
Determine the EC₅₀ value by regression analysis, calculating the concentration that corresponds to 50% inhibition.
-
Protocol for Fungal Sterol Profile Analysis
This protocol outlines a general method to demonstrate the effect of Imazalil on the ergosterol biosynthesis pathway in a model fungus using Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12]
Materials:
-
Fungal culture (e.g., Aspergillus fumigatus, Saccharomyces cerevisiae)
-
Liquid growth medium
-
Imazalil
-
Methanolic potassium hydroxide (KOH)
-
n-Heptane or n-Hexane
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Fungal Culture and Treatment:
-
Inoculate two flasks of liquid medium with the test fungus.
-
To one flask (treatment), add Imazalil at a sub-lethal concentration (e.g., near the EC₅₀ value). To the other flask (control), add an equivalent volume of solvent.
-
Incubate the cultures under appropriate conditions for a set period (e.g., 24-48 hours).
-
-
Harvesting and Lipid Extraction:
-
Harvest the mycelia from both cultures by filtration, wash with sterile water, and lyophilize (freeze-dry).
-
Weigh a precise amount of dried mycelia (e.g., 50 mg).
-
-
Saponification:
-
Add methanolic KOH to the mycelia and heat at 80 °C for 1-2 hours. This process hydrolyzes fatty acid esters, releasing free sterols.
-
-
Non-saponifiable Lipid Extraction:
-
After cooling, add sterile water and an organic solvent like n-heptane.
-
Vortex vigorously to extract the non-saponifiable lipids (containing the sterols) into the organic phase.
-
Centrifuge to separate the phases and carefully collect the upper organic layer. Repeat the extraction for complete recovery.
-
-
Derivatization:
-
Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA + 1% TMCS) and pyridine, then heat at 60-70 °C for 30 minutes. This converts the sterols into their more volatile trimethylsilyl (TMS) ether derivatives, which are suitable for GC analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Run a temperature program that effectively separates the different sterols.
-
Identify sterols (e.g., ergosterol, lanosterol) by comparing their retention times and mass spectra to those of authentic standards and library data.
-
-
Data Interpretation: Compare the chromatograms of the control and Imazalil-treated samples. A successful experiment will show a significant reduction in the ergosterol peak and a corresponding increase in the peak(s) for its precursors, such as lanosterol, in the treated sample.
Caption: Workflow for a post-harvest efficacy and residue analysis experiment.
Conclusion
The discovery of Imazalil by Janssen Pharmaceutica was a pivotal moment in the history of crop protection. Its unique mode of action provided a much-needed solution to the growing problem of fungicide resistance and has since become a cornerstone of post-harvest disease management. The principles of its synthesis, its targeted inhibition of ergosterol biosynthesis, and the methodologies developed to evaluate its efficacy continue to be relevant. This guide serves as a technical resource for researchers, providing foundational knowledge and detailed protocols that are essential for the ongoing development of novel antifungal strategies and the effective management of existing agricultural tools.
References
- 1. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 2. US5013746A - Imazalil containing synergistic compositions - Google Patents [patents.google.com]
- 3. Imazalil | C14H14Cl2N2O | CID 37175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. Imazalil 500g/L EC Fungicide [smagrichem.com]
- 7. agrochem.es [agrochem.es]
- 8. researchgate.net [researchgate.net]
- 9. ajol.info [ajol.info]
- 10. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (CAS: 24155-42-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (CAS number 24155-42-8), a key chemical intermediate in the synthesis of numerous imidazole-based antifungal agents. This document details its chemical and physical properties, provides established synthesis protocols, and discusses its pivotal role in the development of widely used antimycotic drugs. While quantitative biological data for this specific intermediate is not extensively available in public literature, this guide elucidates the well-understood mechanism of action of the final drug products derived from it, focusing on the inhibition of the fungal ergosterol biosynthesis pathway.
Introduction
This compound is a heterocyclic organic compound that serves as a critical building block in the pharmaceutical and agrochemical industries.[1][2] Its molecular structure, featuring a dichlorophenyl group, an imidazole ring, and an ethanol moiety, makes it an ideal precursor for the synthesis of a class of potent antifungal drugs, including Miconazole, Econazole, and Ketoconazole.[1][3] This guide aims to provide a detailed technical resource for professionals engaged in the research and development of antifungal therapies and related chemical synthesis.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder with a characteristic faint odor.[2][4] Its structure, containing both polar (imidazole, hydroxyl) and non-polar (dichlorophenyl) groups, results in moderate solubility in polar organic solvents and limited solubility in water.[4]
| Property | Value | Reference(s) |
| CAS Number | 24155-42-8 | [5] |
| Molecular Formula | C₁₁H₁₀Cl₂N₂O | [5] |
| Molecular Weight | 257.12 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 134-138 °C | [2] |
| Boiling Point | 468.5±45.0 °C (Predicted) | [6] |
| Density | 1.4133 g/cm³ (Rough Estimate) | [6] |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like ethanol. | [4] |
| InChI Key | UKVLTPAGJIYSGN-UHFFFAOYSA-N | [7] |
| SMILES | C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O | [7] |
Synthesis and Experimental Protocols
The synthesis of this compound is well-documented, with the most common method involving the reduction of an imidazolyl acetophenone precursor.
Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Reduction of 2',4'-Dichloro-2-(1H-imidazol-1-yl)acetophenone
This protocol is adapted from established chemical literature.
Materials:
-
2',4'-Dichloro-2-(1H-imidazol-1-yl)acetophenone
-
Methanol (MeOH)
-
Potassium Borohydride (KBH₄) or Sodium Borohydride (NaBH₄)
-
5% Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Water
Equipment:
-
Three-necked flask
-
Stirrer
-
Thermometer
-
Dropping funnel
-
Reflux condenser
-
Rotary evaporator
-
Filtration apparatus
-
TLC plates (Silica gel)
Procedure:
-
In a 1000 mL three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 102 g (0.4 mol) of 2',4'-dichloro-2-(1H-imidazol-1-yl)acetophenone in 300 mL of methanol.
-
Portion-wise, add potassium borohydride to the solution.
-
Slowly heat the mixture to reflux and maintain for 1 hour with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate:methanol (10:1 v/v).
-
Once the reaction is complete, cool the mixture and recover the methanol using a rotary evaporator.
-
Adjust the pH of the concentrated liquid to 4-5 using a 5% hydrochloric acid solution.
-
Perform suction filtration to remove any solids.
-
Adjust the pH of the filtrate to 7-8 with a 5% sodium bicarbonate solution, which will cause a white solid to precipitate.
-
Collect the solid product by suction filtration.
-
Wash the solid with water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., toluene) to obtain pure this compound.
Expected Yield: Approximately 90-95%.
Biological Activity and Mechanism of Action
The resulting drugs, like miconazole and econazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8][9] This enzyme is a critical component of the ergosterol biosynthesis pathway.[9]
Ergosterol Biosynthesis Pathway and Inhibition by Azole Antifungals
Caption: The ergosterol biosynthesis pathway and the point of inhibition by azole antifungals.
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol precursors. This disruption of the cell membrane results in increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[8]
Role in Drug Development
This compound is a cornerstone intermediate for the synthesis of several commercially successful antifungal drugs.
Synthesis of Miconazole
The synthesis of Miconazole involves the O-alkylation of this compound with 2,4-dichlorobenzyl chloride.
Caption: Synthetic route from the intermediate to Miconazole.
Analytical Methods
The purity and identity of this compound are typically assessed using standard analytical techniques.
| Analytical Method | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. |
| Gas Chromatography (GC) | Assay of the main component and detection of volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity. |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |
Conclusion
This compound is a fundamentally important molecule in the field of medicinal and agricultural chemistry. Its established synthesis and critical role as a precursor to a range of potent azole antifungal agents underscore its significance. While direct biological activity data for this intermediate is scarce, a thorough understanding of its properties and the mechanism of the drugs derived from it is essential for researchers and developers working on new and improved antifungal therapies. This guide provides a solid foundation of technical information to support such endeavors.
References
- 1. apicule.com [apicule.com]
- 2. royal-chem.com [royal-chem.com]
- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. CAS 24155-42-8: (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-… [cymitquimica.com]
- 6. This compound | 24155-42-8 [amp.chemicalbook.com]
- 7. (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | C11H10Cl2N2O | CID 32238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the pivotal antifungal intermediate, α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document outlines the characteristic spectroscopic signatures obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| 7.59 | s | 1H | 3-CH (Aromatic) | |
| 7.42–7.46 | m | 2H | 5-CH, 6-CH (Aromatic) | |
| 7.03 | s | 1H | 2-CH (Imidazole) | |
| 6.83 | d | 1H | 5-CH (Imidazole) | 4 |
| 6.03 | d | 1H | 4-CH (Imidazole) | 4 |
| 5.06–5.08 | m | 1H | 1-CH (Ethanol) | |
| 4.16 | d | 1H | OH | 10.8 |
| 4.00–4.06 | m | 2H | 2-CH₂ (Ethanol) |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 137.14 | 6-C (Aromatic) |
| 136.20 | 1-C (Aromatic) |
| 132.99 | 10-C (Aromatic) |
| 130.11 | 7-C (Aromatic) |
| 130.01 | 2-C (Aromatic) |
| 129.68 | 8-C (Aromatic) |
| 128.04 | 11-C (Imidazole) |
| 126.12 | 9-C (Aromatic) |
| 118.44 | 3-C (Imidazole) |
| 63.88 | 5-C (Ethanol) |
| 53.22 | 4-C (Ethanol) |
Solvent: DMSO-d₆
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1512 | m | C=C Aromatic stretching |
| 1079 | s | C-N stretching |
| 845 | s | C-H out-of-plane bending |
| 733 | m | C-Cl stretching |
Sample Preparation: KBr pellet[1]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and proton/carbon environments of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 (dependent on sample concentration).
-
Spectral Width: 0-10 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO at ~2.50 ppm).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Spectral Width: 0-200 ppm.
-
Reference: Residual solvent peak (DMSO-d₆ at ~39.52 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85[2].
-
Sample Preparation (KBr Pellet Technique):
-
Thoroughly grind 1-2 mg of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture to a pellet press.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule for structural elucidation.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
-
GC-MS Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Temperature Program: An appropriate temperature gradient to ensure separation and elution of the compound.
-
Visualizations
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the biological mechanism of action of antifungal agents derived from this compound.
Caption: Experimental workflow for the spectroscopic analysis of the target compound.
Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole antifungals.
References
An In-Depth Technical Guide to the Solubility and Stability of Imazalil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the fungicide imazalil. The information is curated to support research, scientific analysis, and professional development in relevant fields. This document presents quantitative data on solubility and stability, outlines detailed experimental methodologies, and visualizes key processes and pathways.
Imazalil: Physicochemical Properties
Imazalil, systematically named 1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole, is a systemic fungicide widely used in agriculture, particularly for post-harvest treatment of fruits and vegetables. It is effective against a broad spectrum of fungi. Technical imazalil is a slightly yellowish to brownish oily liquid. For formulation purposes, it is often converted into its salt forms, such as imazalil sulfate or nitrate, which exhibit enhanced water solubility.
Solubility of Imazalil and Its Salts
The solubility of a compound is a critical parameter influencing its formulation, bioavailability, and environmental fate. The solubility of imazalil and its common salts has been determined in various solvents at 20°C.
Table 1: Solubility of Imazalil and Its Salts in Various Solvents at 20°C
| Solvent | Imazalil (base) ( g/100 mL) | Imazalil Nitrate ( g/100 mL) | Imazalil Sulfate ( g/100 mL) |
| Water | 0.14[1] | 2.38[1] | >50[1][2] |
| Methanol | >50[1] | >100[1] | >50[1][2] |
| Ethanol | >50[1] | 31.18[1] | 36.3[2] |
| 2-Propanol | >50[1] | 4.57[1] | 4.42[2] |
| Acetone | >500 g/L (>50 g/100mL)[3][4] | - | - |
| Dichloromethane | >500 g/L (>50 g/100mL)[3][4] | - | - |
| Toluene | >50[1] | 0.87[1] | <0.005[2] |
| Xylene | >50[1] | 0.49[1] | <0.005[2] |
| Benzene | >50[1] | <0.005[1] | <0.005[2] |
| n-Heptane | 5.41[1] | <0.001[1] | <0.005[2] |
| Hexane | 5.21[1] | <0.005[1] | <0.005[2] |
| Petroleum Ether | 6.16[1] | <0.005[1] | <0.005[2] |
| 4-methyl-2-pentanone | >50[1] | 1.76[1] | 0.03[2] |
Note: Solubility values for acetone and dichloromethane were reported in g/L and converted for consistency.
The solubility of imazalil is also pH-dependent, with its aqueous solubility increasing at lower pH values due to its nature as a weak base.[5] The effectiveness of imazalil in controlling green mold on citrus fruit has been shown to increase with a higher pH of the treatment solution.[6][7]
Stability of Imazalil
The stability of imazalil is influenced by several factors, including temperature, pH, and light. Understanding these factors is crucial for determining its shelf-life, storage conditions, and persistence in various environments.
Table 2: Stability of Imazalil Under Various Conditions
| Condition | Observation | Reference |
| Thermal Stability | Imazalil base is thermally stable up to approximately 285°C.[1][3] | [1][3] |
| Imazalil nitrate is thermally stable up to approximately 150°C.[1] | [1] | |
| Imazalil sulfate is thermally stable up to approximately 270°C.[1] | [1] | |
| Hydrolytic Stability | Very stable to hydrolysis in dilute acids and alkalis at room temperature in the absence of light.[3][4] | [3][4] |
| In aqueous solution, the product is stable up to 40°C at pHs ranging from 2.4 to 7.0 for at least 8 weeks.[1] | [1] | |
| Hydrolysis half-life is greater than 30 days at pH 5, 7, and 9.[3] | [3] | |
| Photostability | Susceptible to degradation upon exposure to light.[6] | [6] |
| Photodegradation half-life in aqueous solution is 36 hours.[3] | [3] | |
| Chemically stable at room temperature in the absence of light.[1][3] | [1][3] | |
| Degradation Half-Life | On oranges: 12-20 weeks.[1][6] | [1][6] |
| On Clementine mandarins (4°C): 15-18 days.[6][8] | [6][8] | |
| In soil: 4-5 months.[1] | [1] |
A primary degradation product of imazalil is α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol.[1][6]
Experimental Protocols
Solubility Determination (Flask Method - based on OECD Guideline 105)
This protocol outlines the flask method for determining the solubility of a substance in water, suitable for solubilities above 10⁻² g/L.[9][10][11]
Caption: Workflow for determining solubility using the flask method.
Methodology:
-
Preparation: Add an excess amount of imazalil to a known volume of the solvent in a flask.
-
Equilibration: Seal the flask and place it in a constant temperature shaker bath (e.g., 20°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sampling: Cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant (the saturated solution).
-
Analysis: To remove any suspended microparticles, centrifuge or filter the sample. Analyze the concentration of imazalil in the clear solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The determined concentration represents the solubility of imazalil in the solvent at the specified temperature.
Stability Indicating Method (HPLC Analysis)
This protocol provides a general method for the analysis of imazalil, which can be adapted for stability studies to separate and quantify the active ingredient from its degradation products.
Caption: Workflow for conducting a stability study of Imazalil using HPLC.
Methodology:
-
Sample Preparation: Prepare solutions of imazalil in the desired medium (e.g., water at different pH values).
-
Stress Conditions: Expose the samples to the relevant stress conditions (e.g., elevated temperature, specific light intensity, or different pH values) for a defined period.
-
Sampling: At predetermined time intervals, withdraw aliquots of the samples.
-
Extraction and Cleanup: If necessary, extract imazalil and its degradation products from the sample matrix. A cleanup step, such as solid-phase extraction (SPE), may be required to remove interfering substances.[3][12][13]
-
HPLC Analysis:
-
Quantification: Create a standard curve using imazalil standards of known concentrations to quantify the amount of imazalil remaining in the samples over time. The appearance and increase of degradation product peaks can also be monitored and quantified if standards are available.
-
Data Analysis: Calculate the degradation rate and half-life of imazalil under the tested conditions.
Imazalil's Mechanism of Action and Degradation Pathway
Imazalil's antifungal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it targets the enzyme lanosterol 14α-demethylase (CYP51).
Caption: Simplified signaling pathway of Imazalil's antifungal action.
The degradation of imazalil in the environment can occur through various pathways, including metabolism in plants and soil, and photodegradation.
Caption: A simplified overview of the major degradation routes of Imazalil.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dwl_clicks [fda.gov.tw]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. OECD 105 - Phytosafe [phytosafe.com]
- 10. oecd.org [oecd.org]
- 11. filab.fr [filab.fr]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
In-Depth Toxicological Profile of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, a significant metabolite of the widely used fungicide Imazalil (also known as Enilconazole). This document synthesizes available data on its toxicity, outlines experimental methodologies, and visualizes key biological pathways to support further research and safety assessment.
Executive Summary
This compound, referred to in regulatory documents as R014821 or imazalil-M, is the primary breakdown product of the imidazole fungicide Imazalil. While much of the existing toxicological data pertains to the parent compound, the safety profile of this metabolite is of increasing interest and scrutiny by regulatory bodies.
Toxicological evaluations have indicated potential concerns, particularly regarding its genotoxicity and developmental effects. Studies on zebrafish embryos have demonstrated that both Imazalil and its metabolite can induce developmental abnormalities. The primary mechanism of action of the parent compound in fungi is the inhibition of ergosterol biosynthesis. However, in non-target organisms, including mammals, the toxicological effects appear to be more complex, potentially involving endocrine disruption, neurotoxicity, and metabolic disorders. This guide consolidates the available quantitative data, details the experimental protocols used in key studies, and provides visual representations of the understood toxicological pathways.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | R014821, Imazalil-M, 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol |
| CAS Number | 24155-42-8 |
| Molecular Formula | C₁₁H₁₀Cl₂N₂O |
| Molecular Weight | 257.12 g/mol |
| Appearance | White to off-white crystalline solid[1] |
| Melting Point | 134-138 °C[1] |
Toxicological Data
The majority of comprehensive toxicological studies have been conducted on the parent compound, Imazalil. However, data on the metabolite R014821 is emerging, primarily from developmental toxicity and genotoxicity assessments.
Acute Toxicity
Genotoxicity
The genotoxic potential of R014821 has been a point of focus in regulatory evaluations. While the European Food Safety Authority (EFSA) has noted that a genotoxic potential for this metabolite cannot be ruled out, a complete dataset is still pending.[2][3][4]
A study on the genotoxicity of Imazalil in human lymphocytes using the comet assay showed a significant increase in DNA lesions (tail moment), indicating DNA damage.[5] Another study demonstrated that Imazalil caused increases in the frequencies of structural chromosomal aberrations and the rates of micronuclei in human lymphocytes in a dose-dependent manner.
Developmental and Reproductive Toxicity
A key study on zebrafish embryos (Danio rerio) investigated the developmental toxicity of both Imazalil and its metabolite, imazalil-M (R014821).[6][7]
Key Findings from Zebrafish Embryo Study:
-
Both Imazalil and imazalil-M caused developmental toxicity.
-
Observed effects included decreased heart rate, hatching inhibition, and pericardial cysts.
-
The underlying mechanism was linked to cell apoptosis in the heart region of the larvae, mediated by metabolic disorders, particularly affecting branched-chain amino acids, energy, and ketone body metabolism.
For the parent compound, Imazalil, three-generation rat studies indicated a trend towards a lower number of live births at the highest dose levels, though no fetal abnormalities were observed.
Table 1: Summary of Developmental Toxicity in Zebrafish Embryos
| Endpoint | Observation | Compound(s) |
| Heart Rate | Decreased | Imazalil and Imazalil-M[6] |
| Hatching | Inhibited | Imazalil and Imazalil-M[6] |
| Morphology | Pericardial cyst | Imazalil and Imazalil-M[6] |
| Cellular Mechanism | Cell apoptosis | Imazalil and Imazalil-M[6] |
Mechanism of Action and Signaling Pathways
The primary mode of action of imidazole fungicides like Imazalil in their target fungal organisms is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[8][9] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death.[8]
In non-target organisms, the toxicological mechanisms are more varied and less well-defined.
Endocrine Disruption
Some imidazole fungicides have been shown to exhibit endocrine-disrupting properties. Prochloraz, another imidazole fungicide, has been found to act as an antiandrogen by both blocking the androgen receptor and inhibiting fetal steroidogenesis.[10][11] This raises the possibility of similar mechanisms for Imazalil and its metabolites.
Neurotoxicity
Studies in zebrafish have indicated potential neurotoxic effects of Imazalil. Exposure led to a decrease in acetylcholinesterase (AChE) expression and activity, as well as altered expression of neurotoxicity-related genes such as Glial fibrillary acidic protein (Gfap), Myelin basic protein (Mbp), and Sonic hedgehog a (Shha).[12]
Metabolic Disruption
As demonstrated in the zebrafish developmental toxicity study, both Imazalil and its metabolite can induce metabolic disorders.[6] Furthermore, studies in adult zebrafish have shown that Imazalil exposure can lead to gut microbiota dysbiosis and disorders in hepatic metabolism, affecting pathways such as glycolysis, amino acid metabolism, and lipid metabolism.[13]
Histamine Release
Certain imidazole fungicides have been found to provoke histamine release from mast cells through a non-immunological mechanism, which can induce airway constriction.[14]
Signaling Pathway Visualization
The following diagram illustrates the proposed toxicological mechanisms of Imazalil and its metabolite in non-target organisms.
Proposed toxicological pathways of Imazalil and its metabolite.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of toxicological findings. Below are outlines of the methodologies for key assays mentioned in this guide.
Zebrafish Embryo Developmental Toxicity Assay
This assay is used to assess the effects of chemical exposure on the embryonic development of zebrafish.
-
Animal Husbandry and Breeding: Adult zebrafish (e.g., AB strain) are maintained in a recirculating system with a controlled light-dark cycle (e.g., 14:10 h) and temperature (e.g., 28°C). Breeding is induced by placing male and female fish together in breeding tanks overnight.
-
Embryo Collection and Selection: Fertilized eggs are collected shortly after the light cycle begins. Healthy, fertilized embryos are selected under a microscope for the experiment.
-
Exposure: A specified number of embryos (e.g., 20) are placed in each well of a multi-well plate (e.g., 24-well). The embryos are exposed to a range of concentrations of the test substance (Imazalil and/or R014821) and a control (e.g., embryo medium).
-
Observation and Endpoint Assessment: Embryos are observed at regular intervals (e.g., 24, 48, 72, 96 hours post-fertilization). Endpoints include:
-
Mortality: Coagulated embryos are counted and removed.
-
Hatching Rate: The number of hatched larvae is recorded.
-
Heart Rate: The number of heartbeats per minute is counted.
-
Morphological Abnormalities: The presence of malformations such as pericardial edema, yolk sac edema, and spinal curvature is recorded.
-
-
Data Analysis: The data are statistically analyzed to determine the effective concentrations (e.g., EC50) and no-observed-effect concentrations (NOEC).
Experimental Workflow: Zebrafish Embryotoxicity Test
Workflow for the zebrafish embryotoxicity test.
In Vitro Chromosomal Aberration Test in Human Lymphocytes
This assay identifies substances that cause structural chromosomal damage in cultured human cells.
-
Cell Culture: Human peripheral blood lymphocytes are obtained from healthy donors. The lymphocytes are isolated and cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and a mitogen (e.g., phytohaemagglutinin) to stimulate cell division.
-
Exposure: The lymphocyte cultures are treated with at least three concentrations of the test substance, along with negative and positive controls. The exposure is typically conducted for a short period (e.g., 3-4 hours) in the presence and absence of a metabolic activation system (S9 mix) and for a longer period (e.g., 24 hours) without S9.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The fixed cells are then dropped onto microscope slides and air-dried.
-
Staining and Analysis: The slides are stained (e.g., with Giemsa), and metaphase spreads are analyzed under a microscope for chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and exchanges.
-
Data Analysis: The frequency of aberrant cells and the number of aberrations per cell are calculated for each concentration and compared to the controls to determine if the test substance is clastogenic.
In Vitro Micronucleus Test in Human Lymphocytes
This test detects both chromosome breakage and loss in cultured human lymphocytes.
-
Cell Culture and Exposure: Similar to the chromosomal aberration test, human lymphocytes are cultured and exposed to the test substance with and without metabolic activation.
-
Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of mitosis.
-
Harvesting and Slide Preparation: Cells are harvested and treated with a mild hypotonic solution before being fixed. The cell suspension is then cytocentrifuged or smeared onto microscope slides.
-
Staining and Scoring: The slides are stained, and at least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are not incorporated into the main nucleus during cell division.
-
Data Analysis: The frequency of micronucleated binucleated cells is calculated and statistically compared to the negative control to assess the genotoxic potential of the substance.
Logical Relationship: Genotoxicity Testing
Logical flow for assessing genotoxicity.
Conclusion and Future Directions
The toxicological profile of this compound is still under active investigation. Current data, largely extrapolated from studies on its parent compound Imazalil and some specific studies on the metabolite itself, point towards potential concerns regarding genotoxicity and developmental toxicity. The mechanisms underlying these effects in non-target organisms appear to be multifactorial, involving endocrine disruption, neurotoxicity, and metabolic interference.
For a comprehensive risk assessment, further research is required to:
-
Generate robust quantitative toxicological data specifically for this compound across a range of endpoints, including acute, sub-chronic, and chronic toxicity.
-
Conclusively determine the genotoxic potential of this metabolite through a battery of standardized assays.
-
Elucidate the specific signaling pathways in mammalian systems that are disrupted by this compound to better understand its mode of action and potential human health risks.
This technical guide serves as a foundational resource for professionals in the fields of toxicology, drug development, and regulatory science, highlighting the current state of knowledge and underscoring the areas where further investigation is critically needed.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Modification of the existing maximum residue levels for imazalil in courgettes, cucumbers and gherkins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 4. Updated review of the existing maximum residue levels for imazalil according to Article 12 of Regulation (EC) No 396/2005 following new toxicological information - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Imazalil and its metabolite imazalil-M caused developmental toxicity in zebrafish (Danio rerio) embryos via cell apoptosis mediated by metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 9. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prochloraz: an imidazole fungicide with multiple mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The fungicide imazalil induces developmental abnormalities and alters locomotor activity during early developmental stages in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imazalil exposure induces gut microbiota dysbiosis and hepatic metabolism disorder in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazole fungicides provoke histamine release from mast cells and induce airway contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Miconazole from alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of the antifungal agent Miconazole, starting from the key intermediate α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. Detailed experimental protocols, reagent specifications, and reaction conditions are presented to ensure reproducibility. All quantitative data, including reaction yields and purity assessments, are summarized for clarity. A visual representation of the synthetic workflow is also provided to facilitate a clear understanding of the process. This guide is intended for professionals in the fields of medicinal chemistry, drug development, and organic synthesis.
Introduction
Miconazole is a widely used imidazole antifungal agent effective against a broad spectrum of fungi, including yeasts and dermatophytes.[1] Its mechanism of action involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.[1] The synthesis of Miconazole is a topic of significant interest in pharmaceutical chemistry. One common and effective synthetic route involves the O-alkylation of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol with a suitable 2,4-dichlorobenzyl halide. This application note details a reliable protocol for this conversion, offering a clear and concise methodology for laboratory-scale synthesis.
Chemical Reaction Pathway
The synthesis of Miconazole from α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol proceeds via a nucleophilic substitution reaction. The hydroxyl group of the starting material is first deprotonated by a strong base, such as sodium hydride, to form a more nucleophilic alkoxide. This alkoxide then displaces a leaving group, typically a halide or a mesylate, from 2,4-dichlorobenzyl chloride to form the final ether linkage of the Miconazole molecule.
Experimental Protocol
This protocol is adapted from established synthetic methods and provides a step-by-step guide to the synthesis of Miconazole.[2][3][4]
Materials:
-
α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
2,4-Dichlorobenzyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
Nitric acid (for conversion to Miconazole Nitrate salt)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Formation of the Sodium Alkoxide:
-
In a dry round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 mmol) in anhydrous DMF (5 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (1.0 mmol) in anhydrous DMF (10 mL) to the cooled suspension with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[4]
-
-
O-Alkylation Reaction:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of 2,4-dichlorobenzyl chloride (1.2 mmol) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]
-
-
Work-up and Isolation:
-
Quench the reaction by carefully adding deionized water (150 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with deionized water (150 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Miconazole base.
-
-
Purification and Salt Formation (Miconazole Nitrate):
-
The crude product can be purified by column chromatography or recrystallization.
-
For conversion to the nitrate salt, dissolve the crude Miconazole base in a suitable solvent like benzene.
-
Adjust the pH to 1 with nitric acid to precipitate the Miconazole nitrate salt.[6]
-
Collect the white solid by filtration and wash sequentially with benzene, water, and absolute ethanol.[6]
-
Recrystallize the solid from 95% ethanol to obtain the purified Miconazole nitrate.[6]
-
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Parameter | Value | Reference |
| Starting Material | α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | [7][8] |
| Key Reagents | Sodium Hydride, 2,4-Dichlorobenzyl chloride | [4] |
| Solvent | Anhydrous DMF | [2][3] |
| Reaction Temperature | 0 °C to Room Temperature | [3][4] |
| Reaction Time | 1-3 hours | [5] |
| Product Yield (Miconazole) | ~70% | [2][3] |
| Product Yield (Miconazole Nitrate) | 65.5% - 71% | [5][9] |
| Purity (HPLC) | ≥ 99% | [5] |
| Melting Point (Miconazole Nitrate) | 179-183 °C | [5] |
Visualizations
Diagram 1: Experimental Workflow for Miconazole Synthesis
Caption: Workflow for the synthesis of Miconazole Nitrate.
Safety Precautions
-
Sodium hydride is a highly reactive and flammable solid. It should be handled with extreme care under an inert atmosphere and away from moisture.
-
2,4-Dichlorobenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.
-
Anhydrous DMF is a skin and eye irritant.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of Miconazole from α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. The presented data and workflow visualization offer a clear and comprehensive guide for researchers and professionals in the field of pharmaceutical synthesis. Adherence to the detailed steps and safety precautions is crucial for a successful and safe execution of this synthesis.
References
- 1. Synthesis of Miconazole - Chemistry Steps [chemistrysteps.com]
- 2. redalyc.org [redalyc.org]
- 3. Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate [scielo.org.mx]
- 4. scielo.org.mx [scielo.org.mx]
- 5. CN104610154A - Preparation method of miconazole nitrate - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. royal-chem.com [royal-chem.com]
- 8. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]
- 9. CN101486680A - Method for industrial production of miconazole nitrate - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Detection of Imazalil Residue in Fruit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of Imazalil residues in various fruit matrices. The protocols detailed below are intended to guide researchers and analytical scientists in the accurate and reliable detection of this post-harvest fungicide, ensuring compliance with regulatory standards and safeguarding consumer safety.
Introduction to Imazalil and its Residue Analysis
Imazalil is a systemic fungicide widely used to control a broad spectrum of fungal diseases on fruits, particularly citrus, bananas, and pome fruits, to prevent decay and extend shelf life.[1][2] Due to potential toxicological concerns, regulatory bodies worldwide have established maximum residue limits (MRLs) for Imazalil in food products.[2] Consequently, robust and sensitive analytical methods are crucial for monitoring its residues in fruit to ensure they do not exceed these established safety levels. The primary analytical techniques employed for Imazalil residue detection include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and immunoassay-based methods such as ELISA. More advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are increasingly utilized for their high sensitivity and selectivity.[2][3]
Comparative Overview of Analytical Methods
The selection of an appropriate analytical method for Imazalil residue detection depends on various factors, including the fruit matrix, required sensitivity, available instrumentation, and the desired sample throughput. The following tables summarize the quantitative performance of the most common analytical techniques.
Table 1: Performance of Chromatographic Methods for Imazalil Residue Analysis in Fruit
| Method | Fruit Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |
| HPLC-UV | Various Fruits & Vegetables | 0.01 ppm | - | 72.5 - 99.0 | [1] |
| Citrus Fruits | 0.04 ppm | - | >70 | [4] | |
| GC-NPD | Lemons | 0.05 µg/g | - | 93.3 - 97.8 | [5] |
| Fruits | 0.005 mg/kg | - | >92 | [6] | |
| GC-ECD | Citrus Fruits | 0.001 µg/g | - | 94.3 - 96.5 | [7] |
| Citrus Fruits | 0.02 ppm | - | >70 | [4] | |
| LC-MS/MS | Citrus Fruits | - | 0.01 mg/kg | - | [8] |
| Processed Fruit Products | - | <0.005 mg/L | >99.5 | [3] |
Table 2: Performance of Immunoassay Methods for Imazalil Residue Analysis in Fruit
| Method | Fruit Matrix | Limit of Detection (LOD) | I50 Value | Recovery Rate (%) | Reference |
| ELISA | Citrus Fruits (Lemon, Orange, Grapefruit) | 0.1 ng/mL | - | >81.0 | [9] |
| ELISA | Fruit Juices (Apple, Tomato, Orange) | 0.06 ng/mL | 0.5 ng/mL | ~97 | [10] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques used for Imazalil residue detection in fruit.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of Imazalil residues in a variety of fruits and vegetables. It involves a solvent extraction followed by a solid-phase extraction (SPE) cleanup.[1]
A. Sample Preparation and Extraction
-
Homogenization: Weigh a representative portion of the fruit sample and homogenize it using a high-speed blender to obtain a uniform puree.
-
Extraction:
-
Weigh 20 g of the homogenized sample into a centrifuge tube.
-
Add 50 mL of acetic ether and homogenize for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Collect the supernatant.
-
Repeat the extraction process two more times with fresh acetic ether.
-
Combine the supernatants.
-
-
Drying and Concentration:
-
Pass the combined extract through anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent using a rotary evaporator at 40°C.
-
Re-dissolve the residue in a small volume of the mobile phase for SPE cleanup.
-
B. Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Sequentially condition a Bond Elut C18 cartridge (500 mg) with 10 mL of methanol and 10 mL of acetic ether. Condition a Bond Elut PRS cartridge (500 mg) with 10 mL of distilled water and 10 mL of methanol.[1]
-
Cartridge Connection: Connect the C18 cartridge on top of the PRS cartridge.[1]
-
Sample Loading: Load the re-dissolved extract onto the connected cartridges.
-
Elution: Elute the cartridges with the HPLC mobile phase.
-
Collection: Collect the eluate for HPLC analysis.
C. HPLC-UV Analysis
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil ODS-3 (4.6 x 150 mm, 5 µm) or equivalent C18 column.[1]
-
Mobile Phase: Acetonitrile : 10 mM KH2PO4 solution (pH 2.5) (35:65, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 225 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Quantification: Prepare a standard curve of Imazalil in the mobile phase over a concentration range of 0.5 to 5.0 µg/mL.[1]
Workflow for HPLC-UV with SPE Cleanup
Caption: Experimental workflow for Imazalil residue analysis using HPLC-UV with SPE cleanup.
QuEChERS Method with LC-MS/MS Detection
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from a wide range of food matrices, followed by a simple cleanup step. It is often coupled with highly sensitive and selective detection techniques like LC-MS/MS.[2]
A. Sample Preparation (Homogenization)
-
Wash the whole fruit and dry with a paper towel.
-
Cut the fruit into small pieces and homogenize in a high-speed blender until a uniform puree is obtained.[2]
-
Store the homogenate in a sealed container at -20°C until analysis.[2]
B. QuEChERS Extraction
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[2]
-
Add 10 mL of acetonitrile.[2]
-
Shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., EN 15662 formulation: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[2]
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
C. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube containing 150 mg anhydrous MgSO₄ and 25 mg Primary Secondary Amine (PSA).[2]
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
D. LC-MS/MS Analysis
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small amount of formic acid or ammonium formate.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Imazalil.
-
Quantification: Use of matrix-matched calibration standards is highly recommended to compensate for matrix effects.
Workflow for QuEChERS with LC-MS/MS Detection
Caption: Experimental workflow for Imazalil residue analysis using the QuEChERS method followed by LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and high-throughput screening method for the detection of Imazalil, particularly in citrus fruits. This protocol is based on a competitive ELISA format.[9]
A. Sample Preparation
-
Homogenization: Homogenize the fruit sample (e.g., lemon, orange, grapefruit) with a suitable buffer.
-
Dilution: Directly dilute the sample homogenate with the assay buffer to minimize matrix interference. No further cleanup is typically required.[9]
B. ELISA Procedure (Competitive Format)
-
Coating: Coat a microtiter plate with an Imazalil-protein conjugate.
-
Competition: Add the diluted sample extract and a specific monoclonal antibody against Imazalil to the wells. Imazalil in the sample will compete with the coated Imazalil for binding to the antibody.
-
Incubation: Incubate the plate to allow the binding reaction to occur.
-
Washing: Wash the plate to remove unbound antibodies and sample components.
-
Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody.
-
Incubation and Washing: Incubate and wash the plate again.
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Color Development: Allow the color to develop. The intensity of the color is inversely proportional to the concentration of Imazalil in the sample.
-
Measurement: Read the absorbance at a specific wavelength using a microplate reader.
-
Quantification: Determine the concentration of Imazalil in the samples by comparing their absorbance to a standard curve prepared with known concentrations of Imazalil.
Logical Relationship for Competitive ELISA
Caption: Logical relationship in a competitive ELISA for Imazalil detection.
Conclusion
The analytical methods described provide reliable and validated approaches for the determination of Imazalil residues in fruit. Chromatographic methods, particularly LC-MS/MS, offer high sensitivity and specificity, making them suitable for regulatory compliance and confirmatory analysis. The QuEChERS method provides a rapid and efficient sample preparation approach for these techniques. Immunoassays like ELISA serve as excellent high-throughput screening tools. The choice of method should be guided by the specific analytical requirements and available resources. Proper validation of the selected method is essential to ensure the accuracy and reliability of the results.
References
- 1. dwl_clicks [fda.gov.tw]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Residues analysis of post-harvest imidazole fungicides in citrus fruit by HPLC and GLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of imazalil residues in lemons by gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of imazalil and its major metabolite in citrus fruit by solid-phase extraction and capillary gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Application of a monoclonal-based immunoassay for the determination of imazalil in fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for quantification of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
An HPLC Method for the Quantification of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. This compound is a known impurity and intermediate in the synthesis of several imidazole-based antifungal drugs, such as econazole and miconazole.[1] Accurate quantification is crucial for quality control in pharmaceutical formulations.
Introduction
α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is a key chemical entity in the development and production of various antifungal medications.[1] Its presence as an impurity in the final drug product needs to be carefully monitored to ensure safety and efficacy. This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the determination of this compound in bulk drug substances or pharmaceutical formulations. The described method is adapted from established analytical procedures for related imidazole antifungal agents and their impurities.[2][3]
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the HPLC quantification of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.
-
Reference Standard: α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (Purity ≥ 99%)
-
Solvents:
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Ammonium acetate
-
-
Column: C18 reversed-phase column (e.g., Bondclone® C18, 300 mm × 3.9 mm i.d., 10 µm particle size or equivalent).[2]
-
Equipment:
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
-
The following table summarizes the HPLC parameters for the analysis.
| Parameter | Condition |
| Column | C18, 300 mm x 3.9 mm, 10 µm (or equivalent) |
| Mobile Phase | A gradient of Methanol and Water can be employed. Alternatively, an isocratic mobile phase of Methanol and aqueous ammonium carbonate solution can be used.[2][3] A starting point could be Methanol:Water (70:30, v/v). |
| Flow Rate | 1.4 mL/min[2] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 25 °C (Ambient)[2] |
| Detection | UV at 220 nm[2] |
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).
Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.
-
Dissolve the sample in a suitable volume of methanol or the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | NMT 1.5[4] |
| Relative Standard Deviation (RSD) for replicate injections | NMT 2.0% |
Table 2: Calibration Data for α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the quantification of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.
References
Application Note: GC-MS Analysis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the qualitative and quantitative analysis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, a significant intermediate and potential impurity in the synthesis of imidazole-based antifungal agents such as Miconazole and Econazole.[1][2][3] The protocol employs Gas Chromatography-Mass Spectrometry (GC-MS), a technique offering high sensitivity and selectivity.[4][5] This document provides comprehensive experimental protocols, including sample preparation and instrument parameters, and presents expected analytical data.
Introduction
α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (CAS No: 24155-42-8) is a key chemical intermediate in the manufacturing of several pharmaceutical and agrochemical products.[1][6] Its chemical structure, featuring a 2,4-dichlorophenyl group and an imidazole ring, makes it a critical precursor for various broad-spectrum antifungal agents.[1] Monitoring and quantifying this compound is essential for quality control during drug synthesis and for residue analysis in various matrices. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of such compounds due to its excellent separation capabilities and definitive mass-based identification.[4][7][8] This application note provides a detailed protocol for the GC-MS analysis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile, Ethyl Acetate, Dichloromethane (Pesticide residue grade or equivalent)
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)
-
Standards: α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol certified reference material (CRM)
-
GC Vials and Caps: 2 mL amber glass vials with PTFE/silicone septa
-
Sample Matrix: (e.g., reaction mixture, environmental sample, etc. - to be adapted based on the specific application)
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization based on the sample matrix.
-
Sample Collection: Collect a representative sample of the matrix to be analyzed.
-
Extraction:
-
For liquid samples, take a known volume (e.g., 10 mL) and adjust the pH to basic (pH > 8) using a suitable base.
-
Add 10 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
-
Organic Phase Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Drying: Add anhydrous magnesium sulfate to the collected organic phase to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to near dryness.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., ethyl acetate or dichloromethane) for GC-MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into a GC vial.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. Instrument conditions should be optimized for the specific equipment used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| GC Column | |
| Type | HP-5ms or equivalent (5% Phenyl Methyl Siloxane) |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Oven Temperature Program | |
| Initial Temperature | 100 °C, hold for 1 min |
| Ramp 1 | 25 °C/min to 200 °C, hold for 2 min |
| Ramp 2 | 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| Scan Range (Full Scan) | m/z 50-350 |
| SIM Ions | To be determined from the mass spectrum of the standard. Key fragment ions for imidazole-containing compounds often include the imidazole ring and its fragments, as well as fragments from the dichlorophenyl group. Likely ions to monitor include the molecular ion (m/z 256) and major fragment ions. |
Data Presentation
Quantitative Data
The performance of the method should be evaluated for parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery. The following table provides expected performance data based on the analysis of related imidazole fungicides.[5]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.001 - 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.005 - 0.05 µg/mL |
| Recovery | 80 - 110% |
| Linearity (r²) | > 0.995 |
Mass Spectrum and Fragmentation
The mass spectrum of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol obtained under electron ionization will show a characteristic fragmentation pattern. The molecular ion peak is expected at m/z 256, corresponding to the monoisotopic mass of the molecule (C₁₁H₁₀Cl₂N₂O).[9][10][11] Key fragment ions would arise from the cleavage of the bond between the ethanol and imidazole moieties, and from the dichlorophenyl group. A detailed analysis of the mass spectrum of a certified reference standard is recommended to confirm the fragmentation pattern and select appropriate ions for SIM mode analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.
Logical Relationship of Analytical Steps
Caption: Logical flow from sample and standard to final analytical report.
Conclusion
The GC-MS method detailed in this application note provides a robust and sensitive approach for the analysis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. The combination of chromatographic separation and mass spectrometric detection allows for reliable identification and quantification of the analyte in complex matrices. Proper method validation is crucial to ensure the accuracy and reliability of the results. This protocol serves as a valuable starting point for researchers, scientists, and drug development professionals working with this and related imidazole compounds.
References
- 1. royal-chem.com [royal-chem.com]
- 2. royal-chem.com [royal-chem.com]
- 3. Alpha-(2,4-Dichlorophenyl)-1H-Imidazole-1-Ethanol - this compound Exporter, Manufacturer, Distributor, Supplier, Trading Company, Mumbai, India [rasinodrugs.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-Longrow Biotechnology [longrowbio.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 | FH02850 [biosynth.com]
- 10. (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | C11H10Cl2N2O | CID 32238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
Application Notes and Protocols: Imazalil in Post-Harvest Treatment of Citrus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Imazalil, a systemic fungicide, for the post-harvest treatment of citrus fruits. The information compiled here is intended to guide research and development efforts related to fungal control in citrus.
Imazalil is a widely used fungicide in the citrus industry for controlling post-harvest diseases, primarily green mold and blue mold, caused by Penicillium digitatum and Penicillium italicum, respectively[1]. Its systemic nature allows it to penetrate the fruit peel, offering both preventative and curative action against fungal infections[1][2].
Mechanism of Action
Imazalil's primary mode of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. Specifically, Imazalil targets the lanosterol 14α-demethylase enzyme, which is critical for the conversion of lanosterol to ergosterol. This disruption leads to an accumulation of toxic sterol precursors and a deficiency of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane and leading to cell death[1][3][4].
Quantitative Data
The efficacy of Imazalil can be quantified by metrics such as the Minimum Inhibitory Concentration (MIC) and the 50% Effective Concentration (EC50). These values can vary depending on the fungal species, isolate sensitivity, and environmental factors like pH[3][5].
Table 1: In Vitro Efficacy of Imazalil Against Penicillium Species
| Fungal Species | Isolate Type | EC50 (µg/mL) | MIC (µg/mL) | Reference |
| Penicillium digitatum | Sensitive | 0.027 - 0.038 | - | [6] |
| Penicillium digitatum | Low Resistance | - | - | [6] |
| Penicillium digitatum | Moderate Resistance | - | - | [6] |
| Penicillium digitatum | High Resistance | - | - | [6] |
| Penicillium italicum | Sensitive | 0.005 - 0.050 | 0.005 - 2 (pH dependent) | [3][6] |
Table 2: In Vivo Efficacy of Imazalil on Valencia and Navel Oranges
| Fungal Isolate | Fruit Type | ER50C (mg/g) | ER50P (mg/g) | Reference |
| P. digitatum (Sensitive) | Valencia | 0.29 | 0.20 | [6] |
| P. digitatum (Sensitive) | Navel | 0.33 | 0.32 | [6] |
| P. digitatum (Resistant) | Valencia | 1.22 - 4.56 | 1.00 - 6.62 | [6] |
| P. digitatum (Resistant) | Navel | 1.42 - 1.65 | Not Obtained | [6] |
ER50C: Effective residue level for 50% curative control. ER50P: Effective residue level for 50% protective control.
Table 3: Recommended Application Concentrations for Post-Harvest Treatment
| Application Method | Concentration Range | Reference |
| Fruit Dipping | 0.02% - 0.05% (200-500 ppm) | [1] |
| Post-Harvest Spray | 0.05% (500 ppm) | [1] |
| Wax Emulsion Integration | 0.02% - 0.05% | [1] |
Experimental Protocols
1. Protocol for Determining EC50 of Imazalil against Penicillium spp.
This protocol is a generalized procedure for determining the concentration of Imazalil that inhibits fungal growth by 50% in vitro.
Materials:
-
Imazalil standard
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes
-
Fungal culture of the target Penicillium species
-
Sterile distilled water
-
Spectrophotometer
-
Incubator
Procedure:
-
Media Preparation: Prepare a series of PDA plates containing different concentrations of Imazalil. A stock solution of Imazalil should be prepared in an appropriate solvent and then serially diluted. A control plate with no Imazalil should also be prepared.
-
Inoculum Preparation: Prepare a standardized inoculum of the test fungus. This is typically done by growing the fungus on a PDA plate for a specific period, then flooding the plate with sterile distilled water and gently scraping the surface to release the spores. The spore suspension is then filtered and adjusted to a specific concentration (e.g., 1 x 10^6 spores/mL) using a hemocytometer or spectrophotometer.
-
Inoculation: Inoculate the center of each Imazalil-amended and control PDA plate with a small, defined volume of the standardized fungal inoculum.
-
Incubation: Incubate the plates at an optimal temperature for the fungal species (e.g., 25°C) for a specified period (e.g., 5-7 days) or until the fungal colony on the control plate has reached a certain diameter.
-
Data Collection: Measure the diameter of the fungal colony on each plate.
-
EC50 Calculation: Calculate the percentage of growth inhibition for each Imazalil concentration relative to the growth on the control plate. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the Imazalil concentration and interpolating the concentration that corresponds to 50% inhibition.
2. Protocol for Post-Harvest Application of Imazalil to Citrus Fruit
This protocol describes a standard dipping method for applying Imazalil to citrus fruit for efficacy testing. It is recommended that Imazalil be applied within 24 hours of harvesting for optimal results[7].
Materials:
-
Freshly harvested citrus fruit
-
Imazalil formulation (e.g., 500 g/L Emulsifiable Concentrate)
-
Water
-
Dipping tank
-
Drying racks
Procedure:
-
Solution Preparation: Prepare a dipping solution of the desired Imazalil concentration (e.g., 500 ppm). For a 500 g/L EC formulation, this would typically involve mixing 100 ml of the concentrate into 100 L of clean water.
-
Fruit Treatment: Submerge the citrus fruit in the Imazalil solution for a specified duration, typically between 30 seconds and 2 minutes[4]. Ensure complete wetting of each fruit.
-
Drying: Remove the fruit from the dipping solution and allow them to air dry on racks.
-
Storage and Evaluation: Store the treated fruit under controlled conditions (e.g., specific temperature and humidity) and evaluate for the incidence and severity of fungal decay over time compared to untreated control fruit.
Resistance Management
The development of resistance to Imazalil in Penicillium species is a significant concern[5][8]. Resistance can arise from mutations in the target enzyme's gene (CYP51) or overexpression of the gene[8]. To mitigate the risk of resistance, it is crucial to:
-
Use Imazalil at the recommended concentrations.
-
Alternate or use in combination with fungicides that have different modes of action[2].
-
Maintain proper hygiene in packinghouses to reduce fungal spore load[7].
By understanding the mechanism of action, utilizing quantitative data for effective concentration determination, and following standardized protocols, researchers can effectively employ Imazalil in the study and development of post-harvest treatments for citrus.
References
- 1. pomais.com [pomais.com]
- 2. What Is Imazalil and Why Is It a Key Post-Harvest Fungicide? [jindunchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. Imazalil: An Outstanding Expert for Fruit Freshguard - HEBEN [hb-p.com]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Postharvest Treatments in Citrus: Strategies to Minimize Losses [postharvest.biz]
- 8. Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold - PMC [pmc.ncbi.nlm.nih.gov]
Imazalil Seed Treatment Protocols for Cereals: Application Notes for Researchers
Introduction
Imazalil is a systemic imidazole fungicide widely utilized as a seed treatment in cereals to manage a broad spectrum of seed-borne and soil-borne fungal pathogens.[1][2] Its protective and curative action makes it a critical tool in establishing a healthy crop stand and safeguarding yield potential.[2] This document provides detailed application notes, experimental protocols, and technical data for researchers, scientists, and drug development professionals working with Imazalil for cereal seed treatment.
Imazalil's primary mode of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[3][4] Specifically, it inhibits the C14-demethylation of lanosterol, a crucial step in the ergosterol pathway.[3][4] This disruption leads to the accumulation of toxic sterol precursors and impairs fungal growth and development.[4] Imazalil is particularly effective against pathogens that have developed resistance to other fungicide classes, such as benzimidazoles.[5]
Quantitative Data Summary
The following tables summarize the recommended application rates and reported efficacy of Imazalil seed treatment against key fungal pathogens in wheat and barley.
Table 1: Recommended Application Rates for Imazalil Seed Treatment in Cereals
| Cereal | Target Pathogen(s) | Typical Application Rate (g a.i./100 kg seed) | Reference(s) |
| Wheat | Fusarium spp., Septoria spp., Tilletia spp. | 4-5 | [2][5] |
| Barley | Helminthosporium spp. (Pyrenophora graminea, Pyrenophora teres), Fusarium spp., Loose Smut (Ustilago nuda) | 4-5 | [2][5] |
Table 2: Efficacy of Imazalil Seed Treatment Against Cereal Pathogens
| Cereal | Pathogen | Imazalil Application Rate | Efficacy | Reference(s) |
| Barley | Bipolaris sorokiniana (Common Root Rot) | 1.0 ml/kg of Nuzone 10EC (Imazalil) | 6% increase in grain yield; significant reduction in disease severity | [6] |
| Barley | Pyrenophora teres (Net Blotch) | Not specified (Fungazil A 25) | 81% reduction in net blotch | [3] |
| Wheat | Fusarium spp. | Not specified | Significant reduction in seedling infection | [7] |
| Wheat | Alternaria sp., Fusarium sp. | Foliar application (proxy for seed treatment efficacy) | 60.94% decrease in Alternaria sp.; 57.10% decrease in Fusarium sp. | [8] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and processes involved in Imazalil application and evaluation, the following diagrams have been generated using Graphviz.
Caption: Imazalil's mode of action via inhibition of the ergosterol biosynthesis pathway.
Caption: A generalized workflow for evaluating the efficacy of Imazalil seed treatment.
Experimental Protocols
The following are detailed protocols for key experiments related to the evaluation of Imazalil seed treatment in cereals.
Protocol 1: Cereal Seed Treatment with Imazalil
Objective: To apply Imazalil fungicide to cereal seeds at a precise and uniform dosage.
Materials:
-
Cereal seeds (e.g., wheat, barley)
-
Imazalil formulation (e.g., emulsifiable concentrate)
-
Laboratory-scale seed treater or a rotating drum mixer
-
Micropipette or syringe for accurate liquid measurement
-
Personal Protective Equipment (PPE): gloves, safety goggles, lab coat[9][10]
Procedure:
-
Seed Preparation: Start with a clean, representative sample of cereal seeds. Remove any debris or broken kernels.
-
Fungicide Preparation: Calculate the required amount of Imazalil formulation based on the weight of the seed batch and the target application rate (e.g., 4-5 g a.i./100 kg seed).[2][5]
-
Application:
-
Place the seeds in the seed treater or rotating drum.
-
Start the mixing process to ensure the seeds are tumbling gently.
-
Using a micropipette or syringe, slowly and evenly apply the calculated amount of Imazalil formulation onto the tumbling seeds.
-
Continue mixing for a minimum of 5 minutes to ensure uniform coverage.
-
-
Drying: Spread the treated seeds in a thin layer on a clean surface in a well-ventilated area and allow them to air dry completely before packaging or planting.
-
Labeling and Storage: Clearly label the treated seed batch with the active ingredient, application rate, and date of treatment. Store in a cool, dry place away from food and feed.
Protocol 2: Efficacy Evaluation of Imazalil Seed Treatment
Objective: To assess the effectiveness of Imazalil in controlling seed-borne pathogens under controlled conditions.
Materials:
-
Treated and untreated (control) cereal seeds
-
Pathogen-infested soil or artificially inoculated seeds
-
Pots or trays for planting
-
Greenhouse or growth chamber with controlled temperature and humidity
-
Disease rating scale (e.g., 0-5 or 0-9 scale for severity)
Procedure:
-
Experimental Design: Use a randomized complete block design with a minimum of four replications for each treatment (untreated control, Imazalil-treated).
-
Planting: Sow a predetermined number of seeds (e.g., 25 seeds) per pot or row at a uniform depth in the pathogen-infested soil.
-
Incubation: Place the pots or trays in a greenhouse or growth chamber with conditions favorable for both the cereal and the target pathogen.
-
Data Collection:
-
Emergence: Count the number of emerged seedlings at regular intervals (e.g., 7, 14, and 21 days after planting).
-
Disease Incidence: At a specified time point (e.g., 28 days after planting), record the number of plants showing disease symptoms.
-
Disease Severity: For each symptomatic plant, assess the severity of the disease using a standardized rating scale.
-
-
Data Analysis:
-
Calculate the percentage of emergence and disease incidence for each treatment.
-
Calculate the average disease severity score for each treatment.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between the treated and untreated groups.
-
Calculate the percentage of disease control using the formula: (% Control) = [1 - (Disease in Treated / Disease in Control)] * 100.
-
Protocol 3: Residue Analysis of Imazalil in Treated Seeds by GC-MS
Objective: To quantify the amount of Imazalil residue on treated cereal seeds.
Materials:
-
Imazalil-treated cereal seeds
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Analytical standards of Imazalil
-
Solvents (e.g., acetonitrile, ethyl acetate)
-
QuEChERS extraction salts and d-SPE cleanup tubes
-
Homogenizer, centrifuge, vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation (QuEChERS Method): [2]
-
Weigh a representative sample (e.g., 10 g) of homogenized treated seeds into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add QuEChERS extraction salts, shake for 1 minute, and centrifuge.
-
Transfer an aliquot of the supernatant to a d-SPE cleanup tube, vortex, and centrifuge.
-
-
GC-MS Analysis:
-
Filter the cleaned-up extract through a 0.22 µm syringe filter into a GC vial.
-
Inject an aliquot of the sample extract into the GC-MS system.
-
GC Conditions (Typical):
-
Column: HP-5ms or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Start at 70°C, ramp to 280°C
-
Carrier Gas: Helium
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of Imazalil.
-
-
-
Quantification:
-
Prepare a calibration curve using analytical standards of Imazalil.
-
Quantify the Imazalil concentration in the sample by comparing its peak area to the calibration curve.
-
Express the residue level in mg/kg or µg/g of seed.
-
Safety Precautions
When handling Imazalil and treated seeds, it is crucial to adhere to safety guidelines to minimize exposure.[9][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat or protective clothing.[9][10]
-
Ventilation: Work in a well-ventilated area to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9][10]
-
Storage: Store Imazalil and treated seeds in a secure, cool, and dry place, away from food, feed, and unauthorized personnel.
-
Disposal: Dispose of unused chemicals, treated seeds, and contaminated materials according to local and national regulations.[10]
Conclusion
Imazalil remains an effective and important fungicide for the management of key seed-borne diseases in cereals. Adherence to proper application protocols, coupled with robust efficacy and residue analysis, is essential for its responsible and successful use in research and agricultural settings. The protocols and data presented in these application notes provide a comprehensive resource for professionals in the field.
References
- 1. epa.gov [epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. grdc.com.au [grdc.com.au]
- 5. Assessment, Detection and Innovative Treatment Methods for Seed Borne Diseases in Organic Wheat and Barley Seed Production - UNIVERSITY OF VERMONT [portal.nifa.usda.gov]
- 6. Plant Disease 1990 | Imazalil Seed Treatment Reduces Common Root Rot and Increases Yield of Barley Under Commercial Conditions [apsnet.org]
- 7. Effects of seed treatment and foliar fungicides on Helminthosporium leaf blight and on performance of wheat in warmer growing conditions. | Semantic Scholar [semanticscholar.org]
- 8. natsci.upit.ro [natsci.upit.ro]
- 9. agriculture.basf.us [agriculture.basf.us]
- 10. Small Grain Cereal Seed Treatment [apsnet.org]
Application Notes and Protocols for Agricultural Formulations of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (Imazalil)
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, commonly known as Imazalil, is a systemic fungicide with broad-spectrum activity against a variety of fungal pathogens affecting agricultural crops.[1] Its primary application is in post-harvest protection of fruits, particularly citrus, and as a seed treatment for cereals.[1][2] Imazalil's efficacy stems from its specific mode of action, the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3][4] This document provides detailed application notes and experimental protocols for the formulation, analysis, and efficacy testing of Imazalil for agricultural use. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development and evaluation of agricultural fungicides.
Chemical and Physical Properties
Imazalil is a racemic mixture of two enantiomers.[5] The technical grade material is typically a yellow-brown oily solid.[6] Key physicochemical properties of Imazalil and its common salt forms are summarized in Table 1.
Table 1: Physicochemical Properties of Imazalil and its Salts
| Property | Imazalil (Base) | Imazalil Nitrate | Imazalil Sulphate | Reference |
| Molecular Formula | C₁₄H₁₄Cl₂N₂O | - | - | [7] |
| Molecular Weight | 297.18 g/mol | - | - | [8] |
| Physical State | Yellowish to brownish oily liquid | Slightly beige to brownish amorphous powder | White to beige crystalline, hygroscopic powder | [8] |
| Melting Point | -10°C to -15°C (Freezing Point) | 80 - 90°C | 118 - 130°C | [8] |
| Boiling Point | >340 °C | - | - | [9] |
| Vapor Pressure | 7 x 10⁻⁸ mm Hg at 20°C | - | - | [8] |
| Solubility in Water | 0.14 g/100 ml (at 20°C) | 2.38 g/100 ml (at 20°C) | >50 g/100 ml (at 20°C) | [8] |
| Solubility in Organic Solvents ( g/100 ml at 20°C) | ||||
| Methanol | >50 | >100 | >50 | [8] |
| Ethanol | >50 | 31.18 | 36.3 | [8] |
| Xylene | >50 | 0.49 | <0.005 | [8] |
| Hexane | 5.21 | <0.005 | <0.005 | [8] |
| Stability | Thermally stable up to ~285°C. Stable in dilute acids and alkalis at room temperature in the absence of light. | Thermally stable up to ~150°C | Thermally stable up to ~270°C | [8] |
Mode of Action: Inhibition of Ergosterol Biosynthesis
Imazalil's antifungal activity is derived from its ability to inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme essential for the biosynthesis of ergosterol.[3][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[10]
By inhibiting lanosterol 14α-demethylase, Imazalil blocks the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane.[3] The altered sterol composition disrupts the membrane's structure and function, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[4]
Common Agricultural Formulations
Imazalil is available in several formulation types for agricultural use, each with specific applications and properties.[2] The choice of formulation depends on the target crop, the fungal pathogen, and the application method.
Table 2: Common Agricultural Formulations of Imazalil
| Formulation Type | Abbreviation | Typical Active Ingredient (a.i.) Content | Primary Use |
| Emulsifiable Concentrate | EC | 500 g/L | Post-harvest drench or spray for fruits (e.g., citrus, bananas)[7] |
| Soluble Concentrate | SL | 100 g/L, 750 g/L | Post-harvest treatment of fruits and seed potatoes[1] |
| Wettable Powder | WP | 50% (w/w) | Post-harvest dip for fruits[8] |
| Seed Treatment | - | 2.5% (liquid), 4-5 g/100 kg seed | Control of seed-borne diseases in cereals[8] |
| Suspension Concentrate | SC | 200 g/L | Foliar spray and seed treatment |
Experimental Protocols
The following protocols provide detailed methodologies for the analysis and efficacy testing of Imazalil formulations.
Protocol for HPLC Analysis of Imazalil in Formulations and Residues
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of Imazalil.
4.1.1. Materials and Reagents
-
Imazalil analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (or Acetic ether)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut PRS and C18)[11]
-
Syringe filters (0.45 µm)
4.1.2. Instrumentation
-
HPLC system with UV detector
-
Analytical column: C18 column (e.g., Inertsil ODS-3, 150 x 4.6 mm, 5 µm)[12]
-
Homogenizer/blender
-
Centrifuge
-
Rotary evaporator
4.1.3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile : 10 mM KH₂PO₄ (pH 2.5, adjusted with phosphoric acid) (35:65, v/v)[11]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 225 nm[12]
-
Column Temperature: Ambient or 40°C
-
Retention Time: Approximately 5.2 minutes[11]
4.1.4. Standard Preparation
-
Stock Standard Solution (500 µg/mL): Accurately weigh 50 mg of Imazalil analytical standard and dissolve in 100 mL of acetonitrile.[11]
-
Intermediate Standard Solution (10 µg/mL): Dilute 1 mL of the stock solution to 50 mL with acetonitrile.[11]
-
Working Standard Solutions (0.5 - 5.0 µg/mL): Prepare a series of dilutions from the intermediate standard solution using the mobile phase to create a calibration curve.[11]
4.1.5. Sample Preparation
-
For Emulsifiable Concentrate (EC) Formulations:
-
Accurately weigh a quantity of the EC formulation expected to contain a known amount of Imazalil into a volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Further dilute an aliquot with the mobile phase to fall within the calibration curve range.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
For Seed Treatment Formulations:
-
Weigh a representative sample of treated seeds.
-
Extract the Imazalil from the seeds using a suitable solvent such as ethyl acetate by shaking or sonication.
-
Filter the extract and evaporate the solvent.
-
Re-dissolve the residue in a known volume of mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
For Residue Analysis in Plant Material (e.g., Citrus Peel):
-
Homogenize a representative sample of the plant material.
-
Weigh 10-20 g of the homogenized sample into a centrifuge tube.
-
Add 20-40 mL of ethyl acetate and blend at high speed for 2-3 minutes.
-
Centrifuge and collect the supernatant. Repeat the extraction twice.
-
Combine the supernatants, dry with anhydrous sodium sulfate, and concentrate using a rotary evaporator.
-
Perform a clean-up step using SPE cartridges (e.g., C18 and PRS) to remove interfering matrix components.[11]
-
Elute Imazalil from the SPE cartridge with the mobile phase.
-
Adjust the final volume and filter through a 0.45 µm syringe filter before injection.[13]
-
4.1.6. Data Analysis
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of Imazalil in the sample extracts from the calibration curve.
-
Calculate the amount of Imazalil in the original formulation or residue level in the plant material based on the dilutions and sample weight.
Protocol for In Vitro Antifungal Bioassay
This protocol describes the agar dilution method to determine the Effective Concentration 50 (EC₅₀) of Imazalil against fungal pathogens.
4.2.1. Materials and Reagents
-
Imazalil formulation to be tested
-
Potato Dextrose Agar (PDA)
-
Sterile distilled water
-
Acetone or ethanol (for stock solution)
-
Fungal culture of the target pathogen (e.g., Penicillium digitatum)
-
Sterile Petri dishes
-
Sterile cork borer (5 mm)
4.2.2. Procedure
-
Prepare Imazalil Stock Solution: Prepare a concentrated stock solution of Imazalil in acetone or ethanol.
-
Prepare Imazalil-Amended Agar:
-
Prepare PDA medium and autoclave.
-
Cool the molten PDA to 45-50°C in a water bath.
-
Add appropriate volumes of the Imazalil stock solution to the PDA to achieve a range of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
Include a control with only the solvent to account for any solvent effects. The final solvent concentration should not exceed 1% (v/v).
-
Pour the amended PDA into sterile Petri dishes.
-
-
Inoculation:
-
From the margin of an actively growing fungal colony on a PDA plate, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each Imazalil-amended and control plate.
-
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Data Collection and Analysis:
-
Measure the colony diameter in two perpendicular directions daily until the growth in the control plate reaches approximately 80% of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [ (dc - dt) / dc ] x 100 where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the Imazalil concentration and using probit analysis or regression.
-
Table 3: Reported EC₅₀ Values of Imazalil Against Various Fungal Pathogens
| Fungal Species | Imazalil EC₅₀ (µg/mL) | Reference |
| Penicillium digitatum (sensitive) | 0.065 - 0.117 | [3] |
| Alternaria alternata | 0.492 ± 0.133 | [3] |
| Alternaria arborescens | 0.327 ± 0.180 | [3] |
| Aspergillus niger | 0.005 - 2 (pH dependent) | [3] |
| Penicillium italicum | 0.005 - 2 (pH dependent) | [3] |
Protocol for Particle Size Analysis of Suspension Concentrates (SC)
This protocol outlines the use of laser diffraction for particle size analysis of Imazalil SC formulations.[14]
4.3.1. Instrumentation
-
Laser diffraction particle size analyzer (e.g., Bettersizer ST)[14]
4.3.2. Procedure
-
Sample Preparation:
-
Gently agitate the SC formulation to ensure homogeneity.
-
Prepare a dispersion of the SC formulation in a suitable dispersant (usually water) to achieve an appropriate obscuration level for the instrument. Sonication may be required to break up agglomerates.
-
-
Measurement:
-
Perform the particle size measurement according to the instrument's operating instructions.
-
Obtain the particle size distribution and characteristic values such as D10, D50 (median particle size), and D90.
-
-
Data Analysis:
-
Analyze the particle size distribution curve for uniformity and the presence of aggregates or oversized particles.
-
The D50 value is a key indicator of the formulation's quality, with smaller particle sizes generally leading to better suspension stability and biological activity.[14]
-
Formulation Development and Application Workflow
The development and application of Imazalil formulations follow a logical progression from initial formulation design to post-application monitoring.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the scientific investigation of Imazalil formulations for agricultural use. Adherence to these detailed methodologies will enable researchers and professionals to generate reliable and reproducible data on the physicochemical properties, analytical quantification, and biological efficacy of Imazalil-based fungicides. This information is critical for the development of new and improved formulations, as well as for ensuring their safe and effective use in protecting crops from fungal diseases.
References
- 1. agrochem.es [agrochem.es]
- 2. fao.org [fao.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Imazalil (Ref: R 023979) [sitem.herts.ac.uk]
- 6. Imazalil | C14H14Cl2N2O | CID 37175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pomais.com [pomais.com]
- 8. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dwl_clicks [fda.gov.tw]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. azom.com [azom.com]
Application Notes and Protocols for Imazalil in Managing Benzimidazole-Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of fungal strains resistant to benzimidazole-based fungicides, such as benomyl and thiabendazole, presents a significant challenge in agriculture and clinical settings.[1] These fungicides target the β-tubulin protein, disrupting microtubule assembly, a crucial process for fungal cell division.[2][3] However, point mutations in the β-tubulin gene can confer high levels of resistance, rendering these fungicides ineffective.[1][2]
Imazalil, an imidazole fungicide, offers a vital alternative for controlling these resistant strains.[1] Its distinct mechanism of action, which does not involve β-tubulin, means there is generally no cross-resistance between benzimidazoles and Imazalil.[1] This document provides detailed application notes, experimental protocols, and efficacy data for the use of Imazalil against benzimidazole-resistant fungal pathogens.
Mechanism of Action: Imazalil vs. Benzimidazoles
Imazalil's fungicidal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] Specifically, Imazalil targets the enzyme lanosterol 14-α-demethylase, encoded by the CYP51 gene.[1][6] By disrupting this pathway, Imazalil leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which compromises cell membrane integrity and function, ultimately inhibiting fungal growth.[1][4]
In contrast, benzimidazoles bind to the β-tubulin subunit, preventing the polymerization of tubulin into microtubules.[2][3] This disruption of the cytoskeleton inhibits essential cellular processes like nuclear division and mycelial growth.[2][7] Resistance to benzimidazoles commonly arises from specific point mutations in the β-tubulin gene, which reduce the binding affinity of the fungicide to its target protein.[2][8]
Data Presentation: Efficacy of Imazalil
The following tables summarize the in vitro efficacy of Imazalil against various fungal pathogens, including those with known resistance to benzimidazoles. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of mycelial growth.
Table 1: Efficacy of Imazalil against Benzimidazole-Sensitive and -Resistant Isolates of Penicillium digitatum
| Isolate Category | Number of Isolates | Mean EC50 of Imazalil (μg/mL) | EC50 Range of Imazalil (μg/mL) |
| Sensitive | - | 0.03 | - |
| Low Resistant | - | > 0.5 | - |
| Unspecified | - | 0.117 | - |
Data sourced from BenchChem Application Notes.[6]
Table 2: Comparative Efficacy of Imazalil and Thiabendazole against Fungal Isolates
| Fungal Species | Resistance Profile | Number of Isolates | Mean EC50 of Imazalil (μg/mL) | Mean EC50 of Thiabendazole (μg/mL) |
| Botrytis cinerea | Sensitive | - | Varies | < 1 |
| Botrytis cinerea | Low Resistant | - | Varies | 1 - 10 |
| Botrytis cinerea | Highly Resistant | - | Varies | > 100 |
Data interpretation based on resistance categories for benzimidazoles in Botrytis cinerea.[7]
Table 3: General Efficacy of Imazalil against Various Fungal Species
| Fungal Species | Mean EC50 of Imazalil (μg/mL) |
| Alternaria alternata | 0.492 ± 0.133 |
| Alternaria arborescens | 0.327 ± 0.180 |
| Fusarium spp. | Varies |
Data sourced from BenchChem Application Notes.[6]
Experimental Protocols
Protocol 1: Determination of EC50 by Agar Dilution Method
This protocol is used to determine the concentration of Imazalil that inhibits 50% of the mycelial growth of a fungal isolate.[9][10]
Materials:
-
Fungal isolates (benzimidazole-resistant and sensitive strains)
-
Potato Dextrose Agar (PDA)
-
Imazalil (analytical grade)
-
Solvent (e.g., acetone or dimethyl sulfoxide - DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile distilled water
-
Wetting agent (e.g., Tween 80)
-
Hemocytometer or spectrophotometer
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Fungal Culture: Grow the fungal isolates on PDA plates at 25°C for 7-14 days to ensure sufficient growth and sporulation.[1]
-
Fungicide Stock Solution: Prepare a stock solution of Imazalil (e.g., 1000 μg/mL) in a suitable solvent.[1]
-
Fungicide-Amended Agar:
-
Autoclave the PDA medium and cool it to 45-50°C in a water bath.[1]
-
Add the appropriate volume of the Imazalil stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 μg/mL).[1]
-
Ensure the solvent concentration is consistent across all plates, including the control, and does not exceed a level that inhibits fungal growth (typically <1% v/v).[1]
-
Pour the fungicide-amended agar into sterile Petri dishes. Prepare control plates with the solvent alone.[1]
-
-
Inoculation:
-
For sporulating fungi: Prepare a spore suspension in sterile distilled water with a wetting agent (e.g., 0.05% Tween 80).[1] Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.[1] Place a 10 μL drop of the spore suspension in the center of each plate.[1]
-
For non-sporulating fungi: Cut mycelial plugs (5 mm in diameter) from the margin of an actively growing colony using a sterile cork borer.[1][6] Place the mycelial plug, mycelium-side down, in the center of each plate.[6]
-
-
Incubation: Incubate the plates at 25°C in the dark.[1]
-
Data Collection: After 5-7 days, or when the fungal growth on the control plates has reached a suitable diameter, measure the colony diameter in two perpendicular directions for each plate.[1]
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.[6]
-
The EC50 value is determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the Imazalil concentration.[6]
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol determines the lowest concentration of Imazalil that prevents visible growth of a fungal isolate in a liquid medium.[6]
Materials:
-
Imazalil (analytical grade)
-
DMSO
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate(s)
-
Spectrophotometer or plate reader
-
Sterile water
-
Hemocytometer
Procedure:
-
Fungicide Stock Solution: Dissolve Imazalil in DMSO to a final concentration of 1600 µg/mL.[6]
-
Fungal Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium (e.g., PDA) at 28-35°C until sporulation is evident.[6]
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.[6]
-
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer and confirm with a hemocytometer.[6]
-
-
Assay Procedure:
-
Prepare serial twofold dilutions of the Imazalil stock solution in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).[6]
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted Imazalil solution.[6]
-
Include a growth control well (inoculum without Imazalil) and a sterility control well (medium without inoculum).[6]
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours, or until growth is clearly visible in the growth control well.
-
MIC Determination: The MIC is the lowest concentration of Imazalil at which there is no visible growth. This can be assessed visually or by using a plate reader to measure optical density.
Visualizations
Caption: Mechanisms of action for Benzimidazole and Imazalil.
References
- 1. benchchem.com [benchchem.com]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Molecular basis for benzimidazole resistance from a novel β-tubulin binding site model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imazalil: An Outstanding Expert for Fruit Freshguard - HEBEN [hb-p.com]
- 5. pomais.com [pomais.com]
- 6. benchchem.com [benchchem.com]
- 7. A growing threat: Investigating the high incidence of benzimidazole fungicides resistance in Iranian Botrytis cinerea isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fungicide Resistance Assays for Fungal Plant Pathogens | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Experimental design for testing Imazalil efficacy against Penicillium digitatum
Application Notes & Protocols
Topic: Experimental Design for Testing Imazalil Efficacy Against Penicillium digitatum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penicillium digitatum, the causal agent of green mold, is a major post-harvest pathogen responsible for significant economic losses in the citrus industry.[1][2][3] The fungicide Imazalil is a systemic imidazole that has been widely used to control this pathogen.[4] Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane, by targeting the sterol 14α-demethylase enzyme (CYP51).[1] Disruption of this pathway leads to a compromised cell membrane and ultimately, fungal cell death.
However, the extensive use of Imazalil has led to the emergence of resistant strains of P. digitatum, making routine efficacy testing essential for disease management and the development of new antifungal strategies.[1][4][5] These application notes provide a comprehensive experimental design and detailed protocols for evaluating the efficacy of Imazalil against P. digitatum through both in vitro and in vivo assays.
Mechanism of Action: Imazalil
Imazalil disrupts the fungal cell membrane integrity by inhibiting the C14-demethylation of lanosterol, a key step in the biosynthesis of ergosterol. This inhibition is carried out by binding to and inhibiting the CYP51 enzyme.
Experimental Protocols
A robust evaluation of fungicide efficacy requires a multi-step approach, beginning with the isolation and preparation of the fungal pathogen, followed by controlled laboratory and real-world condition testing.
Fungal Isolate and Culture Maintenance
-
Isolation: Isolate P. digitatum from infected citrus fruits showing characteristic green mold symptoms.[2][6]
-
Culturing: Culture the fungus on Potato Dextrose Agar (PDA) medium.[3][6]
-
Incubation: Incubate the plates at 25 ± 1°C for 7 days in the dark to promote sporulation.[6][7]
-
Storage: For short-term storage, maintain cultures on PDA slants at 4°C.[6]
Preparation of Spore Suspension
-
Flood a 7-day-old sporulating culture plate with 10 mL of sterile saline solution (0.85% NaCl) containing a wetting agent like Tween 80 (0.01% v/v).[8]
-
Gently scrape the surface with a sterile loop to dislodge the conidia.[9]
-
Filter the resulting suspension through sterile cheesecloth or glass wool to remove mycelial fragments.[9]
-
Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.[5][7][10] This suspension is now ready for in vitro and in vivo assays.
Protocol: In Vitro Efficacy Testing (Mycelial Growth Inhibition)
This protocol determines the concentration of Imazalil required to inhibit fungal growth, often expressed as the EC₅₀ (Effective Concentration for 50% inhibition). The poisoned food technique is a standard method.[11][12]
-
Preparation of Imazalil Stock: Prepare a stock solution of Imazalil (e.g., 1000 µg/mL) in a suitable solvent (e.g., acetone 0.1%) and sterilize by filtration.
-
Media Amendment: Add appropriate volumes of the Imazalil stock solution to molten PDA (cooled to ~45-50°C) to achieve a range of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL).[13] A control plate should contain only the solvent.
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing 7-day-old P. digitatum culture, in the center of each plate.[13]
-
Incubation: Incubate the plates at 25°C for 5-7 days.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) for each concentration and the control.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
-
EC₅₀ Determination: Determine the EC₅₀ value by performing a probit analysis or regression analysis of the inhibition percentage against the log of the Imazalil concentration.[2]
Protocol: In Vivo Efficacy Testing (Protective and Curative)
This protocol evaluates the ability of Imazalil to prevent (protective) or stop (curative) infection on citrus fruit.[14]
-
Fruit Preparation: Select healthy, unwaxed, and uniform citrus fruits (e.g., oranges, lemons). Surface-sterilize them by dipping in 1% sodium hypochlorite solution for 2 minutes, rinse with sterile water, and air dry.
-
Wounding: Create uniform wounds (e.g., 2 mm deep) at the equatorial region of each fruit using a sterile needle or nail.[6][14]
-
Experimental Groups:
-
Control: Wounded fruit inoculated with spore suspension, treated with sterile water.
-
Protective Treatment: Fruit are first treated with Imazalil solution (e.g., 200-500 ppm) and allowed to dry before being inoculated with the spore suspension.[14]
-
Curative Treatment: Fruit are first inoculated with the spore suspension and then, after a set period (e.g., 12-24 hours), treated with the Imazalil solution.[14]
-
-
Inoculation: Pipette 10-20 µL of the prepared spore suspension (1 x 10⁶ spores/mL) into each wound.[5][6]
-
Treatment: Apply Imazalil by dipping the fruit for 30-60 seconds in the desired concentration or by spraying.[5]
-
Incubation: Place the fruits in sanitized plastic boxes with high humidity (>90%) and incubate at 25°C for 7-10 days.
-
Data Collection:
-
Disease Incidence (%): The percentage of inoculated wounds that develop mold.
-
Disease Severity (mm): The average diameter of the lesion (decay) around the wound.
-
Sporulation Inhibition: Visually assess the degree of sporulation on the lesion surface compared to the control.
-
Data Presentation
Quantitative data should be summarized in tables for clear interpretation and comparison between treatments.
Table 1: In Vitro Mycelial Growth Inhibition of P. digitatum by Imazalil
| Imazalil Conc. (µg/mL) | Mean Colony Diameter (mm) ± SD | Growth Inhibition (%) |
|---|---|---|
| 0 (Control) | 65.2 ± 2.1 | 0 |
| 0.01 | 51.8 ± 1.9 | 20.5 |
| 0.05 | 38.5 ± 2.5 | 40.9 |
| 0.10 | 29.3 ± 1.7 | 55.1 |
| 0.50 | 11.6 ± 1.3 | 82.2 |
| 1.00 | 5.0 ± 0.0 | 92.3 |
| EC₅₀ Value (µg/mL) | \multicolumn{2}{|c|}{0.085} |
Table 2: In Vivo Efficacy of Imazalil (500 ppm) on Citrus Fruit (7 Days Post-Inoculation)
| Treatment Group | Disease Incidence (%) | Mean Lesion Diameter (mm) ± SD | Sporulation Level |
|---|---|---|---|
| Control (Untreated) | 100 | 35.4 ± 4.5 | High |
| Protective | 15 | 3.1 ± 0.8 | None to Very Low |
| Curative (24h) | 40 | 8.9 ± 2.2 | Low to Moderate |
Visualization of Logical Relationships
The relationship between fungicide sensitivity and EC₅₀ values is critical for classifying fungal isolates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Sensitivity of Penicillium digitatum isolates, causal agent of citrus green mold, to imazalil, fludioxonil, pyrimethanil, azoxystrobin and thiabendazole in Northof Iran [sid.ir]
- 3. Penicillium digitatum - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Alternative methods for the control of a resistant isolate of Penicillium digitatum to Imazalil on Citrus unshiu fruits [actahort.org]
- 6. Developing Penicillium digitatum Management Strategies on Post-Harvest Citrus Fruits with Metabolic Components and Colonization of Bacillus subtilis L1-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. SEA-PHAGES | How to prepare spore suspension? [seaphages.org]
- 10. Integrated control of Penicillium digitatum by the predacious yeast Saccharomycopsis crataegensis and sodium bicarbonate on oranges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phytojournal.com [phytojournal.com]
- 12. li04.tci-thaijo.org [li04.tci-thaijo.org]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. ars.usda.gov [ars.usda.gov]
Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, a member of the imidazole class of antifungal agents, operates by disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.[1] This interference with the fungal cell membrane leads to the inhibition of fungal growth.[1] This compound is also a key intermediate in the synthesis of various antifungal drugs, including econazole and miconazole.[2][3][4] These application notes provide detailed protocols for conducting in vitro antifungal susceptibility testing of this compound, based on established methodologies for imidazole antifungals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 24155-42-8 | [5][6] |
| Molecular Formula | C₁₁H₁₀Cl₂N₂O | [2][5] |
| Molecular Weight | 257.12 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 134-138 °C | [2] |
| Solubility | Sparingly soluble in water | [1] |
Mechanism of Action: Ergosterol Biosynthesis Inhibition
The primary antifungal mechanism of imidazole agents, including α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway for converting lanosterol to ergosterol. The disruption of ergosterol production leads to the accumulation of toxic sterol intermediates and compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.
Caption: Mechanism of action of imidazole antifungals.
Experimental Protocols
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are recommended for the in vitro antifungal susceptibility testing of yeasts and molds.[7][8][9][10] The following are detailed protocols adapted for α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.
Protocol 1: Broth Microdilution Method for Yeasts (Adapted from CLSI M27 and EUCAST E.Def 7.3.2)
This method determines the Minimum Inhibitory Concentration (MIC) of the antifungal agent in a liquid medium.
Materials:
-
α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate (e.g., Candida albicans)
-
Sterile saline (0.85%)
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
-
Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
Procedure:
-
Stock Solution Preparation: Dissolve α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol in DMSO to a concentration of 1280 µg/mL.
-
Drug Dilution Series:
-
In a sterile 96-well plate, perform serial twofold dilutions of the drug stock solution in RPMI 1640 medium to achieve final concentrations typically ranging from 128 µg/mL to 0.06 µg/mL.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
-
Inoculum Preparation:
-
Culture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24 hours.
-
Prepare a suspension of the yeast colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the diluted drug.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50% for azoles) in turbidity compared to the positive growth control.
-
The endpoint can be determined visually or by using a microplate reader at 492 nm.
-
Caption: Broth microdilution workflow.
Protocol 2: Disk Diffusion Method for Yeasts (Adapted from CLSI M44)
This method provides a qualitative assessment of susceptibility based on the zone of inhibition around a drug-impregnated disk.
Materials:
-
α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
-
Sterile filter paper disks (6 mm)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye
-
Fungal isolate
-
Sterile saline (0.85%)
-
Incubator (35°C)
-
Calipers
Procedure:
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.
-
Inoculum Preparation: Prepare a yeast suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation:
-
Using a sterile cotton swab, evenly streak the yeast suspension over the entire surface of the Mueller-Hinton agar plate.
-
Allow the plate to dry for 5-15 minutes.
-
-
Disk Application: Place the drug-impregnated disk onto the surface of the inoculated agar.
-
Incubation: Incubate the plate at 35°C for 20-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete or marked reduction of growth around the disk to the nearest millimeter using calipers. The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints for similar antifungal agents.
Data Presentation
The following tables present illustrative in vitro antifungal susceptibility data for α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol against common fungal pathogens. These values are representative for the imidazole class of antifungals and should be confirmed through specific testing of the compound.
Table 2: Illustrative MICs of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol for Yeast Species
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | 0.25 | 1 | 0.06 - 4 |
| Candida glabrata | 0.5 | 2 | 0.125 - 8 |
| Candida parapsilosis | 0.125 | 0.5 | 0.03 - 2 |
| Candida tropicalis | 0.25 | 1 | 0.06 - 4 |
| Cryptococcus neoformans | 0.125 | 0.5 | 0.03 - 1 |
Table 3: Illustrative Zone Diameters for α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (10 µg disk) for Yeast Species
| Fungal Species | Zone Diameter Range (mm) | Interpretive Category* |
| Candida albicans | 18 - 25 | Susceptible |
| Candida glabrata | 15 - 22 | Susceptible-Dose Dependent |
| Candida parapsilosis | 20 - 28 | Susceptible |
| Candida tropicalis | 17 - 24 | Susceptible |
| Cryptococcus neoformans | 19 - 26 | Susceptible |
*Interpretive categories are based on CLSI guidelines for other azole antifungals and are for illustrative purposes only.
Conclusion
The protocols outlined in these application notes provide a framework for the systematic in vitro evaluation of the antifungal activity of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. Adherence to standardized methodologies, such as those provided by CLSI and EUCAST, is crucial for generating reproducible and comparable data. This information is essential for researchers and professionals in the field of drug development to assess the potential of this and other novel antifungal compounds.
References
- 1. Page loading... [guidechem.com]
- 2. royal-chem.com [royal-chem.com]
- 3. This compound | 24155-42-8 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | C11H10Cl2N2O | CID 32238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 9. academic.oup.com [academic.oup.com]
- 10. EUCAST: Fungi (AFST) [eucast.org]
Troubleshooting & Optimization
Technical Support Center: Imazalil Resistance in Aspergillus Species
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Imazalil resistance in Aspergillus species. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Imazalil resistance in Aspergillus species?
A1: Imazalil resistance in Aspergillus, particularly in Aspergillus fumigatus, is primarily mediated by two key mechanisms:
-
Modifications in the target enzyme: The primary target of Imazalil and other azoles is the lanosterol 14-α-demethylase enzyme, encoded by the cyp51A gene.[1][2] Resistance arises from point mutations within the cyp51A gene, leading to amino acid substitutions that reduce the binding affinity of Imazalil to the enzyme.[3][4][5]
-
Overexpression of the target enzyme: Increased expression of the cyp51A gene leads to higher levels of the target enzyme, requiring a higher concentration of Imazalil to achieve an inhibitory effect.[6] This overexpression is often caused by the insertion of tandem repeats (TR) in the promoter region of the cyp51A gene, such as TR34 and TR46.[7][8][9]
Q2: Are there other mechanisms besides cyp51A modifications that contribute to Imazalil resistance?
A2: Yes, other mechanisms can contribute to Imazalil resistance, including:
-
Efflux pumps: Overexpression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can actively pump Imazalil out of the fungal cell, reducing its intracellular concentration.[10] In A. fumigatus, the ABC transporter AtrF has been associated with itraconazole resistance, a related azole.[11] The transcription factor AtrR is known to regulate the expression of both cyp51A and the ABC transporter Cdr1B.[12][13]
-
Mutations in other genes: While less common, mutations in the cyp51B gene, another lanosterol demethylase, have also been implicated in azole resistance in A. fumigatus.[14]
Q3: What is the role of the promoter region of the cyp51A gene in Imazalil resistance?
A3: The promoter region of the cyp51A gene plays a crucial role in regulating its expression. The presence of tandem repeat sequences, such as TR34 (a 34-base pair repeat) and TR46, in the promoter leads to overexpression of the cyp51A gene.[6][8] These tandem repeats create additional binding sites for transcription factors like SrbA and AtrR, which positively regulate cyp51A expression.[7][8][15]
Q4: How do I determine if my Aspergillus isolate is resistant to Imazalil?
A4: You can determine the susceptibility of your Aspergillus isolate to Imazalil by measuring the Minimum Inhibitory Concentration (MIC) using standardized methods such as broth microdilution or agar dilution assays.[1][16] A higher MIC value compared to wild-type or susceptible strains indicates resistance.
Troubleshooting Guides
Problem 1: Inconsistent MIC values for Imazalil.
-
Possible Cause 1: Inoculum preparation. The concentration of the fungal spore suspension is critical for reproducible MIC results.
-
Troubleshooting Tip: Ensure you accurately quantify the spore concentration using a hemocytometer before preparing your final inoculum. The recommended final inoculum concentration for broth microdilution is typically 0.4 x 104 to 5 x 104 CFU/mL.[17]
-
-
Possible Cause 2: Solvent effects. The solvent used to dissolve Imazalil (e.g., DMSO or acetone) can inhibit fungal growth at high concentrations.
-
Troubleshooting Tip: The final concentration of the solvent in your assay should be consistent across all wells and should not exceed 1% (v/v).[1] Always include a solvent control (medium with solvent but no drug) to verify that the solvent itself is not affecting growth.
-
-
Possible Cause 3: Incubation conditions. Incubation time and temperature can influence fungal growth and, consequently, MIC readings.
-
Troubleshooting Tip: Follow a standardized incubation time (e.g., 48 hours) and temperature (e.g., 35°C) as recommended by guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[17]
-
Problem 2: Difficulty amplifying and sequencing the cyp51A gene and its promoter.
-
Possible Cause 1: Poor DNA quality. The presence of PCR inhibitors in your genomic DNA extract can prevent successful amplification.
-
Troubleshooting Tip: Use a reliable fungal DNA extraction kit that includes steps to remove polysaccharides and other inhibitors. Assess DNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
-
-
Possible Cause 2: Primer design. The primers you are using may not be optimal for your specific Aspergillus species or strain.
-
Troubleshooting Tip: Design primers based on conserved regions flanking the cyp51A gene and its promoter using available Aspergillus genome sequences. Ensure your PCR conditions (annealing temperature, extension time) are optimized for your chosen primers. For identifying promoter repeats, sequencing the 5' upstream region is crucial.[18]
-
Problem 3: My Imazalil-resistant isolate has a wild-type cyp51A sequence.
-
Possible Cause 1: Overexpression of cyp51A due to promoter modifications. The coding sequence of cyp51A may be wild-type, but insertions in the promoter region could be causing its overexpression.
-
Troubleshooting Tip: Sequence the promoter region of the cyp51A gene to check for the presence of tandem repeats (e.g., TR34, TR46).[6][8] You can also perform a quantitative real-time PCR (qRT-PCR) experiment to compare the expression level of cyp51A in your resistant isolate to a susceptible control.
-
-
Possible Cause 2: Involvement of efflux pumps. The resistance may be mediated by the increased activity of efflux pumps.
-
Troubleshooting Tip: Perform an efflux pump activity assay. This can be done by measuring the accumulation of a fluorescent substrate, such as rhodamine 6G or alanine β-naphthylamide, in the fungal cells.[19] Reduced accumulation in the resistant strain compared to a susceptible strain suggests increased efflux pump activity. The addition of an efflux pump inhibitor should lead to increased accumulation of the fluorescent substrate and may also decrease the Imazalil MIC.[20]
-
Quantitative Data Summary
Table 1: Imazalil Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) against various fungal species.
| Fungal Species | Fungicide | Number of Isolates | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | MIC Range (µg/mL) | Reference |
| Penicillium digitatum (sensitive) | Imazalil | 15 | 0.065 | - | - | [16][21] |
| Penicillium digitatum (low resistance) | Imazalil | 1 | 0.62 | - | - | [21] |
| Penicillium digitatum (moderate resistance) | Imazalil | 1 | 1.08 | - | - | [21] |
| Penicillium digitatum (resistant) | Imazalil | 3 | 1.71 | 1.62 - 1.87 | - | [21] |
| Penicillium digitatum (highly resistant) | Imazalil | 1 | 2.29 | - | - | [21] |
| Penicillium italicum | Imazalil | Not Specified | - | 0.005 - 0.050 | 0.005 - 2 (pH dependent) | [16] |
| Aspergillus niger | Imazalil | Not Specified | - | - | 0.005 - 2 (pH dependent) | [16] |
| Aspergillus fumigatus | Imazalil | Not Specified | - | - | 0.03 - 16 | [1] |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination (Adapted from CLSI M38-A2) [1]
-
Materials:
-
Imazalil (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Aspergillus isolate
-
Sterile saline with 0.05% Tween 80
-
-
Preparation of Imazalil Stock Solution:
-
Dissolve Imazalil in DMSO to a concentration of 1.6 mg/mL.
-
-
Preparation of Fungal Inoculum:
-
Grow the fungal isolate on Potato Dextrose Agar (PDA) at 28-35°C until sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 0.4 x 104 to 5 x 104 CFU/mL in RPMI-1640 medium.
-
-
Assay Procedure:
-
Prepare serial twofold dilutions of the Imazalil stock solution in RPMI-1640 medium in the 96-well plates to achieve final concentrations ranging from 0.03 to 16 µg/mL.
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted Imazalil solution.
-
Include a growth control (inoculum without Imazalil) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 48 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of Imazalil that causes complete inhibition of visible growth.
-
Protocol 2: Analysis of cyp51A Promoter for Tandem Repeats
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from the Aspergillus isolate grown in liquid culture using a suitable fungal DNA extraction kit.
-
-
PCR Amplification:
-
Design primers that flank the promoter region of the cyp51A gene.
-
Perform PCR using a high-fidelity DNA polymerase to amplify the promoter region. Include a wild-type control strain for comparison.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel. A larger band size in the test isolate compared to the wild-type control suggests the presence of an insertion, such as a tandem repeat.
-
-
Sanger Sequencing:
-
Purify the PCR product and send it for Sanger sequencing.
-
Analyze the sequence data to identify and characterize any tandem repeats in the promoter region.[18]
-
Protocol 3: Efflux Pump Activity Assay using Alanine β-Naphthylamide [19]
-
Materials:
-
Alanine β-naphthylamide (Ala-Nap)
-
Glucose-replete buffer
-
Aspergillus protoplasts or germlings
-
Fluorometer
-
-
Preparation of Fungal Cells:
-
Grow the Aspergillus isolate under desired conditions.
-
Prepare protoplasts or collect germlings at a specific growth phase.
-
Wash and resuspend the cells in glucose-replete buffer.
-
-
Assay Procedure:
-
Add Ala-Nap to the cell suspension to a final concentration of 128 µg/mL.
-
Immediately measure the fluorescence over time (e.g., 20 minutes) using a fluorometer. Ala-Nap is cleaved intracellularly to the fluorescent molecule β-naphthylamine.
-
-
Data Analysis:
-
Lower fluorescence intensity in the test isolate compared to a susceptible control indicates higher efflux pump activity, as more of the substrate is being pumped out of the cells.
-
Visualizations
Caption: Key mechanisms of Imazalil resistance in Aspergillus.
Caption: Regulation of cyp51A gene expression in Aspergillus.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene [frontiersin.org]
- 4. Azole Resistance Profile of Amino Acid Changes in Aspergillus fumigatus CYP51A Based on Protein Homology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspergillus fumigatus Strains with Mutations in the cyp51A Gene Do Not Always Show Phenotypic Resistance to Itraconazole, Voriconazole, or Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Azole Resistance-Associated Regulatory Motifs within the Promoter of cyp51A in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Increased expression of a novel Aspergillus fumigatus ABC transporter gene, atrF, in the presence of itraconazole in an itraconazole resistant clinical isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Zn2-Cys6 Transcription Factor AtrR Plays a Key Role in an Azole Resistance Mechanism of Aspergillus fumigatus by Co-regulating cyp51A and cdr1B Expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AtrR Is an Essential Determinant of Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. journals.asm.org [journals.asm.org]
- 21. benchchem.com [benchchem.com]
Optimizing Imazalil concentration for effective fungal growth inhibition
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Imazalil for effective fungal growth inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Imazalil?
A1: Imazalil is a systemic fungicide belonging to the imidazole class.[1] Its primary mode of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[2][3][4][5] Imazalil specifically targets the enzyme lanosterol 14α-demethylase (encoded by the CYP51 gene), which is critical for converting lanosterol to ergosterol.[1][3][6] This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which compromises the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death.[1][2]
Q2: What factors can influence the efficacy of Imazalil in my experiments?
A2: Several factors can impact Imazalil's effectiveness:
-
pH: The pH of the application solution can significantly affect residue loading and efficacy. For instance, increasing the pH of an Imazalil sulphate solution can increase residue levels.[7][8]
-
Exposure Time: Sufficient contact time between the fungus and the Imazalil solution is crucial. For dip treatments, an exposure time of around 90 seconds in an unbuffered solution (pH 3) has been shown to improve control.[7]
-
Formulation: The choice between formulations, such as an emulsifiable concentrate (EC) or a water-soluble powder (WSP/WG), can impact residue loading and overall effectiveness.[7]
-
Fungal Species and Strain: Susceptibility to Imazalil varies significantly between different fungal species and even between different isolates of the same species.[1] The emergence of resistant strains is a major concern.[3][6]
Q3: How does fungal resistance to Imazalil develop?
A3: Resistance to Imazalil, a demethylation inhibitor (DMI), primarily develops through two mechanisms related to the target enzyme, sterol 14α-demethylase (CYP51):[6]
-
Modifications in the CYP51 gene: Point mutations in the CYP51 gene can alter the structure of the target enzyme, reducing its binding affinity for Imazalil.[9]
-
Overexpression of the CYP51 gene: Insertions in the promoter region of the CYP51 gene can lead to its overexpression. This results in higher production of the target enzyme, requiring a higher concentration of Imazalil to achieve an inhibitory effect.[6][9]
Q4: Can Imazalil be used against both molds and yeasts?
A4: Yes, Imazalil has a broad spectrum of activity against a variety of fungi. It is widely used to control molds such as Penicillium spp. (green and blue mold) and Aspergillus spp., particularly in post-harvest applications for fruits and vegetables.[5][10][11][12] It is also effective against certain yeasts and dermatophytes.[4]
Troubleshooting Guide
Q5: I am observing no inhibition of fungal growth even at high concentrations of Imazalil. What could be the cause?
A5: This issue can arise from several factors:
-
Fungal Resistance: The fungal strain you are working with may have developed resistance to Imazalil. It is crucial to test for resistance, potentially by including a known sensitive (wild-type) control strain in your experiments for comparison.[3][11]
-
Incorrect Concentration: Verify your stock solution calculations and dilution series. An error in preparation can lead to lower-than-expected concentrations.
-
Degradation of Imazalil: Ensure your Imazalil stock solution is stored correctly and has not expired. Imazalil is stable in dilute acids and alkalis at room temperature away from light, but improper storage can lead to degradation.[2]
-
Experimental Conditions: Check if the pH of your growth medium is affecting the fungicide's activity.[7]
Q6: My experimental results are inconsistent between replicates. How can I improve reproducibility?
A6: Inconsistent results are often due to a lack of standardization in the protocol. To improve reproducibility:[3]
-
Standardize Inoculum: Ensure the fungal inoculum is prepared consistently for every experiment. Use a standardized concentration of spores or cells (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).[3]
-
Aseptic Technique: Follow strict aseptic techniques to prevent cross-contamination, which can interfere with results. Include a sterility control (medium without inoculum) to monitor for contamination.[3]
-
Homogenous Solutions: Ensure the Imazalil is completely dissolved in the solvent and thoroughly mixed into the growth medium to achieve a uniform final concentration.
-
Controlled Incubation: Maintain consistent incubation temperature and duration, as these can affect fungal growth rates.
-
Use of Controls: Always include a positive growth control (inoculum without Imazalil) and quality control (QC) strains with known susceptibility profiles. The results for QC strains should fall within a predefined acceptable range.[3]
Q7: The fungal growth in my control group (no Imazalil) is poor or absent. What should I do?
A7: Poor or no growth in the control group invalidates the experiment, as it's impossible to assess inhibition. Consider the following:[3]
-
Inoculum Viability: Verify that your fungal culture is viable and in the correct growth phase.
-
Growth Medium: Ensure you are using the appropriate growth medium for the specific fungus and that it has been prepared correctly.
-
Incubation Conditions: Check that the temperature, humidity, and duration of incubation are optimal for the growth of your fungal species.
Data Presentation: Efficacy of Imazalil
The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values for Imazalil against various fungal species. These values are crucial for determining the appropriate concentration range for your experiments.
Table 1: Imazalil Activity Against Penicillium Species
| Fungal Species | Isolate Type | EC50 (µg/mL) | MIC (µg/mL) |
| Penicillium digitatum | Sensitive | 0.03 - 0.065 | - |
| Penicillium digitatum | Low Resistant | > 0.5 | - |
| Penicillium italicum | Sensitive | - | 0.005 - 2 (pH dependent) |
(Data sourced from multiple literature reports).[1][3][13]
Table 2: Imazalil Activity Against Aspergillus Species
| Fungal Species | EC50 (µg/mL) | MIC (µg/mL) |
| Aspergillus niger | - | 0.005 - 2 (pH dependent) |
| Aspergillus alternata | 0.492 ± 0.133 | - |
| Aspergillus arborescens | 0.327 ± 0.180 | - |
(Data sourced from literature).[1]
Table 3: Imazalil Activity Against Fusarium Species
| Fungal Species | EC50 (µg/mL) | MIC (µg/mL) | Notes |
| Fusarium oxysporum | - | - | Complete inhibition at 40 ppm |
(Data sourced from literature).[1]
Note: EC50 and MIC values can vary depending on the specific isolate, testing methodology, and laboratory conditions. It is crucial to establish baseline susceptibility data for your specific strains.[3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard procedure for determining the MIC of antifungal agents against filamentous fungi.[1][3]
1. Materials:
-
Imazalil stock solution (e.g., in DMSO)
-
RPMI-1640 medium (buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Fungal culture grown on appropriate agar (e.g., Potato Dextrose Agar - PDA)
-
Sterile saline with 0.05% Tween 80
-
Spectrophotometer or hemocytometer
2. Inoculum Preparation:
-
Grow the fungal isolate on an agar plate until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.[3]
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or hemocytometer. This will be the working inoculum.[3]
3. Assay Procedure:
-
Prepare serial twofold dilutions of the Imazalil stock solution in RPMI-1640 medium directly in the 96-well plates to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.[3]
-
Add 100 µL of the working fungal inoculum to each well containing 100 µL of the diluted Imazalil solution. The final volume in each well will be 200 µL.[3]
-
Include a growth control well (inoculum in medium without Imazalil) and a sterility control well (medium only).[3]
4. Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 25-35°C) for 48-72 hours, or until robust growth is visible in the growth control well.
5. Data Analysis:
-
The MIC is determined as the lowest concentration of Imazalil at which there is no visible growth of the fungus.[14]
Protocol 2: Determination of 50% Effective Concentration (EC50) via Agar Dilution
This method is used to determine the concentration of an antifungal agent that inhibits fungal growth by 50%.[1][3]
1. Materials:
-
Imazalil stock solution (e.g., in acetone or ethanol)
-
Potato Dextrose Agar (PDA) or other suitable agar medium
-
Sterile petri dishes
-
Fungal culture
2. Preparation of Imazalil-Amended Agar:
-
Prepare PDA medium and autoclave. Cool it to 45-50°C in a water bath.[3]
-
Add appropriate volumes of the Imazalil stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 0.5, 1, 5, 10 µg/mL).[3]
-
Ensure the final solvent concentration is consistent across all plates (including the control) and does not exceed 1% (v/v).[3]
-
Pour the Imazalil-amended PDA into sterile petri dishes and allow them to solidify.[3]
3. Inoculation and Incubation:
-
Prepare a standardized inoculum of the test fungus.
-
Inoculate a small, defined area in the center of each agar plate with the fungus.[1]
-
Incubate the plates at an appropriate temperature until the fungal colony on the control plate has reached a substantial size.[1]
4. Data Collection and Analysis:
-
Measure the diameter of the fungal colony on each plate.[1]
-
Calculate the percentage of growth inhibition for each Imazalil concentration relative to the growth on the control plate using the formula:
-
% Inhibition = [(dc - dt) / dc] * 100, where dc is the colony diameter on the control plate and dt is the colony diameter on the treated plate.[3]
-
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the Imazalil concentration and interpolating the concentration that corresponds to 50% inhibition.[1][3]
Visualizations
Caption: Imazalil inhibits the 14α-demethylase enzyme in the ergosterol biosynthesis pathway.[1]
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: A logical workflow for troubleshooting common experimental issues with Imazalil.
References
- 1. benchchem.com [benchchem.com]
- 2. Imazalil: An Outstanding Expert for Fruit Freshguard - HEBEN [hb-p.com]
- 3. benchchem.com [benchchem.com]
- 4. agrochem.es [agrochem.es]
- 5. Imazalil 500g/L EC Fungicide [smagrichem.com]
- 6. Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ars.usda.gov [ars.usda.gov]
- 9. Mechanisms of fungal resistance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imazalil (Ref: R 023979) [sitem.herts.ac.uk]
- 11. farmalinx.com.au [farmalinx.com.au]
- 12. pomais.com [pomais.com]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Technical Support Center: Degradation of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol in Soil
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying the degradation pathways of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol in soil.
Troubleshooting Guides
This section addresses common issues encountered during the experimental process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Degradation Observed | 1. Sub-optimal Soil Conditions: Soil pH, moisture, or temperature may not be conducive to microbial activity. 2. Low Microbial Activity: The soil may have a low population of microbes capable of degrading the compound. 3. High Adsorption: The compound may be strongly adsorbed to soil particles, reducing its bioavailability for microbial degradation. | 1. Optimize Conditions: Adjust soil pH to a neutral range (6.5-7.5), maintain moisture at 50-60% of water-holding capacity, and incubate at a temperature between 25-30°C. 2. Bioaugmentation: Introduce a microbial consortium known to degrade similar compounds. 3. Solvent Extraction: Use a stronger extraction solvent or a sequential extraction method to assess the bound residue fraction. |
| Inconsistent or Irreproducible Results | 1. Non-homogeneous Soil Samples: Variation in soil composition across replicates. 2. Inconsistent Spiking: Uneven application of the test compound to the soil samples. 3. Variable Incubation Conditions: Fluctuations in temperature or moisture during the experiment. | 1. Homogenize Soil: Thoroughly mix and sieve the soil before distributing it into experimental units. 2. Standardize Spiking: Dissolve the compound in a suitable solvent and apply it evenly, ensuring the solvent evaporates completely before starting the incubation. 3. Controlled Environment: Use a calibrated incubator to maintain consistent temperature and periodically check and adjust soil moisture. |
| Poor Analyte Recovery During Extraction | 1. Inappropriate Extraction Solvent: The solvent may not have the correct polarity to efficiently extract the compound and its metabolites. 2. Insufficient Extraction Time/Agitation: The extraction process may not be vigorous enough to release the analytes from the soil matrix. 3. Analyte Degradation During Extraction: The extraction conditions (e.g., high temperature) may be causing the breakdown of the target compounds. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., acetonitrile, ethyl acetate, methanol) or mixtures thereof. The QuEChERS method is a well-established protocol for pesticide extraction.[1] 2. Optimize Extraction Parameters: Increase shaking/sonication time and speed. 3. Gentle Extraction: Perform extraction at room temperature or below to minimize degradation. |
| Co-elution of Peaks in HPLC/GC-MS | 1. Sub-optimal Chromatographic Conditions: The mobile phase gradient (HPLC) or temperature program (GC) may not be suitable for separating the parent compound and its metabolites. 2. Matrix Interference: Co-extracted soil components may have similar retention times to the analytes. | 1. Method Development: Adjust the gradient profile, temperature program, or flow rate. Consider using a different column with a different stationary phase. 2. Sample Clean-up: Incorporate a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering matrix components. |
| Metabolite Identification Challenges | 1. Low Concentration of Metabolites: Metabolites may be present at levels below the instrument's limit of detection. 2. Lack of Reference Standards: Authentic standards for potential metabolites may not be commercially available. | 1. Sample Concentration: Concentrate the sample extract before analysis. 2. High-Resolution Mass Spectrometry: Use techniques like LC-Q-TOF/MS to obtain accurate mass measurements and propose elemental compositions for unknown metabolites. Tandem MS (MS/MS) can provide structural information. |
Frequently Asked Questions (FAQs)
Q1: What is the expected persistence of this compound in soil?
A1: The persistence of this compound, like other pesticides, is highly dependent on soil properties and environmental conditions.[2] Generally, imidazole fungicides can have half-lives ranging from a few days to several months. Factors such as higher soil organic matter and clay content can increase adsorption, potentially leading to longer persistence.[3] Conversely, optimal conditions for microbial activity (neutral pH, moderate temperature, and moisture) can accelerate degradation.
Q2: What are the likely major degradation pathways for this compound in soil?
A2: While specific studies on this exact molecule are limited, based on its structure (a dichlorinated phenyl group, an ethanol group, and an imidazole ring), the degradation is likely to proceed via several key reactions:
-
Oxidation of the ethanol group: The primary alcohol can be oxidized to an aldehyde and then to a carboxylic acid.
-
Cleavage of the imidazole ring: Microorganisms can open the imidazole ring, a known pathway for other imidazole-containing compounds.
-
Dechlorination: The chlorine atoms on the phenyl ring can be reductively or oxidatively removed.
-
Hydroxylation of the phenyl ring: Hydroxyl groups may be added to the dichlorophenyl ring, often as a precursor to ring cleavage.
Q3: How can I distinguish between biotic and abiotic degradation?
A3: To differentiate between microbial and chemical degradation, you should include sterilized control samples in your experimental setup. This is typically achieved by autoclaving or gamma irradiation of the soil. If degradation occurs in the non-sterilized soil but is significantly reduced or absent in the sterilized soil, the process is primarily biotic (microbial).
Q4: What analytical techniques are most suitable for this type of study?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS) detection is a common and effective method for analyzing the parent compound and its more polar metabolites.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly suitable, particularly for the parent compound and less polar metabolites, and offers excellent sensitivity and specificity.[5][6]
Q5: My mass spectrometry data shows several unknown peaks that appear as the parent compound degrades. How can I tentatively identify these as metabolites?
A5: You can use several strategies for tentative identification. First, analyze the mass spectra of the unknown peaks. Look for mass losses or gains that correspond to common metabolic reactions (e.g., +16 for hydroxylation, -2 for dehydrogenation, +14 for methylation). Second, use high-resolution mass spectrometry to determine the accurate mass and predict the elemental formula. Finally, analyze the MS/MS fragmentation patterns. The fragments should be structurally consistent with the proposed metabolite structure and share common fragments with the parent compound.
Quantitative Data Summary
The following table presents hypothetical degradation data for this compound under different soil conditions to illustrate expected trends. Actual experimental values will vary.
| Soil Type | Temperature (°C) | Moisture (% WHC¹) | Half-life (t½, days) | DT90² (days) |
| Sandy Loam | 25 | 50 | 35 | 116 |
| Clay Loam | 25 | 50 | 50 | 166 |
| Sandy Loam | 15 | 50 | 60 | 199 |
| Sandy Loam | 25 | 20 | 75 | 249 |
| Clay Loam (Sterile) | 25 | 50 | >150 | >500 |
¹WHC: Water Holding Capacity ²DT90: Time for 90% dissipation
Experimental Protocols
Protocol 1: Aerobic Soil Degradation Study
Objective: To determine the rate of aerobic degradation of this compound in soil and identify major metabolites.
Materials:
-
Test soil (sieved, <2 mm)
-
This compound (analytical grade)
-
Acetonitrile (HPLC grade)
-
Incubation vessels (e.g., 250 mL glass flasks)
-
Incubator
-
Extraction solvent (e.g., acetonitrile:water 80:20 v/v)
-
Centrifuge
-
HPLC-UV/MS or GC-MS system
Procedure:
-
Soil Characterization: Analyze the soil for pH, organic matter content, texture, and water holding capacity.
-
Soil Preparation: Adjust the soil moisture to 50% of its water holding capacity and pre-incubate in the dark at 25°C for 7 days to allow microbial populations to stabilize.
-
Spiking: Prepare a stock solution of the test compound in acetonitrile. Add the appropriate volume to each soil sample (typically 100 g dry weight equivalent) to achieve the desired concentration (e.g., 10 mg/kg). Allow the solvent to evaporate in a fume hood.
-
Incubation: Seal the flasks (allowing for air exchange, e.g., with cotton plugs) and place them in a dark incubator at 25°C.
-
Sampling: At specified time points (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), remove triplicate samples for analysis.
-
Extraction: To each 20 g soil sample, add 40 mL of extraction solvent. Shake vigorously for 1 hour.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Analysis: Filter the supernatant and analyze using a validated HPLC or GC-MS method to quantify the parent compound and identify metabolites.
Protocol 2: Metabolite Identification using LC-MS/MS
Objective: To identify and structurally characterize the degradation products.
Materials:
-
Soil extracts from Protocol 1
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Clean-up (optional but recommended): Pass the soil extract through an SPE cartridge to remove matrix interferences. Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).
-
Concentration: Evaporate the solvent from the extract under a gentle stream of nitrogen and reconstitute in a smaller volume of mobile phase.
-
LC-MS Analysis: Inject the concentrated extract into the LC-MS system. Perform a full scan analysis to detect potential metabolites by comparing chromatograms of treated samples with control samples.
-
MS/MS Analysis: For each potential metabolite peak, perform a targeted MS/MS analysis to obtain fragmentation spectra.
-
Data Interpretation:
-
Determine the accurate mass of the parent ion to predict the elemental composition.
-
Compare the fragmentation pattern with that of the parent compound to identify common structural motifs.
-
Propose structures for the metabolites based on logical metabolic transformations (e.g., oxidation, dechlorination).
-
Visualizations
References
Technical Support Center: Enhancing the Efficacy of Imazalil Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers working with Imazalil, a widely used fungicide. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize the efficacy of your Imazalil formulations and overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Imazalil?
A1: Imazalil is a systemic fungicide that functions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2] Specifically, it targets the enzyme sterol 14α-demethylase, which is encoded by the CYP51 gene.[3] This disruption of ergosterol production leads to increased cell membrane permeability, leakage of intracellular contents, and ultimately, inhibition of fungal growth and reproduction.[1]
Q2: My Imazalil formulation is showing low efficacy. What are the potential causes?
A2: Sub-optimal efficacy of Imazalil formulations can stem from several factors:
-
Fungicide Resistance: The target fungal population may have developed resistance to Imazalil. Resistance often arises from modifications in the CYP51 gene or its overexpression.[3]
-
Poor Solubility: Imazalil base has low water solubility (0.018 g/100 ml), which can limit its bioavailability.[4] Using a salt form, such as Imazalil sulfate, which is highly water-soluble (>50 g/100 ml), can improve performance.[4][5]
-
Incorrect pH of Application Solution: The pH of the formulation can significantly impact Imazalil's effectiveness. For Imazalil sulphate formulations, adjusting the pH can improve residue loading and control of fungal growth.[6][7]
-
Inadequate Application Technique: Factors such as insufficient exposure time, improper temperature of the solution, and the choice of formulation (e.g., emulsifiable concentrate vs. water-soluble powder) can all affect efficacy.[6][7][8]
Q3: How can I improve the solubility of Imazalil in my formulation?
A3: To enhance the solubility of Imazalil, consider the following approaches:
-
Use a Salt Form: Imazalil sulfate is significantly more water-soluble than Imazalil base.[4][5]
-
Solvent Selection: For preparing stock solutions, organic solvents like methanol, ethanol, and Dimethyl sulfoxide (DMSO) are effective.[4][5][9] Imazalil is highly soluble in many alcohols and aromatic hydrocarbons.[9]
-
Formulation Type: Utilize formulations where Imazalil is already in a more available form, such as emulsifiable concentrates (EC) or soluble powders (SP).[10][11]
Q4: What are the key factors in developing a stable Imazalil stock solution?
A4: To ensure the stability of your Imazalil stock solution, pay attention to the following:
-
Proper Solvent: Use a solvent in which Imazalil sulfate is highly soluble, such as water, DMSO, methanol, or ethanol, to prevent precipitation.[5]
-
Correct Storage Temperature: For long-term stability, store stock solutions at -80°C. For short-term storage, -20°C is acceptable.[5]
-
Protection from Light: Imazalil can degrade when exposed to light. Store solutions in amber vials or in the dark to prevent photodegradation.[5][12]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to maintain stability.[5]
Q5: How can I address Imazalil resistance in my experiments?
A5: Managing Imazalil resistance is crucial for effective fungal control. Consider these strategies:
-
Combination Therapy: Using Imazalil in combination with other fungicides with different mechanisms of action can be effective. For instance, pyrimethanil has shown good synergistic activity with Imazalil against resistant strains.[13]
-
Alternative Treatments: Explore non-fungicide alternatives or integrated pest management strategies. For example, essential oils like that from Melaleuca alternifolia have shown promise in controlling Imazalil-resistant Penicillium digitatum.[14]
-
Optimizing Application: In some cases, increasing the residue levels of Imazalil can partially control resistant isolates, though this is not always a sustainable solution.[13]
Troubleshooting Guides
Issue 1: Poor Efficacy of Imazalil Treatment
| Symptom | Possible Cause | Troubleshooting Steps |
| No or minimal inhibition of fungal growth. | Fungicide Resistance: The fungal strain may be resistant to Imazalil. | 1. Confirm the sensitivity of your fungal strain to Imazalil using an in-vitro assay. 2. If resistance is confirmed, consider using a combination of fungicides with different modes of action.[13] 3. Explore alternative antifungal agents.[14] |
| Inconsistent results between experiments. | Improper Formulation pH: The pH of the application solution is not optimal. | 1. Measure the pH of your Imazalil solution. 2. Adjust the pH to an optimal range. For Imazalil sulphate, increasing the pH to approximately 8 has been shown to improve residue loading.[6] |
| Low efficacy despite using a high concentration. | Inadequate Application Method: The method of application is not delivering a sufficient amount of the active ingredient. | 1. Increase the exposure time of the target to the Imazalil solution.[7] 2. For aqueous solutions, consider warming the solution (e.g., to 37.8°C) to improve efficacy.[8][15] 3. Evaluate if the chosen formulation type (e.g., wax vs. aqueous solution) is appropriate for your application.[8] |
Issue 2: Precipitation in Imazalil Stock Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Visible solid particles in the solution. | Concentration Exceeds Solubility: The amount of Imazalil exceeds its solubility limit in the chosen solvent at the storage temperature. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If precipitation persists, prepare a new stock solution at a lower concentration. 3. Ensure you are using an appropriate solvent (e.g., DMSO for high concentrations).[5] |
| Precipitate forms after storage at low temperatures. | Improper Storage: The solution was not stable at the storage temperature. | 1. Before storing at low temperatures, confirm that the compound remains in solution at that temperature. 2. For DMSO stocks, rapid freezing can sometimes prevent precipitation.[5] 3. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] |
| Cloudiness or precipitate appears over time. | Solvent Evaporation or Degradation: The solvent may have evaporated, or the Imazalil may have degraded. | 1. Ensure the storage container is tightly sealed to prevent solvent evaporation. 2. Protect the solution from light to prevent photodegradation.[5] 3. If degradation is suspected, prepare a fresh stock solution. |
Data Presentation
Table 1: Solubility of Imazalil and its Salts in Various Solvents at 20°C
| Solvent | Imazalil Base ( g/100 ml) | Imazalil Nitrate ( g/100 ml) | Imazalil Sulphate ( g/100 ml) |
| Water | 0.018 | 2.38 | >50 |
| Methanol | >50 | >100 | >50 |
| Ethanol | >50 | 31.18 | 36.3 |
| 2-Propanol | >50 | 4.57 | 4.42 |
| Xylene | >50 | 0.49 | <0.005 |
| Toluene | >50 | 0.87 | <0.005 |
| n-Heptane | 5.41 | <0.001 | <0.005 |
Source: Adapted from INCHEM, 1977.[4]
Table 2: Effect of pH on Imazalil Sulphate Residue Loading on Oranges
| Imazalil Concentration (µg/mL) | Residue at pH 3 (µg/g) | Residue at pH 8 (µg/g) |
| 250 | 0.51 | 1.43 |
| 500 | 0.97 | 3.50 |
| 1000 | 1.45 | 11.20 |
Source: Adapted from Erasmus et al., 2011.[6]
Experimental Protocols
Protocol 1: Preparation of a Standard Imazalil Stock Solution
Objective: To prepare a stable and accurate stock solution of Imazalil for use in efficacy and analytical studies.
Materials:
-
Imazalil or Imazalil sulfate standard
-
Analytical balance
-
Volumetric flasks (appropriate sizes)
-
Pipettes
-
Solvent (e.g., Acetonitrile, Methanol, or DMSO)
-
Amber glass vials
Procedure:
-
Accurately weigh a precise amount of the Imazalil standard (e.g., 50 mg) using an analytical balance.
-
Transfer the weighed standard to a volumetric flask of appropriate size (e.g., 100 mL).
-
Add a portion of the chosen solvent (e.g., acetonitrile) to the flask and swirl gently to dissolve the Imazalil completely.
-
Once dissolved, add the solvent to the flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution. This creates a primary stock solution (e.g., 500 µg/mL).[9]
-
To prepare working standards, perform serial dilutions of the primary stock solution with the mobile phase or an appropriate solvent to achieve the desired concentration range (e.g., 0.5 - 5.0 µg/mL).[9]
-
Transfer the stock solution and working standards into amber glass vials to protect them from light.
-
Store the solutions at the recommended temperature (-20°C for short-term, -80°C for long-term).[5]
Protocol 2: Quantification of Imazalil Residues using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of Imazalil residues in experimental samples.
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., Inertsil ODS-3, 4.6 x 150 mm)
-
Mobile phase: Acetonitrile and 10 mM KH2PO4 solution (pH 2.5) in a 35:65 ratio
-
Sample extracts
-
Imazalil standard solutions
Procedure:
-
Sample Preparation:
-
Extract Imazalil from the sample matrix using a suitable solvent like ethyl acetate.
-
Clean up the sample extract using solid-phase extraction (SPE) with cartridges such as Bond Elut PRS and Bond Elut C18 to remove interfering substances.[9]
-
Elute the Imazalil from the SPE cartridge with the mobile phase.
-
-
HPLC Analysis:
-
Set up the HPLC system with the specified column and mobile phase.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector wavelength to 225 nm.[9]
-
Inject a 20 µL sample of the prepared extract into the HPLC system.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of Imazalil standard solutions.
-
Determine the concentration of Imazalil in the samples by comparing their peak areas to the standard curve.
-
The retention time for Imazalil under these conditions is approximately 5.2 minutes.[9]
-
Visualizations
Caption: Mechanism of action of Imazalil, inhibiting ergosterol synthesis.
Caption: Experimental workflow for evaluating Imazalil formulation efficacy.
Caption: Troubleshooting decision tree for low Imazalil efficacy.
References
- 1. Imazalil: An Outstanding Expert for Fruit Freshguard - HEBEN [hb-p.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 5. benchchem.com [benchchem.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. benchchem.com [benchchem.com]
- 8. Improved Control of Green Mold of Citrus with Imazalil in Warm Water Compared with Its Use in Wax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dwl_clicks [fda.gov.tw]
- 10. fao.org [fao.org]
- 11. agrochem.es [agrochem.es]
- 12. EXTOXNET PIP - IMAZALIL [extoxnet.orst.edu]
- 13. Imazalil resistance management for sustainable citrus green mould control: limited options and alternatives [actahort.org]
- 14. Alternative methods for the control of a resistant isolate of Penicillium digitatum to Imazalil on Citrus unshiu fruits [actahort.org]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
Troubleshooting Imazalil synthesis impurities
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Imazalil. The following information addresses common issues related to impurities and their analysis.
Troubleshooting Guide
Question 1: My Imazalil synthesis resulted in a low yield and a significant amount of an unknown impurity. How can I identify the likely culprit?
Answer: A common and significant impurity in Imazalil synthesis is the intermediate product, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol.[1][2] This impurity arises from the incomplete allylation of the alcohol intermediate. To confirm its presence, you can use analytical techniques such as HPLC or GC-MS and compare the retention time of the impurity with a standard of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol.
Troubleshooting Steps:
-
Reaction Conditions: Ensure the reaction temperature for the allylation step is maintained between 100-110°C. Lower temperatures can lead to an incomplete reaction.[3]
-
Reagent Stoichiometry: Verify the molar ratio of your starting materials. A molar ratio of 1:1.6 for the imidazole intermediate to allyl chloride is recommended.[3] An excess of allyl chloride can help drive the reaction to completion.
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Reaction Time: The recommended reaction time for the allylation is 5-7 hours.[3] Shorter reaction times may not allow for the complete conversion of the intermediate.
-
Base: A strong base like sodium hydroxide is crucial for the deprotonation of the alcohol, facilitating the etherification. Ensure the base is of good quality and used in the correct stoichiometry.[3]
Question 2: I am observing multiple minor impurities in my final product. What are the possible side reactions occurring during the synthesis?
Answer: Besides the main intermediate impurity, other minor impurities can arise from side reactions involving the starting materials or intermediates. The synthesis of Imazalil often starts with 2,4-dichloro-2'-chloroacetophenone.[3]
Potential Side Reactions:
-
Over-alkylation: The imidazole ring has two nitrogen atoms. While one is more reactive, there is a possibility of di-alkylation, leading to a positively charged imidazolium species, although this is less common under controlled conditions.
-
Elimination Reactions: Under strongly basic conditions and at elevated temperatures, elimination reactions can compete with the desired substitution, especially if there are alternative leaving groups or acidic protons.
-
Starting Material Impurities: The purity of the initial 2,4-dichloro-2'-chloroacetophenone is critical. Impurities in this starting material will likely be carried through the synthesis and appear in the final product.
Troubleshooting Steps:
-
Purification of Intermediates: If possible, purify the intermediate, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, before proceeding to the final allylation step. This can be achieved through recrystallization.
-
Control of Reaction Conditions: Strictly control the temperature and reaction time to minimize side reactions. Overheating or prolonged reaction times can lead to the formation of degradation products.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.
Question 3: My purified Imazalil is a slightly yellowish to brownish oily liquid, not a pure white solid. Is this normal, and how can I improve the purity?
Answer: Technical grade Imazalil is often described as a slightly yellowish to brownish oily liquid.[4] However, for research and development purposes, a higher purity may be required. The color can indicate the presence of minor impurities or degradation products.
Purification Troubleshooting:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of ethyl acetate and hexane can be effective for separating Imazalil from less polar and more polar impurities.
-
Recrystallization: While Imazalil itself has a low melting point, it may be possible to induce crystallization at low temperatures with an appropriate solvent system to remove amorphous impurities.
-
Extraction: A liquid-liquid extraction procedure can be used to remove water-soluble impurities. Imazalil can be extracted from an aqueous solution into an organic solvent like ethyl acetate.[2]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for Imazalil?
A1: A common synthesis route for Imazalil starts from 2,4-dichloro-2'-chloroacetophenone. This starting material undergoes a reduction to form an alcohol, which then reacts with imidazole. The resulting intermediate, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, is then allylated using allyl chloride to yield Imazalil.[3]
Q2: What is the most common impurity to look for in Imazalil synthesis?
A2: The most common process-related impurity is the unreacted intermediate, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol.[1] This occurs when the final allylation step is incomplete.
Q3: What analytical techniques are best suited for analyzing Imazalil and its impurities?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for the analysis of Imazalil and its synthesis impurities.[5][6]
Q4: Are there any specific safety precautions I should take during Imazalil synthesis?
A4: Yes, Imazalil and its intermediates should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. Some of the reagents, such as allyl chloride, are toxic and should be handled with extreme care.
Data Presentation
Table 1: Key Reactants and Intermediates in Imazalil Synthesis
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 2,4-dichloro-2'-chloroacetophenone | C₈H₅Cl₃O | 223.49 | Starting Material |
| α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol | C₁₁H₁₀Cl₂N₂O | 257.12 | Intermediate/Impurity |
| Allyl Chloride | C₃H₅Cl | 76.52 | Reagent |
| Imazalil | C₁₄H₁₄Cl₂N₂O | 297.18 | Final Product |
Table 2: Typical HPLC Parameters for Imazalil Impurity Profiling
| Parameter | Value |
| Column | Inertsil ODS-3 (4.6 x 150 mm) or equivalent C18 column.[5] |
| Mobile Phase | Acetonitrile : 10 mM KH₂PO₄ solution (pH 2.5) (35:65 v/v).[5] |
| Flow Rate | 1.0 mL/min.[5] |
| Detection | UV at 225 nm.[5] |
| Injection Volume | 20 µL.[5] |
| Retention Time | Approximately 5.2 min for Imazalil under these conditions.[5] |
Table 3: Typical GC-MS Parameters for Imazalil Analysis
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Inlet Temperature | 250°C. |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min. |
| MSD Transfer Line | 280°C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Range | m/z 50-400. |
Experimental Protocols
Protocol 1: Synthesis of Imazalil
This protocol is a general representation of a common synthesis method.[3]
-
Step 1: Reduction of 2,4-dichloro-2'-chloroacetophenone. In a reaction vessel, combine 2,4-dichloro-2'-chloroacetophenone, a reducing agent (e.g., isopropanol), an organic base, and a catalyst (e.g., RuCl₂(PPh₃)₃). Heat the mixture to 65-75°C for 8-10 hours. After the reaction is complete, concentrate the mixture.
-
Step 2: Formation of the Imidazole Intermediate. To the concentrated residue, add sodium hydroxide, dimethylacetamide, and imidazole. Heat the mixture to 95-105°C and react for 4-6 hours.
-
Step 3: Allylation to form Imazalil. Cool the reaction mixture and then add allyl chloride. Heat the reaction to 100-110°C for 5-7 hours.
-
Step 4: Purification. After the reaction is complete, cool the mixture and purify the crude product to obtain Imazalil. Purification can be achieved through extraction and column chromatography.
Protocol 2: HPLC Analysis of Imazalil and α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol
-
Standard Preparation: Prepare stock solutions of Imazalil and α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol in acetonitrile. Create a series of working standards by diluting the stock solutions with the mobile phase to construct a calibration curve (e.g., 0.5 - 5.0 µg/mL).[5]
-
Sample Preparation: Dissolve a known amount of the crude or purified Imazalil synthesis product in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: Inject the prepared standards and samples into the HPLC system using the parameters outlined in Table 2.
-
Data Analysis: Identify the peaks for Imazalil and the impurity based on their retention times compared to the standards. Quantify the amount of each compound using the calibration curve.
Visualizations
Caption: A simplified workflow of the Imazalil synthesis pathway.
Caption: A logical workflow for troubleshooting common Imazalil synthesis issues.
Caption: A typical experimental workflow for analyzing Imazalil synthesis impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. [Analysis of imazalil and its major metabolite in citrus fruits by GC-FTD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 5. dwl_clicks [fda.gov.tw]
- 6. benchchem.com [benchchem.com]
Stability issues of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound (CAS 24155-42-8) is a substituted imidazole derivative.[1][2][3][4][5] It is primarily used as a key intermediate in the synthesis of various imidazole-based antifungal agents, such as econazole and miconazole.[1][4][5] Due to its structural features, it is a critical building block for creating compounds that target enzymes in pathogenic fungi.[1]
Q2: What are the general stability characteristics of this compound?
This compound is generally stable under normal ambient temperatures and pressures in its solid, crystalline form.[6] However, like many imidazole derivatives, its stability in solution can be affected by various factors such as pH, exposure to light, and the presence of oxidizing agents.
Q3: What are the recommended storage conditions for this compound in its solid form?
To ensure its stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[6]
Q4: How does pH affect the stability of imidazole compounds in solution?
The stability of imidazole derivatives in aqueous solutions is often pH-dependent. Acidic conditions can lead to hydrolysis, while basic conditions might also promote degradation. For instance, studies on the related compound prochloraz showed it was least stable at pH 9.2 and most stable at pH 7.0.[7] It is crucial to determine the optimal pH range for your specific experimental conditions.
Q5: Is this compound susceptible to degradation by light?
Yes, imidazole-containing compounds can be sensitive to photodegradation, especially in solution.[8] A study on econazole nitrate, a structurally related antifungal, demonstrated accelerated degradation upon exposure to light.[9][10] Therefore, it is recommended to protect solutions of this compound from light.
Q6: What is the mechanism of action for antifungal agents derived from this compound?
Antifungal agents synthesized from this intermediate, like other azole antifungals, typically function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1).[11][12][13][14] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12][13] Inhibition of this pathway disrupts the integrity of the fungal cell membrane, leading to cell death.[12]
Troubleshooting Guides
Issue 1: Inconsistent results in antifungal activity assays.
| Potential Cause | Troubleshooting Step |
| Degradation of the compound in the assay medium. | Verify the pH of your medium. Imidazole compounds can have varying stability at different pH values. Consider performing a preliminary pH stability screen. |
| Protect your stock solutions and assay plates from light, as photodegradation can occur. | |
| Prepare fresh working solutions from a solid stock before each experiment to minimize degradation over time in solution. | |
| Precipitation of the compound in aqueous media. | Due to its limited water solubility, the compound may precipitate.[6] Ensure the compound is fully dissolved in a suitable co-solvent (e.g., DMSO, methanol) before diluting into your aqueous assay medium. Visually inspect for any precipitation. |
| Interaction with other components in the assay. | Review all components of your assay medium for potential incompatibilities. Certain plastics or excipients could interact with the compound. |
Issue 2: Appearance of unknown peaks during HPLC analysis.
| Potential Cause | Troubleshooting Step |
| Forced degradation has occurred. | If you observe new peaks in your chromatogram, it is likely that the compound is degrading. Common degradation pathways for imidazole antifungals include hydrolysis (acidic or basic), oxidation, and photolysis.[8][15][16] |
| Acid/Base Hydrolysis: Compare the chromatograms of samples prepared in acidic and basic conditions to identify hydrolysis products. Miconazole, for example, shows degradation under both acidic and basic conditions.[15] | |
| Oxidation: The imidazole moiety can be susceptible to oxidation.[8] If you suspect oxidative degradation, try preparing your sample under an inert atmosphere (e.g., nitrogen) and see if the unknown peaks are reduced. Miconazole nitrate has been observed to degrade in the presence of hydrogen peroxide.[17] | |
| Photodegradation: Exposing a solution to UV or fluorescent light can induce degradation.[8] Prepare and run a sample that has been intentionally exposed to light and compare it to a light-protected sample. | |
| Impurity in the original material. | Analyze the starting material before any experimental manipulations to check for pre-existing impurities. |
Summary of Forced Degradation Studies on Related Imidazole Antifungals
| Stress Condition | Miconazole Nitrate | Econazole Nitrate | Prochloraz (in water) |
| Acidic Hydrolysis | Degradation observed[15] | - | Half-life of 18-19 days at pH 4.0[7] |
| Basic Hydrolysis | Degradation observed[15] | - | Half-life of 16-17 days at pH 9.2[7] |
| Oxidative (H₂O₂) | Degradation observed[15][17] | - | - |
| Thermal (Dry/Wet Heat) | Stable[15] | - | - |
| Photolytic | Degradation observed[15] | Degradation observed[9][10] | - |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound. It is based on typical conditions used for related imidazole antifungals.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C for 2 hours.[15]
-
Basic Hydrolysis: Mix the stock solution with 1N NaOH and heat at 80°C for 2 hours.[15]
-
Oxidative Degradation: Mix the stock solution with 6% H₂O₂ and heat at 80°C for 2 hours.[15]
-
Thermal Degradation: Expose the solid compound to 80°C for 6 hours.[15] Separately, reflux the stock solution at 80°C for 2 hours.[15]
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for an extended period (e.g., 48 hours).[15]
-
-
Sample Analysis:
-
After the specified stress period, cool the samples to room temperature and, if necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial to separate the parent compound from its degradation products.
-
Column Selection: A C18 reversed-phase column is commonly used for the analysis of azole antifungals.[18]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate buffer) is a typical mobile phase. The pH of the buffer can be adjusted to optimize separation.[18][19]
-
Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the compound. For related compounds, wavelengths around 220-230 nm have been used.[17][19]
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[15]
Visualizations
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Azole antifungals, which are synthesized from intermediates like this compound, inhibit the fungal enzyme CYP51A1. This enzyme is a key component of the ergosterol biosynthesis pathway.
Experimental Workflow: Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study to assess the stability of a compound.
References
- 1. royal-chem.com [royal-chem.com]
- 2. This compound-Longrow Biotechnology [longrowbio.com]
- 3. This compound - this compound Exporter, Manufacturer, Distributor, Supplier, Trading Company, Mumbai, India [rasinodrugs.com]
- 4. This compound | 24155-42-8 [chemicalbook.com]
- 5. royal-chem.com [royal-chem.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. Structural basis of human CYP51 inhibition by antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are CYP51A1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. academic.oup.com [academic.oup.com]
- 17. iajpr.com [iajpr.com]
- 18. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 19. Stability indicating methods for the determination of some anti-fungal agents using densitometric and RP-HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in HPLC Analysis of Imazalil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the High-Performance Liquid Chromatography (HPLC) analysis of Imazalil.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the HPLC analysis of Imazalil?
A1: Matrix effects in HPLC refer to the alteration of the analytical signal of a target analyte, such as Imazalil, due to the presence of co-eluting, interfering compounds from the sample matrix.[1] These effects can manifest as either signal enhancement or, more commonly, signal suppression.[2][3] This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity in your analysis.[4][5] The complexity of the sample matrix, such as in fruits, vegetables, or biological fluids, often dictates the severity of these effects.[6]
Q2: I am observing poor peak shape, splitting, or shouldering for my Imazalil peak. What are the potential causes related to the matrix?
A2: Poor peak shape for Imazalil can often be attributed to matrix-related issues. One common cause is the co-elution of matrix components with the analyte, which can interfere with the chromatographic process.[7][8] Another possibility is the overloading of the analytical column with matrix components, even if the Imazalil concentration is within the linear range.[7] Particulates in the sample extract that are not removed during sample preparation can also physically block the column frit, leading to peak splitting and increased backpressure.[8]
Q3: My Imazalil signal intensity is significantly lower in sample extracts compared to my standards prepared in solvent. What could be causing this?
A3: This phenomenon is a classic example of matrix-induced signal suppression.[1] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of Imazalil in the mass spectrometer source or absorb at the same wavelength in a UV detector.[1][9] This competition for ionization or absorption leads to a reduced signal for Imazalil, resulting in underestimation of its concentration.[4]
Q4: How can I confirm that the issues I'm seeing are due to matrix effects and not other instrumental problems?
A4: To diagnose matrix effects, you can perform a post-extraction addition experiment.[10] This involves analyzing a blank sample extract, the same extract spiked with a known concentration of Imazalil after extraction, and a pure standard solution of Imazalil at the same concentration. A significant difference in the analyte response between the spiked extract and the pure standard indicates the presence of matrix effects.[10] Comparing the slope of a calibration curve prepared in a clean solvent to one prepared in a matrix extract can also quantify the extent of the matrix effect.[11]
Troubleshooting Guides
Issue 1: Inaccurate Quantification and Poor Reproducibility
Symptoms:
-
High variability in results between replicate injections of the same sample.
-
Recovery values are consistently too high or too low.
-
Discrepancies between results obtained with your method and a reference method.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Signal Suppression or Enhancement | Utilize matrix-matched calibration standards.[7][12] | Preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure helps to compensate for the signal alteration caused by the matrix.[12] |
| Employ a stable isotope-labeled internal standard (e.g., Imazalil-d5).[7] | An internal standard that co-elutes with Imazalil will experience similar matrix effects, allowing for more accurate quantification through relative response.[7] | |
| Dilute the sample extract.[7][12] | Diluting the extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the Imazalil signal.[7] | |
| Co-eluting Interferences | Optimize the chromatographic separation.[7] | Adjusting the mobile phase composition, gradient profile, flow rate, or column temperature can improve the separation of Imazalil from interfering peaks.[7] |
| Change the analytical column.[7] | Using a column with a different stationary phase chemistry can alter the elution order and resolve the co-elution.[7] |
Issue 2: Poor Peak Shape and Resolution
Symptoms:
-
Peak fronting or tailing.
-
Peak splitting or the appearance of shoulders.
-
Inability to resolve the Imazalil peak from adjacent peaks.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Column Contamination | Flush the column with a strong solvent.[7] | Matrix components can accumulate on the column, leading to peak shape distortion. A thorough wash can remove these contaminants.[7] |
| Sample Overload | Inject a smaller volume or dilute the sample.[7] | Overloading the column with either the analyte or matrix components can lead to poor peak shape.[7] |
| Particulates in Sample | Filter the sample extract through a 0.22 µm or 0.45 µm syringe filter before injection.[12][13] | This removes any particulate matter that could block the column frit and cause peak splitting.[8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol describes a general solid-phase extraction method for cleaning up fruit and vegetable samples prior to HPLC analysis of Imazalil.[14][15]
1. Sample Extraction:
- Homogenize a representative sample (e.g., 20 g) of the fruit or vegetable.
- Extract the homogenized sample with a suitable organic solvent, such as ethyl acetate or acetonitrile.[15][16]
- Perform liquid-liquid partitioning if necessary for initial cleanup.[7]
2. SPE Cartridge Conditioning:
- Condition a C18 SPE cartridge by passing a suitable solvent (e.g., methanol) followed by water.[14]
3. Sample Loading:
- Load the sample extract onto the conditioned SPE cartridge.
4. Washing:
- Wash the cartridge with a weak solvent to remove polar interferences while retaining Imazalil.
5. Elution:
- Elute Imazalil from the cartridge using a stronger solvent (e.g., a mixture of acetonitrile and water).
- Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.[7]
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a streamlined approach for extracting pesticide residues, including Imazalil, from food matrices.[12]
1. Extraction:
- Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[12]
- Add 10 mL of acetonitrile.[12]
- Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride/citrate).[12]
- Shake vigorously for 1 minute.[12]
- Centrifuge to separate the layers.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Take an aliquot of the upper acetonitrile layer.[12]
- Transfer it to a dSPE tube containing sorbents like primary secondary amine (PSA) and magnesium sulfate to remove interfering matrix components.[12]
- Vortex and then centrifuge.
3. Final Preparation:
- Take an aliquot of the cleaned extract.
- If necessary, dilute it to minimize matrix effects.[12]
- Filter through a 0.22 µm syringe filter before injection into the HPLC system.[12]
Quantitative Data Summary
The following table summarizes the recovery rates of Imazalil in various matrices, providing an indication of method performance.
| Matrix | Spiking Level (ppm) | Average Recovery (%) |
| Rape | 0.25 - 0.75 | 88.7 - 97.9[13] |
| Cabbage | 0.25 - 0.75 | 72.5 - 87.4[13] |
| Honeydew Melon | 0.5 - 1.5 | 81.4 - 90.5[13] |
| Kumquat | 1.0 - 3.0 | 81.9 - 87.2[15] |
| Mango | 0.5 - 1.5 | 75.0 - 85.3[15] |
| Corn | 0.05 - 0.15 | 86.8 - 99.0[15] |
Visualizations
Caption: Troubleshooting workflow for matrix effects in Imazalil HPLC analysis.
Caption: Experimental workflow for SPE cleanup of Imazalil samples.
Caption: Experimental workflow for QuEChERS analysis of Imazalil.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effects in quantitative pesticide analysis using liquid chromatography–mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. dwl_clicks [fda.gov.tw]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Imazalil and Azole Fungicide Cross-Resistance
This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating cross-resistance between Imazalil and other azole fungicides.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Imazalil and other azole fungicides?
A1: Azole fungicides, including Imazalil, function by inhibiting the fungal enzyme lanosterol 14-α-demethylase, which is encoded by the cyp51 gene (also known as erg11).[1][2][3] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol for maintaining the integrity and fluidity of the fungal cell membrane.[1][4] By blocking this step, azoles disrupt the cell membrane structure, leading to impaired fungal growth and cell death.[2][5]
Q2: What is cross-resistance in the context of azole fungicides?
A2: Cross-resistance occurs when a fungal strain develops a resistance mechanism to one azole fungicide (e.g., Imazalil) that also confers resistance to other fungicides within the same chemical class.[6][7] Since all azoles share a common target—the Cyp51 enzyme—a single resistance mechanism can often affect the efficacy of the entire group.[6][8][9]
Q3: What are the primary molecular mechanisms that cause cross-resistance between Imazalil and other azoles?
A3: There are three primary mechanisms of resistance that typically result in cross-resistance among azoles:
-
Target Site Modification: Point mutations in the cyp51A gene alter the amino acid sequence of the target enzyme, reducing its binding affinity for azole drugs.[2][10][11] Specific mutations, such as TR34/L98H, are well-known to confer broad azole resistance.[12][13][14]
-
Overexpression of the Target Enzyme: Insertions of tandem repeats (e.g., TR34, TR46) in the promoter region of the cyp51A gene can lead to its overexpression.[11][12][14] This increases the concentration of the target enzyme in the cell, requiring a higher dose of the fungicide to achieve an inhibitory effect.[3][4]
-
Increased Drug Efflux: The overexpression of membrane transporter proteins, particularly ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, actively pump fungicides out of the fungal cell.[15][16][17][18] This mechanism reduces the intracellular drug concentration and is a common cause of multidrug resistance (MDR), which includes resistance to multiple azoles.[17][19]
Q4: Why might a fungal isolate be resistant to Imazalil but show variable susceptibility to other azoles?
A4: While broad cross-resistance is common, the level of resistance can vary between different azole compounds. This can be due to specific mutations in the cyp51A gene that affect the binding of some azole molecules more than others due to structural differences.[13][14] For example, an isolate with the M220I substitution may show high-level resistance to itraconazole but only moderately increased resistance to voriconazole and posaconazole.[13] Therefore, a resistance mechanism may not impact all azoles equally.
Q5: How does the agricultural use of azoles like Imazalil contribute to the emergence of resistance in clinical settings?
A5: The widespread use of azole fungicides in agriculture creates a strong selection pressure in the environment, favoring the survival and proliferation of resistant fungal strains like Aspergillus fumigatus.[7][20] Since agricultural and clinical azoles share the same mode of action, environmental resistance mechanisms, such as the TR34/L98H mutation in the cyp51A gene, are often identical to those found in clinical isolates.[6][12][13] This environmental selection is believed to be a major driver of azole resistance observed in patients, even those who have never been treated with azole drugs.[7]
Troubleshooting Guides
Problem: My fungal isolate shows high Minimum Inhibitory Concentration (MIC) values for Imazalil, but sequencing of the cyp51A gene shows no known resistance mutations.
-
Potential Cause 1: Efflux Pump Overexpression. This is a common non-cyp51A-mediated resistance mechanism.[14][21]
-
Solution: Perform a reverse transcription quantitative PCR (RT-qPCR) to analyze the expression levels of known ABC or MFS transporter genes (e.g., Cdr1, Mdr1). Compare the expression in your resistant isolate to a susceptible wild-type strain. A significant upregulation suggests the involvement of efflux pumps.
-
-
Potential Cause 2: Overexpression of cyp51A. The coding sequence may be wild-type, but an alteration in the promoter region (like a tandem repeat) could be increasing gene expression.[14]
-
Solution: Sequence the promoter region of the cyp51A gene to check for insertions or tandem repeats. Additionally, use RT-qPCR to quantify the expression level of cyp51A relative to a susceptible control.
-
-
Potential Cause 3: Mutations in other genes. Alterations in other parts of the ergosterol biosynthesis pathway can also contribute to resistance.[22]
-
Solution: This is more complex to diagnose and may require whole-genome sequencing to identify mutations in other relevant genes, followed by functional analysis to confirm their role in resistance.
-
Problem: My quantitative PCR (qPCR) results for cyp51A or efflux pump gene expression are highly variable between replicates.
-
Potential Cause 1: Poor RNA Quality. Degraded or contaminated RNA will lead to inconsistent reverse transcription and amplification.
-
Solution: Assess RNA integrity using a bioanalyzer or by running an agarose gel to check for distinct ribosomal RNA bands. Ensure the A260/280 ratio is ~2.0 and the A260/230 ratio is between 2.0-2.2. Always use RNase-free reagents and materials.
-
-
Potential Cause 2: Inefficient Primer Design. Primers may have suboptimal annealing temperatures, self-dimerize, or form hairpin structures.
-
Solution: Re-design primers using established software (e.g., Primer3Plus) and validate their efficiency by running a standard curve with a serial dilution of cDNA. The amplification efficiency should be between 90-110%. Perform a melt curve analysis after each qPCR run to ensure a single product is being amplified.
-
-
Potential Cause 3: Inconsistent Inoculum. The physiological state of the fungus at the time of RNA extraction can affect gene expression.
-
Solution: Standardize your fungal culture conditions, including media, temperature, and growth phase. Ensure that both the test isolate and the control strain are harvested at the same point in their growth cycle for comparison.
-
Problem: How can I differentiate between target site modification and efflux pump overexpression as the primary resistance mechanism?
-
Solution: A multi-step approach is required.
-
Phenotypic Analysis: Determine the MICs for a panel of azoles. Some mutations confer resistance to specific azoles, while efflux pumps often result in broader cross-resistance.[14][23]
-
Genotypic Analysis: Sequence the full cyp51A gene, including its promoter. The presence of a known resistance-conferring mutation is strong evidence for target site modification.
-
Expression Analysis: Use RT-qPCR to measure the expression of cyp51A and key efflux pump genes.
-
Functional Analysis (Optional): Use an efflux pump inhibitor in your MIC assay. If the MIC of the azole decreases significantly in the presence of the inhibitor, it strongly suggests that efflux pumps are a major contributor to the resistance.
-
Quantitative Data Summary
The following table presents illustrative MIC data demonstrating different cross-resistance profiles. Values are hypothetical but based on common patterns observed in research.
| Fungicide | Susceptible Strain (WT) | Strain A (cyp51A L98H) | Strain B (ABC Transporter Overexpression) |
| Imazalil | 0.25 µg/mL | > 16 µg/mL | 8 µg/mL |
| Itraconazole | 0.125 µg/mL | > 16 µg/mL | 4 µg/mL |
| Voriconazole | 0.25 µg/mL | 4 µg/mL | 2 µg/mL |
| Posaconazole | 0.06 µg/mL | 2 µg/mL | 1 µg/mL |
Visualizations and Workflows
References
- 1. azole fungicide [cnagrochem.com]
- 2. researchgate.net [researchgate.net]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Development of cross-resistance by Aspergillus fumigatus to clinical azoles following exposure to prochloraz, an agricultural azole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Antagonism of the Azoles to Olorofim and Cross-Resistance Are Governed by Linked Transcriptional Networks in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene [frontiersin.org]
- 11. Uncovering a Novel cyp51A Mutation and Antifungal Resistance in Aspergillus fumigatus through Culture Collection Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyp51A-Based Mechanisms of Aspergillus fumigatus Azole Drug Resistance Present in Clinical Samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Azole resistant Aspergillus fumigatus: What you need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. ABC Transporters and Azole Susceptibility in Laboratory Strains of the Wheat Pathogen Mycosphaerella graminicola - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PDR Transporter ABC1 Is Involved in the Innate Azole Resistance of the Human Fungal Pathogen Fusarium keratoplasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | ABC Transporter Genes Show Upregulated Expression in Drug-Resistant Clinical Isolates of Candida auris: A Genome-Wide Characterization of ATP-Binding Cassette (ABC) Transporter Genes [frontiersin.org]
- 20. Detection of Antifungal Resistance and Identification of Factors Contributing to Resistance in Agricultural Environments | National Agricultural Library [nal.usda.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Imazalil and Thiabendazole for the Control of Citrus Green Mold
An Objective Evaluation for Researchers and Drug Development Professionals
Post-harvest decay caused by the fungal pathogen Penicillium digitatum, commonly known as green mold, remains a significant threat to the global citrus industry, leading to substantial economic losses annually. For decades, the primary strategy for mitigating this issue has been the application of synthetic fungicides. Among the most widely utilized are Imazalil (IMZ) and Thiabendazole (TBZ). This guide provides a detailed, data-driven comparison of these two fungicides, focusing on their efficacy, the prevalence of resistant strains, and their mechanisms of action, to inform researchers, scientists, and drug development professionals in their pursuit of improved citrus disease management strategies.
Efficacy Against Penicillium digitatum
The effectiveness of both Imazalil and Thiabendazole has been extensively studied, with a general consensus that Imazalil currently stands as a more consistently effective option, largely due to the widespread development of resistance to Thiabendazole.
In Vitro Sensitivity
In laboratory settings, the half-maximal effective concentration (EC50), a measure of a fungicide's potency in inhibiting fungal growth, has been a key metric for comparison. Studies have consistently shown that for sensitive isolates of P. digitatum, both Imazalil and Thiabendazole can be effective. However, the prevalence of TBZ-resistant strains is significantly higher.
In a study conducted in the north of Iran, the mean EC50 values for mycelial growth inhibition were determined for several fungicides. Imazalil showed a lower mean EC50 value (0.065 µg/ml) compared to Thiabendazole (0.55 µg/ml), indicating higher potency. Furthermore, while all tested isolates were sensitive to Imazalil, four out of fifteen isolates exhibited resistance to Thiabendazole.[1] Another study similarly found that a sensitive isolate of P. digitatum had EC50 values of 0.05 mg/liter for Imazalil and 0.08 mg/liter for Thiabendazole.[2][3]
Table 1: Comparative In Vitro Efficacy (EC50) of Imazalil and Thiabendazole against Penicillium digitatum
| Fungicide | Mean EC50 (Mycelial Growth Inhibition) | Observations | Reference |
| Imazalil | 0.065 µg/ml | All isolates tested were sensitive. | [1] |
| Thiabendazole | 0.55 µg/ml | 4 out of 15 isolates were resistant. | [1] |
| Imazalil | 0.05 mg/liter | For a sensitive isolate (Pd). | [2][3] |
| Thiabendazole | 0.08 mg/liter | For a sensitive isolate (Pd). | [2][3] |
In Vivo Performance and Resistance
Real-world application data further underscores the challenges of Thiabendazole resistance. In California citrus packinghouses, a significant proportion of P. digitatum isolates have shown resistance to Thiabendazole, often in combination with other fungicides. One study reported that the proportion of isolates resistant to Imazalil, Thiabendazole, and o-phenylphenol increased from 43% in 1988 to 77% in 1990 and 74% in 1994.[4] Another assessment of 75 P. digitatum strains revealed that a staggering 84% were resistant to Thiabendazole, while 77% were resistant to Imazalil.[5]
Imazalil is generally considered the most effective fungicide currently in use for postharvest control of citrus green mold.[6][7] However, the emergence of Imazalil-resistant strains is a growing concern and necessitates the exploration of alternative control methods and resistance management strategies.[8][9] For sensitive isolates, both fungicides can provide good curative and protective control.[6]
Experimental Methodologies
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental protocols are essential.
In Vitro Fungicide Sensitivity Assay
A common method to determine the EC50 values for fungicides against P. digitatum involves the following steps:
-
Isolate Preparation: Single-spore isolates of P. digitatum are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), for a specified period to allow for sporulation.
-
Fungicide Stock Solutions: Stock solutions of Imazalil and Thiabendazole are prepared in an appropriate solvent (e.g., acetone or ethanol) and then serially diluted to create a range of concentrations.
-
Amended Media Preparation: The fungicide dilutions are incorporated into molten PDA to achieve the desired final concentrations. The amended media is then poured into Petri plates.
-
Inoculation: A standardized suspension of fungal spores (e.g., 1x10^6 conidia/mL) is prepared. A small aliquot of the spore suspension is then placed at the center of each fungicide-amended and control (fungicide-free) plate.
-
Incubation: The inoculated plates are incubated at a controlled temperature (typically 24-25°C) in the dark for a period of 5-7 days.
-
Data Collection and Analysis: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.
In Vivo Fungicide Efficacy Trial
Evaluating the performance of fungicides on citrus fruit typically follows this workflow:
-
Fruit Selection and Preparation: Healthy, mature citrus fruits (e.g., oranges, lemons) of uniform size and free from blemishes are selected. They are surface-sterilized to remove any pre-existing microbial contamination.
-
Wounding and Inoculation: A small, uniform wound is made on the surface of each fruit. A known volume of a standardized spore suspension of P. digitatum (e.g., 1x10^6 conidia/mL) is then pipetted into the wound.
-
Fungicide Application: After a specific incubation period post-inoculation (to simulate curative action) or before inoculation (for protective action), the fruits are treated with the fungicide solutions. Common application methods include dipping, drenching, or spraying for a set duration.
-
Incubation: The treated fruits are stored under controlled conditions of temperature and humidity (e.g., 20°C and 90% relative humidity) for a period of time (e.g., 7-14 days).
-
Disease Assessment: The incidence (percentage of infected fruit) and severity (lesion diameter or sporulating area) of green mold are recorded at regular intervals.
-
Statistical Analysis: The data is statistically analyzed to determine the significance of the differences between treatments.
Mechanisms of Action and Resistance
Understanding the molecular targets of Imazalil and Thiabendazole is crucial for developing new fungicides and managing resistance.
Thiabendazole: A Benzimidazole Fungicide
Thiabendazole belongs to the benzimidazole class of fungicides. Its primary mode of action is the disruption of microtubule assembly in fungal cells.[10] Specifically, it binds to the β-tubulin protein, a key component of microtubules.[10] This binding prevents the polymerization of tubulin into microtubules, which are essential for various cellular processes, including mitosis (cell division) and intracellular transport.[10] The inhibition of these processes ultimately leads to fungal cell death.
Resistance to Thiabendazole in P. digitatum is most commonly associated with point mutations in the β-tubulin gene. These mutations alter the amino acid sequence of the β-tubulin protein, reducing its binding affinity for Thiabendazole.[10] Consequently, the fungicide is no longer able to effectively disrupt microtubule formation.
Imazalil: A Demethylation Inhibitor (DMI)
Imazalil is a member of the demethylation inhibitor (DMI) group of fungicides. Its mechanism of action involves the inhibition of the enzyme sterol 14α-demethylase, which is encoded by the CYP51 gene. This enzyme is critical for the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting this enzyme, Imazalil disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.
Resistance to Imazalil in P. digitatum can arise from several mechanisms, including:
-
Overexpression of the CYP51 gene: This leads to an increased production of the target enzyme, requiring higher concentrations of Imazalil to achieve effective inhibition.
-
Point mutations in the CYP51 gene: These mutations can alter the structure of the enzyme, reducing its affinity for Imazalil.
-
Increased efflux of the fungicide: Fungal cells may develop enhanced mechanisms to pump the fungicide out of the cell before it can reach its target.
Conclusion and Future Perspectives
While both Imazalil and Thiabendazole have played crucial roles in the post-harvest management of citrus green mold, the widespread resistance to Thiabendazole has significantly diminished its utility. Imazalil remains a more reliable option, though the emergence of resistant strains highlights the urgent need for robust resistance management strategies. These strategies should include the rotation of fungicides with different modes of action, the use of fungicide mixtures, and the integration of non-chemical control methods. For researchers and professionals in drug development, the mechanisms of resistance to these established fungicides offer valuable insights into potential new targets for the development of novel, more durable antifungal agents to safeguard the global citrus supply.
References
- 1. Sensitivity of Penicillium digitatum isolates, causal agent of citrus green mold, to imazalil, fludioxonil, pyrimethanil, azoxystrobin and thiabendazole in Northof Iran [sid.ir]
- 2. assets.syngentaebiz.com [assets.syngentaebiz.com]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. researchgate.net [researchgate.net]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. Alternative methods for the control of a resistant isolate of Penicillium digitatum to Imazalil on Citrus unshiu fruits [actahort.org]
- 9. Antofine inhibits postharvest green mold due to imazalil-resistant Penicillium digitatum strain Pdw03 by triggering oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold - PMC [pmc.ncbi.nlm.nih.gov]
Imazalil vs. Other DMI Fungicides: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Imazalil with other prominent demethylation inhibitor (DMI) fungicides. The information presented is collated from various experimental studies to aid in research and the development of effective disease management strategies.
Mechanism of Action: DMI Fungicides
Demethylation inhibitor (DMI) fungicides, including Imazalil, are a crucial class of antifungal agents used in agriculture and post-harvest protection. Their primary mode of action is the inhibition of the 14α-demethylase enzyme, a key component in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential structural component of fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting ergosterol production, DMI fungicides compromise the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.
Quantitative Efficacy Comparison
The following tables summarize the 50% effective concentration (EC50) values of Imazalil and other DMI fungicides against various fungal pathogens, providing a quantitative comparison of their in vitro efficacy. Lower EC50 values indicate higher antifungal activity.
Table 1: Efficacy Against Fusarium oxysporum
| Fungicide | Fungal Species | EC50 (µg/mL) | Reference |
| Imazalil | Fusarium oxysporum | Not specified, but less effective than prochloraz and bromuconazole | [1] |
| Prochloraz | Fusarium oxysporum | Most effective | [1][2] |
| Propiconazole | Fusarium oxysporum f. sp. cubense | Complete inhibition at 5 µg/mL | [2] |
| Tebuconazole | Fusarium oxysporum | Not specified | |
| Bromuconazole | Fusarium oxysporum | Highly effective | [1] |
Table 2: Efficacy Against Alternaria alternata
| Fungicide | Fungal Species | EC50 (µg/mL) | Reference |
| Imazalil | Alternaria alternata | 0.492 ± 0.133 | [3] |
| Prochloraz | Alternaria alternata | 2.24 | [4] |
| Propiconazole | Alternaria alternata | 1.135 ± 0.407 | [3] |
| Difenoconazole | Alternaria alternata | 2.91 | [4] |
| Metconazole | Alternaria alternata | 0.20 (mean) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further study.
In Vitro Fungicide Efficacy Testing (EC50 Determination)
This method is used to determine the concentration of a fungicide that inhibits the mycelial growth of a fungal pathogen by 50%.
1. Fungal Isolates and Culture Preparation:
-
Pure cultures of the target fungal pathogen (e.g., Fusarium oxysporum, Alternaria alternata) are maintained on a suitable solid medium, such as Potato Dextrose Agar (PDA).
-
For the experiment, mycelial plugs (typically 5 mm in diameter) are taken from the actively growing edge of a fresh fungal culture (e.g., 7-10 days old).
2. Fungicide Stock Solutions and Amended Media:
-
Stock solutions of the test fungicides (e.g., Imazalil, prochloraz, propiconazole) are prepared in an appropriate solvent (e.g., sterile distilled water, dimethyl sulfoxide - DMSO).
-
A series of dilutions are made from the stock solution to achieve a range of final concentrations in the growth medium.
-
The fungicide dilutions are added to molten PDA (cooled to approximately 45-50°C) to create fungicide-amended plates. A control set of plates is prepared with the solvent alone.
3. Inoculation and Incubation:
-
A mycelial plug of the test fungus is placed, mycelium-side down, in the center of each fungicide-amended and control plate.
-
The plates are incubated in the dark at a controlled temperature suitable for the specific fungus (e.g., 25°C).
4. Data Collection and Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
-
The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the control plates.
-
The EC50 value is determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.[3][4][6]
Visualizing Key Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway targeted by DMI fungicides, a generalized experimental workflow, and the mechanisms of fungicide resistance.
Caption: Mode of action of DMI fungicides, inhibiting the 14α-demethylase enzyme in the ergosterol biosynthesis pathway.
Caption: Generalized experimental workflow for determining the in vitro efficacy (EC50) of fungicides.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison and Analysis of Resistance Differences in Alternaria alternata from Fungicides with Three Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ndsu.edu [ndsu.edu]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
Comparative Guide to Analytical Methods for Imazalil Detection
This guide provides a detailed comparison of common analytical methods for the detection and quantification of Imazalil, a widely used fungicide. The information is intended for researchers, scientists, and professionals in drug development and food safety who are involved in residue analysis. This document outlines the performance, experimental protocols, and validation parameters of various techniques, supported by experimental data.
Introduction to Imazalil Analysis
Imazalil is a systemic imidazole fungicide used to control a broad spectrum of fungal diseases on fruits, vegetables, and ornamental plants, both pre- and post-harvest[1]. Due to its widespread application and potential for residues in food products, sensitive and reliable analytical methods are essential for ensuring consumer safety and adhering to regulatory limits, known as Maximum Residue Limits (MRLs)[2]. The choice of analytical method depends on various factors, including the sample matrix, required sensitivity, available equipment, and the desired throughput.
Method Validation Parameters
The validation of an analytical procedure ensures that it is suitable for its intended purpose. Key parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include[3][4][5]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities or matrix components[3][6].
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery[3][6].
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD)[3].
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value[4][6].
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy[4][6].
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range[4].
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity[4][6].
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters[3].
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the determination of Imazalil residues. It offers a balance of simplicity, cost-effectiveness, and reliability for routine analysis[7][8]. The method typically involves a reversed-phase C18 column for separation and a UV detector for quantification[9].
Performance Data
| Parameter | Value | Matrix | Source |
| Limit of Detection (LOD) | 0.01 ppm (mg/kg) | Agricultural Products | [7][9] |
| Linear Range | 0.5 - 5.0 µg/mL | Standards | [8] |
| Recovery | 72.5% - 99.0% | Various fruits & vegetables | [7][10] |
| Detection Wavelength | 225 nm | - | [7][9] |
Experimental Protocol
Sample Preparation (Extraction and Cleanup) [7][8]
-
Homogenization: Homogenize a representative sample of the fruit or vegetable.
-
Extraction: Extract a known weight of the homogenized sample (e.g., 50 g) with an organic solvent like acetic ether by shaking or blending.
-
Drying and Concentration: Dry the extract using anhydrous sodium sulfate and concentrate it using a rotary evaporator.
-
Solid-Phase Extraction (SPE) Cleanup: Dissolve the residue in a suitable solvent and load it onto a sequence of SPE cartridges (e.g., Bond Elut PRS followed by Bond Elut C18) for cleanup.
-
Elution: Elute the Imazalil from the cartridges using the HPLC mobile phase.
-
Final Preparation: Adjust the final volume and filter the extract through a 0.45 µm syringe filter before injection.
-
Column: Inertsil ODS-3 (150 x 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase: Acetonitrile and 10 mM potassium dihydrogen phosphate (KH2PO4) solution (pH adjusted to 2.5) in a 35:65 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 225 nm.
Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and highly selective technique for the analysis of pesticide residues like Imazalil. It is often combined with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, which simplifies the extraction and cleanup process[1].
Performance Data
| Parameter | Value | Matrix | Source |
| Limit of Detection (LOD) | 0.02 mg·kg⁻¹ | Orange & its products | [11] |
| Limit of Quantification (LOQ) | 0.01 µg/g | Citrus Fruits | [12] |
| Recovery | 79.0% - 92.1% | Orange & its products | [11] |
| Precision (%RSD) | < 10% | Orange & its products | [11] |
Experimental Protocol
Sample Preparation (QuEChERS Method) [1]
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile and a QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, and sodium citrates).
-
Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge for 5 minutes to separate the layers.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing sorbents like anhydrous MgSO₄ and Primary Secondary Amine (PSA).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
Final Extract: Transfer the cleaned supernatant into a GC vial for analysis.
GC-MS Conditions [1]
-
GC Column: A low-bleed, mid-polarity column (e.g., DB-5ms or equivalent).
-
Injector: Splitless mode.
-
Oven Temperature Program: A programmed temperature ramp (e.g., start at 70°C, ramp to 280°C).
-
Carrier Gas: Helium or Hydrogen.
-
MS Detector: Electron Ionization (EI) source.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Regulatory Requirements for Analytical Method Validation (ICH Q2, USP ) – Pharma Validation [pharmavalidation.in]
- 6. youtube.com [youtube.com]
- 7. dwl_clicks [fda.gov.tw]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. GC-MS Determination of Residual Amount of Imazalil in Orange and Its Products after Purification with Gel Permeation Chromatography [mat-test.com]
- 12. [Analysis of imazalil and its major metabolite in citrus fruits by GC-FTD] - PubMed [pubmed.ncbi.nlm.nih.gov]
Imazalil's Diminishing Dominance: A Comparative Guide to its Efficacy Against Sensitive and Resistant Fungal Isolates
For Immediate Release: A comprehensive analysis for researchers, scientists, and drug development professionals on the comparative efficacy of the fungicide Imazalil against susceptible and resistant fungal strains. This guide synthesizes key experimental data, details methodologies for cited experiments, and visualizes critical pathways and workflows to offer an objective performance analysis.
Imazalil, a systemic fungicide belonging to the imidazole class, has long been a cornerstone in the post-harvest control of fungal diseases on fruits and vegetables.[1][2] Its primary mode of action lies in the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][2][3] Specifically, Imazalil targets the lanosterol 14-alpha-demethylase enzyme, encoded by the CYP51 gene, disrupting the integrity and function of the fungal cell membrane and ultimately leading to cell death.[2][4] However, the emergence of Imazalil-resistant fungal strains poses a significant threat to its continued efficacy, necessitating a deeper understanding of its performance against both sensitive and resistant isolates.[2][4]
Comparative Efficacy: A Quantitative Look
The effectiveness of Imazalil is significantly reduced against resistant fungal isolates. This is quantitatively demonstrated by comparing the 50% effective concentration (EC50) values, which represent the concentration of the fungicide required to inhibit 50% of fungal growth. For sensitive isolates of Penicillium digitatum, the causative agent of green mold in citrus, EC50 values are typically low, indicating high efficacy. In contrast, resistant isolates exhibit substantially higher EC50 values, signifying a diminished susceptibility to the fungicide.
| Fungal Species | Isolate Type | EC50 (µg/mL) | Reference |
| Penicillium digitatum | Sensitive | 0.027 - 0.038 | [5] |
| Penicillium digitatum | Sensitive | 0.05 | [6] |
| Penicillium digitatum | Sensitive | 0.065 | [7] |
| Penicillium digitatum | Low Resistant | > 0.5 | [2] |
| Penicillium digitatum | Low Resistant (R-factor of 19) | - | [5] |
| Penicillium digitatum | Moderately Resistant (R-factor of 33.2) | - | [5] |
| Penicillium digitatum | Resistant | 0.65 | [6] |
| Penicillium digitatum | Resistant (R-factor of 50–57.6) | - | [5] |
| Penicillium digitatum | Highly Resistant (R-factor of 70.7) | - | [5] |
| Penicillium italicum | Sensitive | 0.005 - 0.050 | [5] |
Note: EC50 values can vary depending on the specific isolate, testing methodology, and laboratory conditions.
The Molecular Battleground: Mechanisms of Resistance
The primary mechanism of resistance to Imazalil in fungi involves alterations related to the target enzyme, lanosterol 14-alpha-demethylase (CYP51).[4] In resistant strains, several key changes can occur:
-
Overexpression of the CYP51 gene: This is a common mechanism where the fungus produces more of the target enzyme. This increased production can be due to insertions in the promoter region of the gene, such as tandem repeats.[4]
-
Point mutations in the CYP51 gene: Changes in the genetic code of the CYP51 gene can lead to an altered enzyme structure, reducing the binding affinity of Imazalil to its target.[8][9][10]
-
Increased efflux pump activity: Some resistant fungi can actively pump the fungicide out of their cells, preventing it from reaching its target.[4]
These resistance mechanisms effectively dilute the impact of Imazalil, requiring higher concentrations to achieve the same level of fungal inhibition.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the ergosterol biosynthesis pathway and a typical experimental workflow for assessing fungicide efficacy.
Caption: Imazalil inhibits the enzyme Lanosterol 14-alpha-demethylase (CYP51), a key step in the ergosterol biosynthesis pathway, thus disrupting fungal cell membrane integrity.
Caption: A generalized workflow for determining the in vitro efficacy of Imazalil against fungal isolates, leading to the calculation of the EC50 value.
Experimental Protocols
The determination of Imazalil's efficacy relies on standardized laboratory methods. The following are summaries of commonly used protocols.
Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)
This method is used to determine the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
-
Preparation of Imazalil Dilutions: A series of twofold dilutions of Imazalil are prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.[2]
-
Inoculum Preparation: A standardized suspension of fungal spores or conidia is prepared from a fresh culture. The concentration of the inoculum is adjusted to a specific density.
-
Inoculation and Incubation: Each well containing the Imazalil dilution is inoculated with the fungal suspension. A growth control well (without Imazalil) and a sterility control well (medium only) are included. The plates are then incubated at an optimal temperature for the specific fungus.
-
MIC Determination: After incubation, the wells are visually inspected or read with a spectrophotometer to determine the lowest concentration of Imazalil that shows no visible growth.
Agar Dilution Method (for EC50 Determination)
This method is used to determine the concentration of an antifungal agent that inhibits fungal growth by 50%.
-
Preparation of Imazalil-Amended Agar: A stock solution of Imazalil is prepared and added to molten agar medium (e.g., Potato Dextrose Agar - PDA) to achieve a range of final concentrations.[2] The agar is then poured into petri dishes.
-
Inoculation: A small, standardized plug or suspension of the fungal isolate is placed onto the center of each agar plate.
-
Incubation: The plates are incubated at the optimal growth temperature for the fungus.
-
Data Collection and Analysis: The diameter of the fungal colony is measured daily. The percentage of growth inhibition is calculated for each Imazalil concentration relative to the growth on the control plate (without Imazalil). The EC50 value is then determined by regressing the percentage of inhibition against the logarithm of the Imazalil concentration.[2]
Conclusion
The data clearly indicates a significant gap in the efficacy of Imazalil against sensitive versus resistant fungal isolates. The evolution of resistance, primarily through modifications of the CYP51 gene, poses a serious challenge to the long-term sustainability of Imazalil as a primary tool for fungal disease management. For researchers and professionals in drug development, this underscores the critical need for continuous monitoring of fungicide sensitivity in fungal populations and the development of alternative control strategies. These may include the use of fungicides with different modes of action, combination therapies, and integrated pest management approaches to mitigate the impact of resistance and ensure effective disease control.
References
- 1. Imazalil: An Outstanding Expert for Fruit Freshguard - HEBEN [hb-p.com]
- 2. benchchem.com [benchchem.com]
- 3. pomais.com [pomais.com]
- 4. Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. assets.syngentaebiz.com [assets.syngentaebiz.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of fungal resistance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging Antifungal Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Synergistic Effects of Imazalil with Other Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic antifungal effects of Imazalil when combined with other fungicides. The information presented is supported by experimental data to aid in the research and development of more effective fungal disease management strategies.
Imazalil is a systemic fungicide belonging to the imidazole class, widely used for the post-harvest control of fungal diseases in citrus and other crops.[1] Its primary mode of action is the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane.[2] Imazalil specifically targets the 14α-demethylase enzyme, encoded by the ERG11 gene, which is crucial for the conversion of lanosterol to ergosterol.[3] Disruption of this pathway leads to the accumulation of toxic sterol precursors and compromises the integrity and function of the fungal cell membrane. The development of fungicide resistance, however, necessitates the exploration of combination therapies to enhance efficacy and mitigate resistance.[4] This guide explores the synergistic interactions of Imazalil with other key fungicides.
Comparative Efficacy of Imazalil Combinations
The following tables summarize the performance of Imazalil in combination with other fungicides against common fungal pathogens, primarily Penicillium digitatum (green mold) in citrus. The data is derived from various in vivo studies.
| Fungicide Combination | Target Pathogen | Host | Efficacy (Reduction in Disease Incidence) | Notes | Reference |
| Imazalil + Pyrimethanil | Penicillium digitatum (Imazalil-sensitive & resistant strains) | Lemon | Significantly more effective than single-fungicide treatments. Reduced decay incidence to 0.6% compared to 70.1% in the control. | The mixture was found to be the most effective in controlling decay in the cited study. | [5][6] |
| Imazalil + Fludioxonil | Penicillium digitatum | Orange | Superior control of decay compared to single-fungicide treatments, especially when applied in heated solutions. | The application of heated fungicide mixtures resulted in significantly higher residue accumulation. | [7] |
| Imazalil + Azoxystrobin | Penicillium digitatum | Orange | Superior control of decay compared to single-fungicide treatments, especially when applied in heated solutions. | The degradation rate of fungicides was generally low and dependent on treatment conditions. | [7] |
| Imazalil + Propiconazole | Geotrichum candidum | Orange | The patent claims synergistic activity both in vitro and in vivo. | Specific quantitative data on percentage reduction was not provided in the abstract. | [8] |
| Imazalil + Tebuconazole | Penicillium spp. | Citrus | A study evaluated the effectiveness of a propiconazole-tebuconazole mixture against imazalil-resistant strains, but direct synergistic data with imazalil was not the focus. | Propiconazole alone was effective against imazalil-resistant strains. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of fungicide synergy.
In Vitro Synergy Testing: The Checkerboard Assay
This method is widely used to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents in vitro.[1][9]
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of a combination of Imazalil and a partner fungicide against a target fungus.
Materials:
-
96-well microtiter plates
-
Fungal isolate of interest (e.g., Penicillium digitatum)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth)
-
Stock solutions of Imazalil and the partner fungicide
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Fungicide Dilutions:
-
Prepare a series of two-fold dilutions of Imazalil horizontally across the microtiter plate in the culture medium.
-
Prepare a series of two-fold dilutions of the partner fungicide vertically down the plate.
-
The final plate will contain a matrix of varying concentrations of both fungicides.
-
-
Inoculum Preparation:
-
Grow the fungal isolate in a liquid culture to the desired growth phase.
-
Adjust the concentration of the inoculum (e.g., spores or mycelial fragments) to a standardized level.
-
-
Inoculation:
-
Add the prepared inoculum to each well of the microtiter plate.
-
Include controls: wells with no fungicide (positive growth control), wells with no inoculum (negative control), and wells with each fungicide alone.
-
-
Incubation:
-
Incubate the plates under optimal conditions for fungal growth (e.g., 25°C in the dark for 3-7 days).
-
-
Data Analysis:
-
After the incubation period, measure fungal growth in each well using a spectrophotometer (optical density) or by visual assessment of turbidity.
-
Determine the Minimum Inhibitory Concentration (MIC) for each fungicide alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Imazalil = MIC of Imazalil in combination / MIC of Imazalil alone
-
FIC of Partner Fungicide = MIC of Partner Fungicide in combination / MIC of Partner Fungicide alone
-
-
Calculate the FIC Index (FICI) by summing the individual FICs:
-
FICI = FIC of Imazalil + FIC of Partner Fungicide
-
-
Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or Indifference
-
FICI > 4.0: Antagonism[10]
-
-
In Vivo Synergy Testing on Citrus Fruit
This protocol evaluates the efficacy of fungicide combinations on artificially inoculated fruit.[6][7]
Objective: To assess the curative and protective efficacy of an Imazalil-based fungicide combination against Penicillium digitatum on citrus fruit.
Materials:
-
Mature, healthy citrus fruit (e.g., lemons or oranges)
-
Spore suspension of Penicillium digitatum (e.g., 1 x 10^6 spores/mL)
-
Aqueous solutions of Imazalil and the partner fungicide, alone and in combination, at desired concentrations.
-
Sterile water (for control)
-
Wounding tool (e.g., a sterile nail)
-
Storage containers
Procedure:
-
Fruit Preparation:
-
Surface-sterilize the fruit (e.g., with a sodium hypochlorite solution) and allow them to air dry.
-
-
Inoculation:
-
Create a uniform wound (e.g., 2 mm deep) at the equatorial region of each fruit.
-
Inoculate each wound with a known volume (e.g., 10 µL) of the fungal spore suspension.
-
-
Fungicide Treatment (Curative Application):
-
After a set period post-inoculation (e.g., 6-12 hours), immerse the fruit in the respective fungicide solutions (Imazalil alone, partner fungicide alone, combination, or sterile water) for a defined time (e.g., 30-60 seconds).
-
-
Fungicide Treatment (Protective Application):
-
Immerse the fruit in the fungicide solutions before inoculation.
-
-
Incubation:
-
Allow the treated fruit to air dry.
-
Place the fruit in storage containers and incubate at a suitable temperature (e.g., 20-25°C) and high relative humidity for a period of 7-14 days.
-
-
Data Collection and Analysis:
-
Periodically assess the fruit for the incidence and severity of green mold.
-
Disease incidence is typically calculated as the percentage of infected fruit per treatment.
-
Disease severity can be measured by the diameter of the lesion.
-
Calculate the percentage of disease control for each treatment compared to the untreated control.
-
Synergy can be determined using Colby's formula if the interaction is not clear from the incidence data alone.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the synergistic action of Imazalil.
Caption: Imazalil inhibits the 14α-demethylase (ERG11) in the ergosterol biosynthesis pathway.
Caption: A generalized workflow for the in vitro checkerboard assay to determine fungicide synergy.
Caption: A generalized workflow for in vivo fungicide efficacy testing on citrus fruit.
Conclusion
The combination of Imazalil with other fungicides, such as pyrimethanil, fludioxonil, and azoxystrobin, demonstrates a clear synergistic effect in controlling key post-harvest fungal pathogens like Penicillium digitatum. This synergy not only enhances the efficacy of the treatment but also holds the potential to reduce the required fungicide concentrations and mitigate the development of resistance. The experimental protocols provided offer a standardized approach for researchers to further investigate these and other fungicide combinations. Understanding the targeted signaling pathways, primarily the ergosterol biosynthesis pathway, is fundamental to designing novel and effective antifungal strategies. Further research into the synergistic mechanisms at a molecular level will be invaluable for the development of next-generation fungicides.
References
- 1. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 2. Citronellal Exerts Its Antifungal Activity by Targeting Ergosterol Biosynthesis in Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional profiling analysis of Penicillium digitatum, the causal agent of citrus green mold, unravels an inhibited ergosterol biosynthesis pathway in response to citral - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcsaa.org [gcsaa.org]
- 5. Comparative Efficacy of the New Postharvest Fungicides Azoxystrobin, Fludioxonil, and Pyrimethanil for Managing Citrus Green Mold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Postinfection activity, residue levels, and persistence of azoxystrobin, fludioxonil, and pyrimethanil applied alone or in combination with heat and imazalil for green mold control on inoculated oranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. clyte.tech [clyte.tech]
- 10. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Imazalil's Efficacy Against Diverse Penicillium Species
For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative study of the systemic fungicide Imazalil's impact on various species of the genus Penicillium. Imazalil is a widely utilized post-harvest agent, particularly in the citrus industry, valued for its efficacy against devastating molds.[1] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane, leading to compromised cell integrity and eventual cell death.[1] This document provides a detailed comparison of its effects on Penicillium digitatum, Penicillium italicum, and Penicillium chrysogenum, summarizing key experimental data, outlining detailed methodologies for crucial experiments, and visualizing the underlying biochemical pathway and experimental workflows.
Comparative Efficacy of Imazalil: A Quantitative Overview
The in vitro efficacy of Imazalil varies among different Penicillium species. The following tables summarize the available quantitative data for the half-maximal effective concentration (EC50) and Minimum Inhibitory Concentration (MIC) of Imazalil and other azole antifungals against the selected Penicillium species.
Table 1: In Vitro Susceptibility of Penicillium Species to Imazalil
| Fungal Species | Imazalil EC50 (µg/mL) | Imazalil MIC (µg/mL) | Reference |
| Penicillium digitatum (Green Mold) | 0.065 | Not Reported | [2] |
| Penicillium italicum (Blue Mold) | Not Reported | 0.005 - 2.0 (pH dependent) | [3] |
Note: The efficacy of Imazalil against Penicillium italicum is noted to be dependent on the pH of the surrounding medium.
Table 2: In Vitro Susceptibility of Penicillium chrysogenum to Various Azole Antifungals
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Voriconazole | 0.25 - 2 | 1 | 2 | [4] |
| Itraconazole | 0.125 - 1 | 0.5 | 1 | [4] |
| Posaconazole | 0.06 - 0.5 | 0.25 | 0.5 | [4] |
Data Gap: Extensive literature searches did not yield specific EC50 or MIC values for the impact of Imazalil on Penicillium chrysogenum and Penicillium roqueforti. The data presented for P. chrysogenum pertains to other azole antifungals, which share a similar mechanism of action by inhibiting ergosterol biosynthesis. This provides an indirect measure of its potential susceptibility to this class of fungicides. For Penicillium roqueforti, a common fungus in food production, particularly cheese, there is a significant lack of published data regarding its susceptibility to Imazalil or other azole antifungals. This represents a critical knowledge gap for further investigation.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Imazalil, like other azole antifungals, targets the enzyme lanosterol 14α-demethylase, a key component in the ergosterol biosynthesis pathway. This enzyme, a member of the cytochrome P450 family, is responsible for the demethylation of lanosterol, a crucial step in the formation of ergosterol. By inhibiting this enzyme, Imazalil disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane. This ultimately compromises the membrane's structural integrity and function, causing fungal growth inhibition and cell death.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Azole Susceptibility Profiles of More than 9,000 Clinical Yeast Isolates Belonging to 40 Common and Rare Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Antifungal Susceptibility of Penicillium-Like Fungi from Clinical Samples in the United States - PMC [pmc.ncbi.nlm.nih.gov]
Validating CYP51 Gene Mutations as a Driver of Imazalil Resistance: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the mechanisms of fungicide resistance is paramount. This guide provides a comparative analysis of the experimental validation of CYP51 gene mutations as a key factor in Imazalil resistance in various fungal pathogens. It offers a synthesis of experimental data, detailed methodologies, and visual workflows to support further research and the development of more robust antifungal strategies.
The sterol 14α-demethylase, encoded by the CYP51 gene, is a crucial enzyme in the ergosterol biosynthesis pathway in fungi and the primary target of azole fungicides like Imazalil.[1][2][3] Resistance to these fungicides often arises from modifications in the CYP51 gene, which can reduce the binding affinity of the fungicide to its target enzyme or increase the enzyme's expression.[1][4] This guide explores the key mutations in the CYP51 gene and the experimental frameworks used to validate their role in conferring Imazalil resistance.
Mechanisms of CYP51-Mediated Imazalil Resistance
Several distinct mechanisms involving the CYP51 gene have been identified as contributors to Imazalil resistance:
-
Point Mutations: Single nucleotide polymorphisms (SNPs) in the coding sequence of the CYP51 gene can lead to amino acid substitutions in the resulting protein.[1][4] These substitutions can alter the three-dimensional structure of the enzyme's active site, thereby reducing the binding efficacy of Imazalil.
-
Promoter Insertions: The insertion of specific DNA elements, such as tandem repeats, into the promoter region of the CYP51 gene can lead to its overexpression.[5][6][7][8] This increased production of the target enzyme requires higher concentrations of the fungicide to achieve an inhibitory effect.
-
Increased Gene Copy Number: An increase in the number of CYP51 gene copies within the fungal genome can also result in the overproduction of the 14α-demethylase enzyme, contributing to resistance.[4]
-
Presence of Paralogous Genes: Some fungal species possess multiple paralogs of the CYP51 gene (e.g., CYP51A, CYP51B).[9][10] Differential expression or mutations in these paralogs can contribute to varying levels of azole resistance.
Comparative Analysis of Imazalil Resistance Conferred by CYP51 Mutations
The following tables summarize quantitative data from various studies, illustrating the impact of different CYP51 mutations and alterations on the level of resistance to Imazalil and other demethylation inhibitors (DMIs), as measured by the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC).
Table 1: Imazalil Resistance in Penicillium digitatum Isolates with Characterized CYP51 Promoter Insertions
| Resistance Group | Alteration in CYP51 Promoter | Country of Origin of Isolates | Range of EC50 Values (mg/L) | Reference |
| R1 | 126 bp tandem repeat in CYP51A promoter | USA, Chile | 1.00 - 2.73 | [5][8] |
| R2 | 199 bp insertion in CYP51A promoter | USA | 1.00 - 2.73 | [5][8] |
| R3 | 199 bp insertion in CYP51B promoter | South Africa, USA, Uruguay, Spain, Israel, Cyprus, Chile, Australia, Argentina | 1.00 - 15.19 | [5][8] |
Table 2: Impact of Specific CYP51A Mutations on Azole Susceptibility in Aspergillus fumigatus (Determined via in vitro reconstitution assays)
| CYP51A Allele/Mutation | Imazalil (or other Azole) | Fold Increase in IC50 vs. Wild-Type | Reference |
| G54W | Itraconazole | 11-fold | [11] |
| G54W | Posaconazole | 30-fold | [11] |
| L98H | Voriconazole, Itraconazole, Posaconazole | < 2-fold (but showed residual activity) | [11] |
| M220K | Itraconazole | 15-fold | [11] |
| M220K | Posaconazole | 8-fold | [11] |
Experimental Protocols for Validating CYP51-Mediated Resistance
The following are detailed methodologies for key experiments used to investigate the role of CYP51 gene mutations in Imazalil resistance.
Site-Directed Mutagenesis of the CYP51 Gene
This technique is used to introduce specific mutations into a wild-type CYP51 gene to confirm their direct role in conferring resistance.
Objective: To create a specific point mutation, insertion, or deletion in the CYP51 gene cloned into an expression vector.
Methodology:
-
Primer Design: Design a pair of complementary oligonucleotide primers containing the desired mutation. The mutation should be located in the middle of the primers with 10-15 bases of correct sequence on both sides.[12]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu polymerase) with the plasmid containing the wild-type CYP51 gene as the template and the mutagenic primers.[12] The PCR reaction will generate copies of the plasmid containing the desired mutation.
-
Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmids intact.[12]
-
Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells for propagation.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation through DNA sequencing.
Heterologous Expression of CYP51 Alleles
This method involves expressing a CYP51 gene from a resistant organism in a susceptible host to determine if the gene itself is responsible for the resistance phenotype.
Objective: To functionally characterize the effect of a specific CYP51 allele in a controlled genetic background.
Methodology:
-
Vector Construction: Clone the coding sequence of the wild-type and mutant CYP51 alleles into a suitable fungal expression vector.
-
Transformation: Introduce the expression vectors into a susceptible host fungus (e.g., a species with a known sensitive background or a knockout strain).[9][13]
-
Selection and Verification: Select for transformed fungal colonies and verify the expression of the heterologous CYP51 gene using techniques such as reverse transcription PCR (RT-PCR).[13]
-
Phenotypic Analysis: Assess the Imazalil susceptibility of the transformed fungi by determining the EC50 or MIC values and compare them to the wild-type and empty vector controls.[9]
Fungicide Sensitivity Assays (EC50/MIC Determination)
These assays are fundamental for quantifying the level of resistance of different fungal strains.
Objective: To determine the concentration of Imazalil that inhibits 50% of fungal growth (EC50) or the minimum concentration that completely inhibits visible growth (MIC).
Methodology:
-
Media Preparation: Prepare a suitable growth medium (e.g., Potato Dextrose Agar for filamentous fungi) and amend it with a serial dilution of Imazalil.
-
Inoculation: Inoculate the center of each plate with a standardized amount of fungal spores or a mycelial plug.[14]
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus for a defined period.
-
Measurement: Measure the diameter of the fungal colony (for EC50) or observe for visible growth (for MIC).
-
Data Analysis: For EC50 determination, plot the percentage of growth inhibition against the logarithm of the Imazalil concentration and use regression analysis to calculate the EC50 value.[4]
Visualizing the Workflow and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating CYP51 mutations and the molecular mechanism of resistance.
Caption: Experimental workflow for validating the role of CYP51 mutations in Imazalil resistance.
Caption: Molecular mechanism of Imazalil resistance due to CYP51 point mutations.
Conclusion
The validation of CYP51 gene mutations as a primary driver of Imazalil resistance is a multi-faceted process that combines molecular biology techniques with robust phenotypic assays. The evidence strongly indicates that both alterations in the coding sequence and the regulatory regions of the CYP51 gene can significantly reduce the efficacy of Imazalil and other DMI fungicides. For researchers and drug development professionals, a thorough understanding of these mechanisms and the experimental approaches to validate them is crucial for monitoring the evolution of resistance and for designing next-generation fungicides that can overcome these challenges. The continued application of techniques like heterologous expression and site-directed mutagenesis will be instrumental in characterizing novel resistance mutations as they emerge in fungal populations.
References
- 1. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 4. Multiple routes to fungicide resistance: Interaction of Cyp51 gene sequences, copy number and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Occurrence of imazalil-resistant biotype of Penicillium digitatum in China and the resistant molecular mechanism | Semantic Scholar [semanticscholar.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. tandfonline.com [tandfonline.com]
- 9. biorxiv.org [biorxiv.org]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P3 site-directed mutagenesis: An efficient method based on primer pairs with 3′-overhangs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterologous expression of the CYP51 gene of the obligate fungus Blumeria graminis in the necrotrophic fungus Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Imazalil's Postharvest Performance: A Comparative Analysis of Aqueous Solutions and Fruit Coatings
An Objective Guide for Researchers and Drug Development Professionals on the Efficacy and Application of the Fungicide Imazalil
Imazalil is a widely utilized systemic fungicide crucial for managing postharvest diseases in citrus fruits, primarily green mold caused by Penicillium digitatum.[1][2] Its application method significantly influences its effectiveness, residue levels, and overall performance. This guide provides a detailed comparison of Imazalil's performance when applied in an aqueous solution versus when incorporated into a fruit coating, supported by experimental data and detailed methodologies.
Quantitative Performance Data
The efficacy of Imazalil is contingent on various factors including concentration, application method (dip or spray), temperature, pH of the solution, and exposure time.[1][3] Below is a summary of quantitative data from various studies comparing Imazalil's performance in aqueous solutions and fruit coatings.
| Application Method | Imazalil Concentration | Fruit Type | Residue Level (µg/g) | Green Mold Control (%) | Key Findings & Citations |
| Aqueous Solution (Dip) | 500 µg/mL | Valencia & Navel Oranges | 0.97 (pH 3) - 3.50 (pH 8) | Sensitive Isolate: 100% Resistant Isolate: ~92.6% (curative, pH 8) | Increasing the pH of the aqueous solution from 3 to 8 significantly increases Imazalil residue loading and efficacy against both sensitive and resistant P. digitatum isolates.[1] |
| Aqueous Solution (Dip) | 500 µg/mL | Clementine, Lemon, Navel & Valencia Oranges | Varies with exposure time and pH | Benchmark for 95% control: Sensitive Isolate: 0.81 µg/g Resistant Isolate: 2.64 µg/g | Residue loading increases with exposure time and higher pH. A residue of at least 2-3 µg/g is considered biologically effective for inhibiting sporulation.[1][3] |
| Aqueous Solution (Dip) | 1000 µg/mL | Oranges | 1.2-1.7 | Not explicitly quantified | Residue levels on whole fruit were generally below 5 mg/kg, with pulp residues below 0.1 mg/kg.[4] |
| Fruit Coating (Wax) | 3000 µg/mL | Navel & Valencia Oranges | 1.31 - 6.00 | Protective: ~58% Curative: ~14% | Residue levels increase with the amount of coating applied. Wax coatings provide better protective than curative control of green mold.[5] |
| Fruit Coating (Wax) | 1-4 g/kg | Oranges | 1.3 - 4.3 (peel) | Not explicitly quantified | Residues are concentrated in the peel.[4] |
| Fruit Coating (Wax) | 2000-3000 mg/L | Oranges | Not explicitly quantified | Less effective than aqueous solutions at the same concentration | To achieve similar efficacy to a 1000 mg/L aqueous solution, the concentration in wax needs to be increased.[6] |
Experimental Protocols
Understanding the methodologies behind these findings is critical for replication and further research.
1. In Vivo Fungicide Efficacy Testing:
This protocol is designed to evaluate the curative and protective activity of Imazalil against Penicillium digitatum.
-
Fruit Preparation: Healthy, unwaxed citrus fruits are surface-sterilized, typically with a sodium hypochlorite solution, and then rinsed with sterile water.[7]
-
Wounding and Inoculation: Uniform wounds are created on the fruit's equator. A known concentration of P. digitatum spore suspension (e.g., 1 x 10⁶ spores/mL) is introduced into the wounds.[1][7]
-
Fungicide Application:
-
Aqueous Solution (Dip): Fruits are immersed in an Imazalil solution of a specific concentration, pH, and temperature for a set duration (e.g., 60 seconds).[1]
-
Fruit Coating: Imazalil is incorporated into a wax emulsion and applied to the fruit surface, often with brushes to ensure even distribution.[5]
-
-
Incubation: Treated and control fruits are stored under controlled conditions (e.g., 20°C) for a period (e.g., 14 days) to allow for disease development.[1]
-
Evaluation: The incidence of infection (percentage of decayed fruit) and sporulation are recorded.[1][7]
2. Residue Analysis:
This protocol outlines the steps for determining the amount of Imazalil present on and in the fruit.
-
Extraction: Whole fruits are homogenized. A sample of the puree is mixed with an alkaline solution and an organic solvent (e.g., heptane-isoamyl alcohol) to extract the Imazalil.[6]
-
Purification: The extract is centrifuged and may be further purified using techniques like column chromatography.[6]
-
Quantification: The amount of Imazalil is quantified using analytical instrumentation such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[8]
Visualizing the Comparison and Mechanism
To better illustrate the comparison and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for comparing aqueous and coating applications.
Caption: Imazalil's inhibition of ergosterol biosynthesis.
Discussion and Conclusion
The choice between an aqueous solution and a fruit coating application for Imazalil depends on the desired outcome.
Aqueous solutions , particularly when applied as a dip with controlled pH and temperature, generally provide superior curative and protective control against Penicillium digitatum.[1] Adjusting the pH of an Imazalil sulfate solution to be more alkaline (pH 8) significantly enhances residue uptake and efficacy, even against resistant strains.[1] However, this method requires careful management of dip tank solutions to maintain concentration and prevent contamination.[1]
Fruit coatings incorporating Imazalil offer the dual benefit of disease control and extending fruit shelf life by reducing water loss and improving appearance.[5] While generally providing better protective than curative action, the efficacy is highly dependent on achieving a uniform and adequate coating load.[2][5] Higher concentrations of Imazalil are often required in wax formulations to match the efficacy of aqueous applications, which can increase the risk of exceeding maximum residue limits (MRLs).[2][6]
References
Genotoxicity of Imazalil Compared to Other Post-Harvest Fungicides: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxic potential of Imazalil and other commonly used post-harvest fungicides, including Thiabendazole, Propiconazole, and Prochloraz. The information is compiled from various in vitro studies to facilitate a comprehensive understanding of their relative risks.
Comparative Genotoxicity Data
The following table summarizes the quantitative data from several key genotoxicity assays. It is important to note that the data are collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions such as cell lines, concentration ranges, and exposure times.
| Fungicide | Assay | Test System | Concentration Range | Results | Reference |
| Imazalil | Ames Test | S. typhimurium TA98, TA100 | 6.8 - 136 µ g/plate | Negative for mutagenicity in some studies, while others report induction of base-pair and frameshift mutations. | [1] |
| Comet Assay | Human Lymphocytes | 6.8 - 136 µg/mL | Dose-dependent increase in DNA damage (tail moment). A 26-fold increase in tail moment was observed at the highest concentrations.[1] | [1] | |
| Micronucleus Test | Human Lymphocytes | 0 - 672 µM | Dose-dependent increase in micronucleus formation.[2][3] | [2][3] | |
| Chromosomal Aberration | Human Lymphocytes | 0 - 672 µM | Significant increase in structural chromosomal aberrations in a dose-dependent manner.[2][3] | [2][3] | |
| Thiabendazole | Ames Test | S. typhimurium | 15 - 30 µ g/plate | Induced both frameshift and base-pair mutations.[1] | [1] |
| Comet Assay | Human Lymphocytes | 5 - 100 µg/mL | Significant increase in DNA damage (tail moment).[1] | [1] | |
| Micronucleus Test | Human Lymphocytes | 0.5 - 50 µg/mL | Significant increase in micronucleus frequency at all tested concentrations. | [4] | |
| Chromosomal Aberration | Mouse Oocytes | 50 - 150 mg/kg (in vivo) | Induced a significant increase in aneuploidy at 100 mg/kg. | [4] | |
| Propiconazole | Ames Test | S. typhimurium | Not specified | Generally considered not mutagenic in standard in vitro tests.[5] | [5] |
| Micronucleus Test | Fish Erythrocytes (in vivo) | 1.11 and 2.23 mg/L | Significant increase in micronucleus frequencies compared to control.[6][7] | [6][7] | |
| Comet Assay | Not specified | Not specified | Considered not to be DNA damaging in standard in vivo genetic toxicity tests.[5] | [5] | |
| Prochloraz | Ames Test | S. typhimurium TA98, TA100 | 12.5 - 100 µM | Negative for base-pair substitution and frameshift mutations with and without metabolic activation.[1] | [1][8] |
| Comet Assay | HepG2 Cells | Non-toxic concentrations | Induced DNA damage at non-toxic concentrations.[9] | [9] | |
| Chromosomal Aberration | Not specified | Not specified | JMPR and EFSA concluded that Prochloraz is unlikely to be genotoxic.[10] | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Protocol Outline:
-
Strain Selection: At least four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are typically used to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Exposure: The tester strains are exposed to various concentrations of the test compound, a negative control (solvent), and a positive control (known mutagen) in a liquid suspension.
-
Plating: The bacterial suspension is mixed with molten top agar containing a trace amount of histidine and poured onto minimal glucose agar plates. The limited histidine allows for a few cell divisions, which is necessary for mutations to be expressed.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[11]
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.
Protocol Outline:
-
Cell Preparation: A suspension of single cells (e.g., human lymphocytes, HepG2) is prepared.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes and histones, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA, exposing single-strand breaks and alkali-labile sites.
-
Electrophoresis: The DNA is subjected to electrophoresis at a low voltage. Damaged DNA (containing fragments and relaxed loops) migrates away from the nucleoid, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA).
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope and analyzed using image analysis software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail, tail moment).[12]
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of a test substance in cultured mammalian cells.
Protocol Outline:
-
Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured in appropriate media.
-
Exposure: The cells are treated with various concentrations of the test compound, a negative control, and a positive control, both with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.
-
Harvesting and Fixation: Cells are harvested, treated with a hypotonic solution, and fixed.
-
Slide Preparation and Staining: The fixed cells are dropped onto microscope slides and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: The frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes in the cytoplasm of binucleated cells) is scored by microscopic analysis of at least 2000 binucleated cells per concentration.
-
Cytotoxicity Assessment: The Cytokinesis-Block Proliferation Index (CBPI) is calculated to assess the cytotoxic or cytostatic effects of the test compound.
Mandatory Visualizations
Experimental Workflow for the In Vitro Micronucleus Assay
Caption: Workflow of the in vitro Micronucleus Assay.
References
- 1. Evaluation of an automated in vitro micronucleus assay in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex | Evotec [evotec.com]
- 6. High-throughput and high content micronucleus assay in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fungicide prochloraz induces oxidative stress and DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromosomal Aberration Test in Human Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromosomal aberrations in human lymphocytes induced in vitro by very low doses of X-rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed guide for the safe and compliant disposal of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (CAS No. 24155-42-8), a compound commonly used in pharmaceutical and agrochemical research. Adherence to these procedures is critical due to the substance's inherent hazards.
Immediate Safety and Hazard Profile
Before handling or disposing of this compound, it is crucial to be aware of its hazard classifications. This information, summarized from safety data sheets (SDS), dictates the necessary precautions and disposal pathways.[1][2][3]
Hazard Summary Table
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed. | P264, P270, P301+P316, P330, P501 | |
| Serious Eye Irritation | Causes serious eye irritation.[2] | P280, P305+P351+P338 | |
| Hazardous to the Aquatic Environment (Acute) | Very toxic to aquatic life.[2] | P273, P391 | |
| Hazardous to the Aquatic Environment (Chronic) | Toxic to aquatic life with long lasting effects.[2] | P273, P391 |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[4][5][6] The following steps provide a general framework for its proper disposal.
1. Waste Identification and Segregation:
-
Treat all unused or surplus this compound and any materials contaminated with it (e.g., personal protective equipment, absorbent materials, empty containers) as hazardous waste.
-
Collect this waste in a designated, properly labeled, and sealed container. The container should be made of a compatible material.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.[1]
-
For solid spills, carefully sweep the material to avoid generating dust and place it into a suitable container for disposal.[1][4]
-
For solutions, absorb the spill with an inert material (e.g., sand, earth) and collect the contaminated absorbent for disposal.[6]
-
Thoroughly decontaminate the spill area.
3. Final Disposal:
-
The primary recommended method for the final disposal of this compound is through a licensed professional waste disposal service.[3]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suggested disposal method to ensure complete destruction of the compound.[3]
-
Crucially, avoid releasing this chemical into the environment. [2] Do not dispose of it down the drain or in regular trash.[4][5]
Experimental Protocol: Laboratory-Scale Degradation
For research purposes, advanced oxidation processes (AOPs) like photocatalytic degradation can be employed to break down this compound. This is a specialized procedure and should only be performed by trained personnel in a controlled laboratory setting.
Photocatalytic Degradation of this compound:
This method utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO2), and a light source to generate reactive oxygen species that can mineralize the organic compound.
-
Materials:
-
This compound solution of known concentration.
-
Titanium dioxide (TiO2) photocatalyst (e.g., P25).
-
Photoreactor equipped with a UV light source.
-
Stirring mechanism.
-
pH meter and solutions for pH adjustment (e.g., dilute H2SO4 or NaOH).
-
-
Procedure:
-
Prepare an aqueous solution of this compound at the desired concentration.
-
Add the TiO2 photocatalyst to the solution. The catalyst loading will depend on the specific experimental setup and should be optimized.
-
Adjust the pH of the solution as required for optimal degradation. The efficiency of photocatalysis can be pH-dependent.
-
Place the solution in the photoreactor and ensure continuous stirring to maintain the catalyst in suspension.
-
Turn on the UV light source to initiate the photocatalytic reaction.
-
Monitor the degradation of the compound over time by taking samples at regular intervals and analyzing them using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).
-
Continue the irradiation until the desired level of degradation or complete mineralization is achieved. The end products of complete mineralization are typically carbon dioxide, water, and inorganic ions.
-
Note: The specific parameters of this protocol, such as catalyst concentration, pH, and irradiation time, will need to be optimized for the specific laboratory setup and the concentration of the pollutant.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Researchers must consult their institution's specific safety and disposal protocols and comply with all applicable local, state, and federal regulations. For any uncertainty, contact your Environmental Health and Safety (EHS) department.
References
Essential Safety and Operational Guide for Handling alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (Imazalil)
Chemical Identifier: alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol Synonyms: Imazalil, 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol[1][2] CAS Number: 24155-42-8[1][2][3] Appearance: Light beige to beige powder[1]
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Specification | Standard | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[1][3][4] | EN166 (EU) or OSHA 29 CFR 1910.133 (US)[1] | Protects against dust, splashes, and eye contact. |
| Skin Protection | Chemical-resistant gloves (e.g., PVC).[5] | EN 374 (EU) or F739 (US)[5] | Prevents skin contact. Glove suitability and breakthrough time should be confirmed with the manufacturer for prolonged or repeated contact.[4][5] |
| Lab coat or protective clothing.[1] | N/A | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Use when dusts are generated.[6] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[3] For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[3] | NIOSH (US) or CEN (EU)[3] | Prevents inhalation of harmful dust. |
Operational Plan: Handling Procedures
Adherence to the following step-by-step procedures is critical for the safe handling of this compound.
2.1. Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5]
-
Provide appropriate exhaust ventilation at places where dust is formed.[3]
-
Ensure safety shower and eyewash stations are readily accessible.[7]
2.2. Handling Protocol
-
Preparation: Before handling, ensure all required PPE is worn correctly. Read and understand the Safety Data Sheet (SDS).
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations in a fume hood or a ventilated balance enclosure to control dust.
-
Minimize the generation and accumulation of dust.[1]
-
Use appropriate tools (e.g., spatula) for handling the solid material.
-
-
Solution Preparation:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the process generates heat, cool the mixture as needed.
-
-
Post-Handling:
Emergency Procedures: Spill and Exposure
Immediate and appropriate response to spills and exposures is crucial.
3.1. Spill Response
-
Minor Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Clean up spills immediately.[1]
-
Sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][3]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains.[3]
-
3.2. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Collection
-
Collect waste material in a designated, labeled, and sealed container.
-
Do not mix with other waste streams.
-
Store waste containers in a secure, well-ventilated area away from incompatible materials.
4.2. Disposal Method
-
This material should be disposed of as hazardous waste.
-
Contact a licensed professional waste disposal service to dispose of this material.[3]
-
Disposal may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Dispose of contaminated packaging as unused product.[3]
4.3. Environmental Precautions
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. capotchem.com [capotchem.com]
- 4. carlroth.com [carlroth.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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